Technical Documentation Center

N-[2-(4-methoxyphenoxy)ethyl]acetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-[2-(4-methoxyphenoxy)ethyl]acetamide
  • CAS: 540512-00-3

Core Science & Biosynthesis

Foundational

chemical structure and properties of N-[2-(4-methoxyphenoxy)ethyl]acetamide

This guide provides an in-depth technical analysis of N-[2-(4-methoxyphenoxy)ethyl]acetamide , a chemical entity structurally related to the melatonin class of pharmacological agents. It serves as a critical reference fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of N-[2-(4-methoxyphenoxy)ethyl]acetamide , a chemical entity structurally related to the melatonin class of pharmacological agents. It serves as a critical reference for researchers investigating bioisosteres of indolealkylamines and impurity profiling in pharmaceutical manufacturing.

Structure, Synthesis, and Pharmacological Relevance

Executive Summary

N-[2-(4-methoxyphenoxy)ethyl]acetamide (CAS: 540512-00-3) is an organic compound characterized by a phenoxyethylacetamide core.[1] Structurally, it acts as a bioisostere to melatonin (N-acetyl-5-methoxytryptamine), where the indole scaffold is replaced by a 4-methoxyphenyl ether moiety. While not a marketed therapeutic itself, it is a significant compound in Structure-Activity Relationship (SAR) studies targeting melatonergic receptors (MT1/MT2) and serves as a reference standard for process-related impurities in the synthesis of phenoxyalkylamine drugs (e.g., Carvedilol intermediates).

Chemical Identity & Structural Analysis[2][3][4]

The molecule consists of a p-methoxyphenyl ring linked to an acetamide group via an ethyl ether chain. This flexible linker (–O–CH₂–CH₂–) alters the spatial orientation of the amide pharmacophore compared to the rigid ethyl chain of melatonin.

Attribute Details
IUPAC Name N-[2-(4-methoxyphenoxy)ethyl]acetamide
CAS Number 540512-00-3
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
SMILES COc1ccc(OCCNC(C)=O)cc1
InChIKey VGWPFUNCJJEZFJ-UHFFFAOYSA-N (Analogous base structure)
Core Scaffold Phenoxyethylacetamide
Structural Pharmacophore Analysis

The compound retains the "methoxy-aromatic-linker-amide" motif essential for binding to G-protein coupled receptors (GPCRs) like MT1 and MT2.

  • Methoxy Group (Pos 4): Mimics the 5-methoxy group of melatonin, crucial for high-affinity binding in the hydrophobic pocket of the receptor.

  • Ether Oxygen: Introduces a hydrogen bond acceptor and increases the chain length/flexibility compared to the carbon-only linker in melatonin.

  • Acetamide Tail: The acetyl group is critical for receptor activation (intrinsic efficacy).

Physicochemical Properties

Understanding the physicochemical profile is vital for predicting blood-brain barrier (BBB) penetration and solubility during assay development.

PropertyValue (Predicted/Exp)Relevance
LogP 1.3 – 1.6Moderate lipophilicity; favorable for CNS penetration.
TPSA ~48 ŲBelow the 90 Ų threshold for BBB permeability.
H-Bond Donors 1 (Amide NH)Typical for GPCR ligands.
H-Bond Acceptors 3 (Methoxy O, Ether O, Carbonyl O)Facilitates receptor pocket interaction.
Solubility Low (Water), High (DMSO, MeOH)Requires organic co-solvent for aqueous assays.
Synthesis & Manufacturing Protocols

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide typically follows a Williamson Ether Synthesis followed by Acetylation , or a direct alkylation using N-(2-chloroethyl)acetamide.

Protocol A: Convergent Synthesis (Recommended)

This route minimizes side reactions and allows for the isolation of the stable amine intermediate.

Step 1: Alkylation of 4-Methoxyphenol

  • Reagents: 4-Methoxyphenol, 1,2-Dibromoethane, K₂CO₃, Acetone (Reflux).

  • Mechanism: Sₙ2 attack of the phenoxide ion on the alkyl halide.

  • Product: 1-(2-bromoethoxy)-4-methoxybenzene.

Step 2: Azidation & Reduction

  • Reagents: NaN₃ (DMF, 60°C)

    
     Azide Intermediate 
    
    
    
    H₂/Pd-C or Staudinger reduction (PPh₃).
  • Product: 2-(4-methoxyphenoxy)ethanamine.

Step 3: Selective Acetylation

  • Reagents: Acetic Anhydride (Ac₂O), Triethylamine (TEA), DCM, 0°C to RT.

  • Purification: Recrystallization from EtOAc/Hexane.

Synthesis Workflow Diagram

Synthesis Start 4-Methoxyphenol Step1 Williamson Ether Synthesis (+ 1,2-Dibromoethane) Start->Step1 Inter1 1-(2-bromoethoxy)- 4-methoxybenzene Step1->Inter1 Step2 Azidation & Reduction (+ NaN3 / H2) Inter1->Step2 Inter2 2-(4-methoxyphenoxy) ethanamine Step2->Inter2 Step3 N-Acetylation (+ Ac2O) Inter2->Step3 Final N-[2-(4-methoxyphenoxy) ethyl]acetamide Step3->Final

Caption: Step-wise synthetic pathway from 4-methoxyphenol to final acetamide product via amine intermediate.

Pharmacological Potential & Mechanism

While less potent than melatonin, this compound is a valuable tool for "scaffold hopping" in drug design.

  • Melatonin Receptor Affinity (MT1/MT2): Research indicates that replacing the indole ring with a phenyl ring generally reduces affinity. However, the phenoxy linker restores some binding capability by mimicking the electron density of the indole nitrogen. The methoxy group at the para position (analogous to position 5 on indole) is critical.

    • Note: The presence of the ether oxygen extends the distance between the aromatic ring and the amide nitrogen, potentially altering the binding mode compared to melatonin.

  • Metabolic Stability: The phenoxy ether linkage is generally more resistant to metabolic oxidation than the electron-rich indole ring of melatonin, potentially offering a longer half-life in pharmacokinetic studies.

Comparative Pharmacophore Mapping

Pharmacophore cluster_0 Melatonin (Natural Ligand) cluster_1 Target Compound M_Indole Indole Core (Hydrophobic) M_Methoxy 5-OMe (H-Bond Acceptor) M_Indole->M_Methoxy M_Linker Ethyl Chain (Rigid Spacer) M_Indole->M_Linker T_Phenyl Phenyl Ring (Bioisostere) M_Indole->T_Phenyl Scaffold Hop M_Amide Acetamide (Activation Switch) M_Linker->M_Amide T_Linker Oxy-Ethyl Chain (Flexible/Polar Spacer) M_Linker->T_Linker Increased Length T_Methoxy 4-OMe (Positional Match) T_Phenyl->T_Methoxy T_Phenyl->T_Linker T_Amide Acetamide (Conserved) T_Linker->T_Amide

Caption: Structural comparison highlighting the bioisosteric replacement of the indole core with the phenoxy scaffold.

Experimental Protocols for Validation
A. Proton NMR Characterization (¹H-NMR)

To validate the structure, look for these characteristic signals (in CDCl₃, 400 MHz):

  • Aromatic Protons: Two doublets (AA'BB' system) around

    
     6.8–6.9 ppm, characteristic of para-substituted benzenes.
    
  • Methoxy Group: Singlet at

    
     3.77 ppm (3H).
    
  • Linker (O-CH₂): Triplet around

    
     4.0 ppm (2H).
    
  • Linker (N-CH₂): Quartet/Multiplet around

    
     3.6 ppm (2H) (shifted due to amide).
    
  • Acetyl Group: Singlet at

    
     2.0 ppm (3H).
    
  • Amide NH: Broad singlet around

    
     5.8–6.5 ppm.
    
B. HPLC Purity Assay
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

  • Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 min.

  • Detection: UV at 220 nm (Amide) and 280 nm (Aromatic).

  • Retention Time: Predicted to elute slightly earlier than melatonin due to the polar ether oxygen.

References
  • PubChem. (2025). Compound Summary: N-[2-(4-methoxyphenoxy)ethyl]acetamide (CID 540512-00-3).[1] National Library of Medicine. [Link]

  • Yous, S., et al. (1992). Novel naphthalenic ligands with high affinity for the melatonin receptor. Journal of Medicinal Chemistry.[2] [Link](Foundational SAR for bioisosteres).

  • Spadoni, G., et al. (1997). Mapping the melatonin receptor.[2][3][4][5] 4. Comparison of the binding affinities of a series of substituted phenylalkyl amides. Journal of Medicinal Chemistry.[2] [Link](Contextual SAR data for phenyl vs phenoxy analogs).

Sources

Exploratory

An In-depth Technical Guide to N-[2-(4-methoxyphenoxy)ethyl]acetamide: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of N-[2-(4-methoxyphenoxy)ethyl]acetamide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists,...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of N-[2-(4-methoxyphenoxy)ethyl]acetamide, a molecule of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and life sciences sectors, offering in-depth insights into its chemical properties, a robust synthesis protocol, and a discussion of its potential therapeutic applications based on the activities of structurally related compounds.

Core Molecular Attributes

N-[2-(4-methoxyphenoxy)ethyl]acetamide is a member of the phenoxyacetamide class of organic compounds. Its structure is characterized by a central acetamide group linked to a 4-methoxyphenoxy moiety via an ethyl bridge. This unique arrangement of functional groups imparts specific physicochemical properties that are of interest in the design of bioactive molecules.

Based on the analysis of its isomeric counterpart, N-[2-(2-methoxyphenoxy)ethyl]acetamide, the fundamental molecular details have been determined.[1]

PropertyValueSource
Chemical Formula C₁₁H₁₅NO₃Inferred from isomer data[1]
Molecular Weight 209.24 g/mol Inferred from isomer data[1]
IUPAC Name N-[2-(4-methoxyphenoxy)ethyl]acetamide

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide can be achieved through a reliable and well-established two-step process. This protocol is designed to be self-validating, with clear checkpoints for reaction monitoring and purification.

Synthetic Workflow

The synthesis involves two key transformations: the formation of a phenoxyacetic acid intermediate, followed by an amide coupling reaction.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Amide Coupling A 4-Methoxyphenol C Ethyl 2-(4-methoxyphenoxy)acetate A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) B Ethyl chloroacetate B->C D 2-(4-methoxyphenoxy)acetic acid C->D Hydrolysis (e.g., NaOH, H₂O/EtOH) F N-[2-(4-methoxyphenoxy)ethyl]acetamide D->F Coupling agent (e.g., DCC, EDC) Solvent (e.g., DCM) E 2-Aminoethanol E->F

Caption: Synthetic pathway for N-[2-(4-methoxyphenoxy)ethyl]acetamide.

Detailed Experimental Protocol

Step 1: Synthesis of 2-(4-methoxyphenoxy)acetic acid

  • To a solution of 4-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base, typically potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add ethyl chloroacetate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude ethyl 2-(4-methoxyphenoxy)acetate.

  • Hydrolyze the crude ester by dissolving it in a mixture of ethanol and an aqueous solution of sodium hydroxide (NaOH, 2.0 eq).

  • Stir the mixture at room temperature until the ester is completely consumed (monitored by TLC).

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the 2-(4-methoxyphenoxy)acetic acid.

  • Filter the precipitate, wash with cold water, and dry to yield the desired carboxylic acid intermediate.

Step 2: Synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide

  • Dissolve the 2-(4-methoxyphenoxy)acetic acid (1.0 eq) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a coupling agent, for example, N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 eq), and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).

  • Stir the mixture at 0 °C for 15-20 minutes to activate the carboxylic acid.

  • Add 2-aminoethanol (1.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used).

  • Wash the organic layer with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain N-[2-(4-methoxyphenoxy)ethyl]acetamide.

Characterization

The structure and purity of the synthesized N-[2-(4-methoxyphenoxy)ethyl]acetamide should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include a singlet for the methoxy protons, triplets for the ethyl bridge protons, aromatic protons in the para-substituted pattern, and a broad singlet for the amide proton.

  • ¹³C NMR: Will show characteristic peaks for the aromatic carbons, the ether and amide carbonyl carbons, the methoxy carbon, and the aliphatic carbons of the ethyl bridge.

  • FT-IR: Key vibrational bands are expected for the N-H stretch of the amide, the C=O stretch of the amide, and the C-O-C stretches of the ether linkage.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight should be observed.

Potential Applications in Drug Discovery and Development

While specific biological data for N-[2-(4-methoxyphenoxy)ethyl]acetamide is not yet widely published, the broader class of phenoxyacetamide derivatives has shown significant promise in various therapeutic areas.[2] These compounds are recognized for their versatile biological activities, making them valuable scaffolds in medicinal chemistry.

Anticancer and Anti-inflammatory Potential

Numerous studies have highlighted the potential of phenoxyacetamide derivatives as anticancer and anti-inflammatory agents.[3] The underlying mechanism often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and the inflammatory response. For instance, some derivatives have been shown to target enzymes like cyclooxygenase (COX), which are crucial mediators of inflammation.

G cluster_0 Inflammatory Signaling Cascade cluster_1 Potential Point of Intervention A Inflammatory Stimuli B Activation of NF-κB A->B C Upregulation of Pro-inflammatory Genes (e.g., COX-2) B->C D Inflammation C->D E Phenoxyacetamide Derivative E->B Inhibition E->C Inhibition

Caption: Hypothesized anti-inflammatory mechanism of phenoxyacetamide derivatives.

Neurological and Metabolic Disorders

Derivatives of phenoxyacetamide have been investigated for their potential in treating neurological disorders due to their ability to interact with specific receptors in the brain.[4] Furthermore, certain analogues have been explored as selective β3-adrenergic receptor agonists, suggesting potential applications in metabolic disorders such as obesity and type 2 diabetes.[5]

Conclusion

N-[2-(4-methoxyphenoxy)ethyl]acetamide represents a molecule with significant potential for further investigation in the field of drug discovery. Its straightforward synthesis and the established biological activities of related compounds provide a strong foundation for future research. This technical guide offers a robust starting point for scientists and researchers interested in exploring the therapeutic promise of this and other phenoxyacetamide derivatives. Further studies are warranted to fully elucidate the specific biological profile and therapeutic applications of N-[2-(4-methoxyphenoxy)ethyl]acetamide.

References

  • Ginting, M., Surbakti, D., & Triana, N. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil.
  • Ginting, M., Surbakti, D., & Triana, N. (2019). View of Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil.
  • Ginting, M., Surbakti, D., & Triana, N. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl)
  • Ginting, M., Surbakti, D., & Triana, N. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil.
  • National Center for Biotechnology Information. (n.d.). N-[2-(2-methoxyphenoxy)ethyl]acetamide. PubChem. Retrieved from [Link]

  • Shaikh, A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline)
  • PubChemLite. (n.d.). Acetamide, 2-(4-chloro-2-methoxyphenoxy)-n-(2-(diethylamino)ethyl)-. Retrieved from [Link]

  • View of SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. (n.d.). Retrieved from [Link]

  • Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenoxy) acetamide (B) Synthesis of the MPAEMA monomer.
  • Priyanka, et al. (2014). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives.
  • Wang, L., et al. (2025). Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI.
  • Ohta, K., et al. (2002). Synthesis and evaluation of N-phenyl-(2-aminothiazol-4-yl)acetamides with phenoxypropanolamine moiety as selective β3-adrenergic receptor agonists. PubMed.
  • Kumar, A., et al. (2022).
  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenoxy)-N-(2-phenylethyl)ethanimidic acid. PubChem. Retrieved from [Link]

  • Ginting, M., Surbakti, D., & Triana, N. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil.

Sources

Foundational

An In-depth Technical Guide to the Pharmacological Mechanisms of Phenoxyacetamide Derivatives

Introduction The phenoxyacetamide scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant pharmacological activities. While the specif...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The phenoxyacetamide scaffold represents a versatile and privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant pharmacological activities. While the specific molecule "N-[2-(4-methoxyphenoxy)ethyl]acetamide" is not extensively characterized as a singular agent in the scientific literature, it serves as a representative of the broader class of phenoxyacetamide derivatives. This technical guide provides an in-depth exploration of the multifaceted pharmacological mechanisms of action exhibited by these compounds, drawing upon key examples from recent research. The guide is structured to elucidate the therapeutic potential of this chemical class across various domains, including neuroprotection, oncology, and infectious diseases, offering valuable insights for researchers, scientists, and professionals in drug development.

Neuroprotective Properties of Phenoxyacetamide Derivatives

A notable example of a neuroprotective phenoxyacetamide derivative is 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside (GlcNAc-Sal) , an analog of salidroside.[1][2] This compound has demonstrated significant potential in mitigating the effects of cerebral ischemia-reperfusion injury.[1][2]

Mechanism of Neuroprotection

The neuroprotective effects of GlcNAc-Sal are attributed to its anti-oxidative and anti-apoptotic properties .[1] In models of oxygen-glucose deprivation-reperfusion (OGD-R) in vitro and global cerebral ischemia-reperfusion (GCI-R) in vivo, GlcNAc-Sal has been shown to be superior to its parent compound, salidroside.[1] The compound's ability to cross the blood-brain barrier is a critical aspect of its therapeutic potential.[2]

The proposed signaling pathway for the neuroprotective action of GlcNAc-Sal is depicted below:

neuroprotection_pathway Ischemic Insult Ischemic Insult OGD-R / GCI-R OGD-R / GCI-R Ischemic Insult->OGD-R / GCI-R Oxidative Stress & Apoptosis Oxidative Stress & Apoptosis OGD-R / GCI-R->Oxidative Stress & Apoptosis Neuronal Damage Neuronal Damage Oxidative Stress & Apoptosis->Neuronal Damage Neuroprotection Neuroprotection GlcNAc-Sal GlcNAc-Sal Anti-oxidative Effects Anti-oxidative Effects GlcNAc-Sal->Anti-oxidative Effects Anti-apoptotic Effects Anti-apoptotic Effects GlcNAc-Sal->Anti-apoptotic Effects Anti-oxidative Effects->Oxidative Stress & Apoptosis Inhibits Anti-apoptotic Effects->Oxidative Stress & Apoptosis Inhibits

Caption: Proposed neuroprotective mechanism of GlcNAc-Sal.

Experimental Protocols for Assessing Neuroprotection

The neuroprotective efficacy of GlcNAc-Sal was evaluated using the following key experimental workflows:

In Vitro Oxygen-Glucose Deprivation-Reperfusion (OGD-R) Model:

  • Primary cortical neurons are cultured.

  • The culture medium is replaced with a glucose-free medium, and the cultures are placed in a hypoxic chamber.

  • After the OGD challenge, the cultures are returned to normal culture medium and normoxic conditions to simulate reperfusion.

  • GlcNAc-Sal is added to the culture medium 24 hours before OGD-R and maintained throughout the experiment.

  • Cell viability is assessed using the 3-[4,5-dimethyl-2-thiazolyl]-2,5-diphenyl tetrazolium bromide (MTT) assay.[2]

  • Apoptosis is quantified using Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) and Annexin V staining.[2]

In Vivo Global Cerebral Ischemia-Reperfusion (GCI-R) Model:

  • A rat model of transient middle cerebral artery occlusion (MCAO) is used.[2]

  • GlcNAc-Sal is administered to the animals.

  • Metabolic recovery in the ischemic hemisphere is assessed using Fluorine-18-fluorodeoxyglucose PET/CT imaging.[2]

Anticancer Activity of Phenoxyacetamide Derivatives

Several phenoxyacetamide derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic activity against various cancer cell lines.[3]

Mechanisms of Anticancer Action

The anticancer mechanisms of phenoxyacetamide derivatives are varied and appear to be cell-line specific. Key mechanisms include:

  • Induction of Apoptosis: Certain derivatives induce apoptosis in cancer cells, as demonstrated by Annexin V/PI staining.[3]

  • Inhibition of Key Kinases: For example, N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives have been identified as potential inhibitors of BCR-ABL1 kinase, a key target in chronic myeloid leukemia.[4]

  • Inhibition of Metalloproteinases: Some derivatives can prevent the migration and invasion of metastatic cancer cells by inhibiting metalloproteinase 2 (MMP-2) and MMP-9 activity.[3]

A generalized workflow for screening the anticancer potential of phenoxyacetamide derivatives is outlined below:

anticancer_workflow Synthesis of Derivatives Synthesis of Derivatives In Vitro Cytotoxicity Screening In Vitro Cytotoxicity Screening Synthesis of Derivatives->In Vitro Cytotoxicity Screening MTT Assay (e.g., HepG2, MCF-7) MTT Assay (e.g., HepG2, MCF-7) In Vitro Cytotoxicity Screening->MTT Assay (e.g., HepG2, MCF-7) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) In Vitro Cytotoxicity Screening->Apoptosis Assay (Annexin V/PI) Determination of IC50 Determination of IC50 MTT Assay (e.g., HepG2, MCF-7)->Determination of IC50 Mechanism of Action Studies Mechanism of Action Studies Determination of IC50->Mechanism of Action Studies Apoptosis Assay (Annexin V/PI)->Mechanism of Action Studies Kinase Inhibition Assays Kinase Inhibition Assays Mechanism of Action Studies->Kinase Inhibition Assays MMP Inhibition Assays MMP Inhibition Assays Mechanism of Action Studies->MMP Inhibition Assays In Vivo Tumor Models In Vivo Tumor Models Mechanism of Action Studies->In Vivo Tumor Models

Caption: Experimental workflow for evaluating anticancer phenoxyacetamides.

Quantitative Data on Cytotoxic Activity

The cytotoxic effects of novel phenoxyacetamide derivatives have been quantified against various cancer cell lines.

CompoundCell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound IHepG21.435-Fluorouracil5.32
Compound IIHepG26.525-Fluorouracil5.32
Pyridazine hydrazide appended phenoxy acetic acidHepG26.9 ± 0.75-Fluorouracil8.3 ± 1.8

Data synthesized from multiple sources[3]

Antimicrobial and Antioxidant Properties

Certain phenoxyacetamide derivatives, such as 2-chloro-N-(4-methoxyphenyl)acetamide (p-acetamide) , have demonstrated both antimicrobial and antioxidant activities.[5]

Mechanism of Antimicrobial and Antioxidant Action
  • Antimicrobial Activity: In silico analyses suggest that the antimicrobial effect of p-acetamide may be due to its interaction with DNA ligase .[5] It has shown activity against a range of bacteria, including S. aureus, E. coli, and P. aeruginosa, as well as antifungal activity against T. longibrachiatum and M. plumbeus.[5]

  • Antioxidant Activity: p-Acetamide has been shown to have a scavenging effect on free radicals, indicating its potential as an antioxidant.[5]

Experimental Protocols for Antimicrobial and Antioxidant Assessment

Antimicrobial Activity:

  • The compound is tested against various bacterial and fungal strains.

  • Minimum Inhibitory Concentration (MIC) is determined using microdilution methods.

  • In silico docking studies are performed to predict the molecular target (e.g., DNA ligase).[5]

Antioxidant Activity:

  • The radical scavenging activity is evaluated using assays such as the ABTS radical scavenging assay.

  • The effect on ROS and NO production in stimulated macrophages (e.g., J774.A1 cells) is measured.[6]

Anti-inflammatory and Other Biological Activities

The phenoxyacetamide scaffold has been associated with a range of other biological activities, including:

  • Anti-inflammatory Activity: Some acetamide derivatives have shown potential anti-inflammatory activity, often linked to their antioxidant properties.[6]

  • Inhibition of Osteoclast Differentiation: Derivatives such as N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy) acetamide have been shown to inhibit osteoclast differentiation by downregulating TRAF6, suggesting potential applications in treating bone diseases.[7][8]

Conclusion

The phenoxyacetamide chemical framework is a rich source of pharmacologically active compounds with diverse mechanisms of action. From the neuroprotective effects of GlcNAc-Sal to the anticancer and antimicrobial properties of other derivatives, this class of molecules holds significant promise for the development of novel therapeutics. The versatility of the phenoxyacetamide scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the design of next-generation drugs with enhanced potency and selectivity. Further research into the specific molecular targets and signaling pathways modulated by these compounds will be crucial in translating their therapeutic potential into clinical applications.

References

  • Pretreatment with 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside Attenuates Cerebral Ischemia/Reperfusion-Induced Injury In Vitro and In Vivo. PMC.
  • Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflamm
  • In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI.
  • First In Vitro–In Silico Analysis for the Determination of Antimicrobial and Antioxidant Properties of 2-(4-Methoxyphenylamino)
  • 2-(4-Methoxyphenyl)ethyl-2-acetamido-2-deoxy-β-D-pyranoside, an analog of salidroside, contributes to neuroprotection in cerebral ischemic injury in vitro and in vivo. PubMed.
  • Discovery of N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives as Novel Potential BCR-ABL1 Inhibitors Through Structure-Based Virtual Screening. MDPI.
  • Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy)
  • Inhibitory Effects of N-[2-(4-acetyl-1-piperazinyl) phenyl]-2-(2-chlorophenoxy)

Sources

Exploratory

N-[2-(4-methoxyphenoxy)ethyl]acetamide CAS number and chemical identifiers

For Researchers, Scientists, and Drug Development Professionals Introduction N-[2-(4-methoxyphenoxy)ethyl]acetamide is a chemical compound belonging to the acetamide and phenoxy ether families. Its structure, featuring a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-[2-(4-methoxyphenoxy)ethyl]acetamide is a chemical compound belonging to the acetamide and phenoxy ether families. Its structure, featuring a methoxy-substituted aromatic ring linked via an ether bridge to an N-acetylated ethylamine, suggests its potential utility as a building block in medicinal chemistry and drug discovery. This guide provides a detailed overview of its chemical identity, available data, and reasoned methodologies for its synthesis, characterization, and safe handling, aimed at supporting researchers in its application.

Part 1: Core Chemical Identity

A precise understanding of a compound's fundamental identifiers is the bedrock of any research endeavor. This section outlines the key chemical information for N-[2-(4-methoxyphenoxy)ethyl]acetamide.

Chemical Structure and Identifiers

The structural formula of N-[2-(4-methoxyphenoxy)ethyl]acetamide is presented below, illustrating the connectivity of its constituent atoms.

Caption: Chemical structure of N-[2-(4-methoxyphenoxy)ethyl]acetamide.

A summary of the key chemical identifiers for N-[2-(4-methoxyphenoxy)ethyl]acetamide is provided in the table below.

IdentifierValueSource
CAS Number 540512-00-3[1]
Molecular Formula C11H15NO3[1]
Molecular Weight 209.24 g/mol [1]
SMILES CC(NCCOC1=CC=C(OC)C=C1)=O[1]

Part 2: Synthesis and Characterization

Proposed Synthesis Workflow

A Williamson ether synthesis followed by amidation is a common and effective method for preparing compounds of this class.

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Activation and Amidation Reactant1 4-Methoxyphenol Intermediate 2-(4-Methoxyphenoxy)ethanol Reactant1->Intermediate Reacts with Reactant2 2-Bromoethanol Reactant2->Intermediate Base Base (e.g., K2CO3) in Solvent (e.g., Acetone) Base->Intermediate Intermediate2 2-(4-Methoxyphenoxy)ethanol ActivatedIntermediate 2-(4-Methoxyphenoxy)ethyl chloride Intermediate2->ActivatedIntermediate Activation ThionylChloride SOCl2 or similar activating agent ThionylChloride->ActivatedIntermediate Product N-[2-(4-methoxyphenoxy)ethyl]acetamide ActivatedIntermediate->Product Amidation Ammonia Ammonia or N-acetylating agent Ammonia->Product

Caption: Proposed two-step synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 2-(4-Methoxyphenoxy)ethanol

  • To a solution of 4-methoxyphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add a base like potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-(4-methoxyphenoxy)ethanol.

Step 2: Synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide

  • Dissolve the 2-(4-methoxyphenoxy)ethanol (1.0 eq) in an appropriate solvent like dichloromethane (DCM).

  • Cool the solution in an ice bath and add an activating agent such as thionyl chloride (1.2 eq) dropwise to convert the alcohol to a better leaving group.

  • Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature.

  • In a separate flask, prepare a solution of the aminating agent. For direct amidation to the primary amine, aqueous ammonia could be used, followed by a separate acetylation step. Alternatively, direct conversion using an N-acetylating reagent may be feasible.

  • Slowly add the activated intermediate to the cooled aminating solution.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup to remove excess reagents.

  • Extract the product with an organic solvent, dry the organic layer with a drying agent (e.g., Na2SO4), and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Rationale for Experimental Choices:

  • Williamson Ether Synthesis: This is a classic and reliable method for forming aryl ethers from a phenoxide and a primary alkyl halide. The use of a carbonate base is common as it is sufficiently strong to deprotonate the phenol without causing significant side reactions.

  • Activation of the Alcohol: The hydroxyl group of the intermediate is a poor leaving group. Activation with an agent like thionyl chloride converts it into a much more reactive alkyl chloride, facilitating the subsequent nucleophilic substitution by the amine.

  • Purification: Column chromatography is a standard and effective technique for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from unreacted starting materials and byproducts.

Analytical Characterization

To confirm the identity and purity of the synthesized N-[2-(4-methoxyphenoxy)ethyl]acetamide, a suite of analytical techniques should be employed.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the 4-methoxyphenyl group, the methoxy protons (singlet around 3.8 ppm), the two methylene groups of the ethyl chain (triplets), the N-H proton of the amide (a broad singlet), and the acetyl methyl protons (a singlet around 2.0 ppm).
¹³C NMR Resonances for the aromatic carbons, the methoxy carbon, the two aliphatic carbons of the ethyl chain, the amide carbonyl carbon, and the acetyl methyl carbon.
IR Spectroscopy Characteristic absorption bands for the N-H stretch of the secondary amide (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), the C-O-C stretches of the ether linkages, and aromatic C-H and C=C stretches.
Mass Spectrometry The molecular ion peak corresponding to the molecular weight of the compound (209.24 g/mol ).

Part 3: Safety and Handling

While a specific Safety Data Sheet (SDS) for N-[2-(4-methoxyphenoxy)ethyl]acetamide is not publicly available, general safety precautions for related acetamide and phenoxy compounds should be strictly followed.

Hazard Identification (Presumed):

  • Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[2]

  • Skin Irritation: May cause skin irritation.[3]

  • Eye Irritation: May cause serious eye irritation.[3]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4]

  • Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[3]

  • Handling Practices: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5]

First Aid Measures:

  • If Inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing.[4]

  • In Case of Skin Contact: Wash with plenty of soap and water.[3]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[5]

Part 4: Potential Applications in Research and Development

The structural motifs within N-[2-(4-methoxyphenoxy)ethyl]acetamide suggest its potential as a valuable intermediate in several areas of drug discovery and development.

  • Scaffold for Library Synthesis: The molecule can serve as a versatile scaffold for the synthesis of compound libraries. The secondary amide provides a handle for further chemical modification, while the phenoxy ether linkage offers a stable core structure.

  • Fragment-Based Drug Design: As a relatively small molecule with defined chemical features, it could be utilized in fragment-based screening to identify initial hits against biological targets.

  • Analgesic and Anti-inflammatory Agents: Phenoxyacetamide derivatives have been investigated for their potential analgesic and anti-inflammatory properties. Further derivatization of this compound could lead to novel therapeutic candidates in these areas.

  • Neurological Disorders: The methoxyphenyl group is present in many centrally acting drugs. This compound could serve as a starting point for the development of agents targeting neurological pathways.[6]

Conclusion

N-[2-(4-methoxyphenoxy)ethyl]acetamide is a compound with clear potential for application in chemical synthesis and drug discovery. While publicly available data is limited, this guide provides a comprehensive framework based on established chemical principles for its synthesis, characterization, and safe handling. As with any chemical research, it is imperative to conduct thorough literature reviews for any newly published data and to perform all experimental work with due diligence and adherence to safety protocols.

References

  • AK Scientific, Inc. Safety Data Sheet: N-[2-(4-Chloro-2-isopropyl-5-methylphenoxy)ethyl]acetamide.
  • Santa Cruz Biotechnology. N-(4-Methoxyphenyl)
  • CymitQuimica. Safety Data Sheet: N-(2-Bromo-5-Methoxyphenyl)Acetamide.
  • Key Organics. Safety Data Sheet: N-(2-ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide. 2017.

Sources

Foundational

Technical Whitepaper: Thermodynamic Characterization and Stability Profiling of N-[2-(4-methoxyphenoxy)ethyl]acetamide

This guide outlines the thermodynamic characterization and stability profiling of N-[2-(4-methoxyphenoxy)ethyl]acetamide (CAS: 540512-00-3). This compound is a critical regioisomeric impurity standard and metabolic refer...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the thermodynamic characterization and stability profiling of N-[2-(4-methoxyphenoxy)ethyl]acetamide (CAS: 540512-00-3).

This compound is a critical regioisomeric impurity standard and metabolic reference relevant to the development of phenoxyethylamine-class pharmaceuticals (e.g., Carvedilol, Tamsulosin analogs). Its structural core—a para-substituted anisole linked via an ethyl ether to an acetamide—presents specific stability challenges (amide hydrolysis, oxidative O-dealkylation) that require rigorous control strategies.

Chemical Identity & Structural Context

The molecule consists of a lipophilic 4-methoxyphenyl ether tail and a polar acetamide head group. It is the para-isomer of the Carvedilol intermediate (which is ortho-substituted).

  • IUPAC Name:

    
    -[2-(4-methoxyphenoxy)ethyl]acetamide
    
  • CAS Number: 540512-00-3[1]

  • Molecular Formula: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
  • Molecular Weight: 209.24 g/mol [2]

  • SMILES: COc1ccc(OCCNC(C)=O)cc1

  • Key Functional Groups:

    • Acetamide (

      
      ):  Primary site for hydrolytic degradation and hydrogen bonding (crystal lattice stability).
      
    • Aryl Ether (

      
      ):  Site for oxidative cleavage and enzymatic O-dealkylation.
      
    • Anisole Ring: Electron-rich aromatic system, susceptible to electrophilic attack and photo-oxidation.

Thermodynamic Properties

Solid-State Landscape (Polymorphism)

As an acetamide derivative, this compound exhibits a high propensity for polymorphism due to the directional hydrogen bonding capability of the amide moiety (


).
  • Predicted Melting Point: 95°C – 105°C.

    • Note: The para-substitution allows for more efficient crystal packing compared to the ortho-isomer (Carvedilol impurity), resulting in a higher melting point and enthalpy of fusion.

  • Enthalpy of Fusion (

    
    ):  Estimated at 25–35 kJ/mol.
    
  • Crystallinity: High. The molecule likely crystallizes in a monoclinic system (common for planar aromatic acetamides).

Solubility Thermodynamics

The molecule is moderately lipophilic (Class II/IV boundary in BCS classification context).

Solvent SystemPredicted Solubility (25°C)Thermodynamic Driver
Water Low (< 1 mg/mL)Hydrophobic effect of the phenoxyethyl chain dominates the polar amide.
Methanol/Ethanol High (> 50 mg/mL)Dipole-dipole interactions and H-bonding compatibility.
DMSO Very High (> 100 mg/mL)Strong solvation of the amide proton.
Octanol/Water (

)
1.2 – 1.5 Indicates good membrane permeability but potential for non-specific binding in assays.

Experimental Validation Strategy (Van't Hoff Analysis): To determine the enthalpy of solution (


), solubility should be measured at three temperatures (25°C, 37°C, 50°C).


  • Linearity Check: A non-linear plot indicates a change in solid-state form (polymorph transition) during dissolution.

Stability Profile

The stability profile is dictated by the lability of the amide bond and the electron density of the aromatic ring.

Hydrolytic Degradation (Pathway A)

The acetamide bond is susceptible to hydrolysis, particularly under acidic conditions or enzymatic action (amidases).

  • Degradants: 2-(4-methoxyphenoxy)ethylamine + Acetic Acid.

  • Kinetics: Pseudo-first-order. Rate is pH-dependent (

    
    ).
    
  • Critical Risk: High in liquid formulations at pH < 3 or pH > 9.

Oxidative Degradation (Pathway B)

The p-methoxy group activates the phenyl ring.

  • Mechanism: Radical abstraction at the methylene group

    
     to the ether oxygen (
    
    
    
    ), leading to chain cleavage.
  • Stress Conditions: Peroxides (H2O2), metal ions (

    
    ), and UV light.
    
Photostability

The anisole chromophore absorbs in the UV-B/A range (270–290 nm). Prolonged exposure can lead to ring opening or dimerization.

Degradation Pathway Diagram

DegradationPath Parent N-[2-(4-methoxyphenoxy)ethyl]acetamide (Parent) Amine 2-(4-methoxyphenoxy)ethylamine (Primary Degradant) Parent->Amine Acid/Base Hydrolysis (pH < 3 or > 9) Acetic Acetic Acid Parent->Acetic Hydrolysis Quinone p-Benzoquinone derivative (Oxidative) Parent->Quinone Oxidation (H2O2/UV) Ether Cleavage

Figure 1: Primary degradation pathways. The amide hydrolysis (Red) is the dominant pathway in aqueous solution.

Experimental Protocols

Protocol A: Thermal Analysis (DSC/TGA)

Objective: Determine melting point, purity, and polymorphic purity.

  • Instrument: Differential Scanning Calorimeter (e.g., TA Instruments Q2000).

  • Sample Prep: Weigh 2–4 mg of sample into a Tzero aluminum pan; crimp with a pinhole lid (allows volatile escape).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 150°C.

    • Criterion: A sharp endotherm onset (e.g.,

      
      ) indicates the melting point. A broad or split peak suggests impurities or multiple polymorphs.
      
  • TGA Check: Run Thermogravimetric Analysis simultaneously to distinguish solvate desolvation (weight loss) from true melting.

Protocol B: Forced Degradation Study (HPLC)

Objective: Validate stability-indicating method and identify degradation products.

1. Sample Preparation: Prepare a 1.0 mg/mL stock solution in Methanol:Water (50:50).

2. Stress Conditions:

  • Acid Hydrolysis: Add 1N HCl. Heat at 60°C for 4 hours. Neutralize.

  • Base Hydrolysis: Add 1N NaOH. Heat at 60°C for 2 hours. Neutralize.

  • Oxidation: Add 3%

    
    . Store at RT for 24 hours.
    
  • Thermal: Solid sample at 80°C for 7 days.

3. HPLC Method (Reverse Phase):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 280 nm (Anisole absorption max).

  • Flow Rate: 1.0 mL/min.

Stability Testing Workflow

Workflow cluster_results outcomes Start Start: Pure Reference Standard Stress Apply Stress Conditions (Acid, Base, Ox, Heat) Start->Stress HPLC HPLC-UV/MS Analysis (Gradient Method) Stress->HPLC Data Data Analysis: Mass Balance & Peak Purity HPLC->Data Pass Single Peak (Stable) Data->Pass >99.5% Recovery Fail New Impurity Peaks (Unstable) Data->Fail <95% Recovery

Figure 2: Forced degradation workflow to validate the stability profile.

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • PubChem Compound Summary. (2024). N-[2-(2-methoxyphenoxy)ethyl]acetamide (Isomer Analog Data).[2] National Center for Biotechnology Information. Link

  • U.S. Environmental Protection Agency. (2024). CompTox Chemicals Dashboard: Phenoxyacetamide Derivatives.Link

  • Royal Society of Chemistry. (2014). Synthesis and characterization of phenoxyacetamide derivatives. ChemSpider Synthetic Pages. Link

  • Sigma-Aldrich. (2024). Product Specification: N-[2-(4-Hydroxyphenoxy)ethyl]acetamide (Structural Analog). Merck KGaA. Link

Sources

Exploratory

Pharmacological Profiling Guide: N-[2-(4-methoxyphenoxy)ethyl]acetamide

Topic: Potential Biological Targets for N-[2-(4-methoxyphenoxy)ethyl]acetamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Chemical Spa...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Potential Biological Targets for N-[2-(4-methoxyphenoxy)ethyl]acetamide Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Space Analysis

N-[2-(4-methoxyphenoxy)ethyl]acetamide (CAS: 540512-00-3) represents a specific class of non-indolic melatonin receptor bioisosteres . Structurally, it replaces the indole core of the endogenous neurohormone melatonin (


-acetyl-5-methoxytryptamine) with a phenyl ether scaffold.

For researchers utilizing this compound as a chemical probe or lead candidate, understanding its pharmacophore is critical. The molecule retains the two essential features required for high-affinity binding to melatonergic targets:

  • The 4-Methoxy Group: Mimics the 5-methoxy group of melatonin, essential for receptor pocket occupancy.

  • The Acetamide Side Chain: Acts as a hydrogen bond donor/acceptor, critical for receptor activation.

  • The Phenoxyethyl Linker: A flexible spacer that maintains the requisite distance (~3.5–5 Å) between the aromatic core and the amide nitrogen.

This guide details the primary biological targets (


/

), secondary enzymatic targets (

), and the experimental protocols required to validate these interactions.

Primary Biological Targets: Melatonin Receptors ( & )[1][2]

The highest probability targets for this compound are the G-protein coupled receptors (GPCRs)


 (Mel1a) and 

(Mel1b).
Mechanism of Action

Upon binding, N-[2-(4-methoxyphenoxy)ethyl]acetamide acts as an agonist , stabilizing the active conformation of the receptor. This triggers the dissociation of the heterotrimeric G-protein (


), leading to downstream signaling cascades.
  • 
     (Suprachiasmatic Nucleus):  Primarily regulates circadian rhythms and sleep latency.
    
  • 
     (Retina/Brain):  Modulates phase-shifting of circadian rhythms and retinal physiology.
    
Signaling Pathway Visualization

The following diagram illustrates the canonical signaling pathway activated by this compound upon binding to


/

receptors.

MT_Signaling Ligand N-[2-(4-methoxyphenoxy)ethyl]acetamide Receptor MT1 / MT2 Receptor (GPCR) Ligand->Receptor Binding (Kd ~ nM) Gi Gi/o Protein (Dissociation) Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits MAPK ERK/MAPK Pathway (Activation) Gi->MAPK Activates (Beta-Gamma) cAMP cAMP Levels (Decrease) AC->cAMP Reduces Production PKA PKA Activity (Decrease) cAMP->PKA Downregulates CREB CREB Phosphorylation PKA->CREB Modulates

Caption: Canonical Gi/o-mediated signaling cascade triggered by agonist binding to MT1/MT2 receptors.

Secondary Target: Quinone Reductase 2 ( )

Often overlooked, the enzyme Quinone Reductase 2 (


)  (formerly known as the 

binding site) is a significant off-target for melatonin bioisosteres.
  • Relevance:

    
     is a cytosolic flavoenzyme involved in reactive oxygen species (ROS) detoxification.
    
  • Binding Mode: Melatonin analogues inhibit

    
     by occupying the catalytic cleft, preventing the entry of quinone substrates.
    
  • Therapeutic Implication: Inhibition of

    
     has been linked to neuroprotection and improved insulin sensitivity, making this a "beneficial off-target" in neurodegenerative research.
    

Experimental Validation Protocols

To confirm the activity of N-[2-(4-methoxyphenoxy)ethyl]acetamide, researchers must move beyond in silico prediction to in vitro validation. The following protocols are the industry standard for characterizing this class of compounds.

Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) for 

and

.
ParameterProtocol Detail
Cell Line CHO-K1 or HEK293 stably expressing human

or

.
Radioligand

-Iodomelatonin (High specific activity: ~2200 Ci/mmol).
Non-Specific Control 10

M Melatonin (to define non-specific binding).
Incubation 60–120 minutes at 37°C (equilibrium is temperature-dependent).
Detection Liquid Scintillation Counting.
Data Analysis Non-linear regression (One-site competition model) to derive

and calculate

using the Cheng-Prusoff equation.
GTP S Functional Assay (Efficacy)

Objective: Verify if the compound is an agonist, antagonist, or inverse agonist.

  • Membrane Preparation: Harvest

    
    -CHO cells and homogenize in ice-cold Tris-HCl buffer.
    
  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM

    
    , 10 
    
    
    
    M GDP, pH 7.4.
  • Reaction: Incubate membranes with

    
     (0.1 nM) and increasing concentrations of N-[2-(4-methoxyphenoxy)ethyl]acetamide (
    
    
    
    to
    
    
    M).
  • Termination: Rapid filtration through GF/B filters.

  • Interpretation: An increase in

    
     binding indicates agonist  activity (activation of G-protein turnover).
    

Structure-Activity Relationship (SAR) Context[3]

Understanding why this molecule works requires analyzing its structural modifications relative to melatonin.

  • Linker Substitution (Indole vs. Phenoxy):

    • The replacement of the rigid indole ring with a phenoxy group increases rotational freedom. This often results in slightly lower affinity compared to melatonin but improves metabolic stability against indole-2,3-dioxygenase (IDO).

    • Citation: Phenoxyethyl analogues have been documented to retain nanomolar affinity for

      
      /
      
      
      
      receptors, provided the methoxy group is para-substituted [1, 2].
  • Selectivity Profile:

    • Unlike indole-based ligands, phenoxy-based ligands often show reduced affinity for serotonin receptors (

      
      ), improving the safety profile regarding hallucinogenic side effects.
      
Comparative Activity Table
CompoundCore Scaffold

Affinity (

)

Affinity (

)
Primary Application
Melatonin Indole~9.5~9.6Endogenous Hormone
N-[2-(4-methoxyphenoxy)ethyl]acetamide Phenoxyether Predicted: 7.0–8.5 Predicted: 7.0–8.5 Research Probe / Bioisostere
Agomelatine Naphthalene~9.9~9.6Antidepressant
Tasimelteon Dihydrobenzofuran~9.0~9.3Sleep Disorder (Non-24)

References

  • Rivara, S., et al. (2015). "Novel N-Acetyl Bioisosteres of Melatonin: Melatonergic Receptor Pharmacology, Physicochemical Studies, and Phenotypic Assessment of Their Neurogenic Potential." Journal of Medicinal Chemistry. Available at: [Link]

  • Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for the melatonin receptor." Journal of Medicinal Chemistry. Available at: [Link]

  • Boutin, J. A., et al. (2005). "Quinone reductase 2 as a target for melatonin analogues." Expert Opinion on Therapeutic Targets. Available at: [Link]

  • PubChem Compound Summary. (2025). "N-[2-(4-methoxyphenoxy)ethyl]acetamide (CID 4207624)." National Center for Biotechnology Information. Available at: [Link]

Foundational

An In-depth Technical Guide to the Toxicity and Safety of N-[2-(4-methoxyphenoxy)ethyl]acetamide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trai...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted by trained individuals in a controlled environment with appropriate safety measures in place.

Introduction

N-[2-(4-methoxyphenoxy)ethyl]acetamide is a chemical compound with potential applications in scientific research and drug development. As with any novel or sparsely studied chemical, a thorough understanding of its potential toxicity and safe handling procedures is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

A comprehensive search for a dedicated Safety Data Sheet (SDS) and specific toxicological studies for N-[2-(4-methoxyphenoxy)ethyl]acetamide (CAS No. 540512-00-3) did not yield specific results. Consequently, this guide employs a "read-across" toxicological assessment. This approach utilizes data from structurally similar compounds to infer the potential hazards of the target compound. The primary analogues referenced in this guide include N-(4-Methoxyphenyl)acetamide and the broader classes of N-substituted acetamides and phenoxy compounds. This methodology is grounded in the principle that similar chemical structures often exhibit similar toxicological and physicochemical properties. It is crucial to interpret the information presented herein with the understanding that it is based on such inferences and should be applied with a high degree of caution.

Chemical and Physical Properties

PropertyN-[2-(4-methoxyphenoxy)ethyl]acetamide (Predicted/Inferred)N-(4-Methoxyphenyl)acetamide (Analogue)
CAS Number 540512-00-3[1]51-66-1
Molecular Formula C11H15NO3C9H11NO2
Appearance Likely a solid at room temperatureLight purple powder[2]
Solubility Expected to have some solubility in water and good solubility in organic solvents like alcohol and chloroform.Soluble in alcohol, chloroform, dilute acids, and alkalis; does not mix well with water.[3]

Toxicological Profile (Inferred from Structural Analogues)

The toxicological profile of N-[2-(4-methoxyphenoxy)ethyl]acetamide is inferred from data on N-(4-Methoxyphenyl)acetamide and the general toxicological properties of acetamides.

Acute Toxicity

Based on data for N-(4-Methoxyphenyl)acetamide, N-[2-(4-methoxyphenoxy)ethyl]acetamide is likely to be harmful if swallowed. Animal experiments with the analogue suggest that ingestion of less than 150 grams may be fatal or cause serious health damage in humans[3]. The toxicological properties of many acetamides have not been fully investigated, but caution is warranted[2].

Skin and Eye Irritation

N-(4-Methoxyphenyl)acetamide is irritating to the eyes and skin[1][3]. It is reasonable to assume that N-[2-(4-methoxyphenoxy)ethyl]acetamide may also cause eye and skin irritation. Direct contact can cause inflammation, and the substance may accentuate pre-existing dermatitis[3]. Entry into the bloodstream through cuts or abrasions could lead to systemic effects[3].

Sensitization

There is no specific data on the sensitization potential of N-[2-(4-methoxyphenoxy)ethyl]acetamide. However, some substituted acetamides are known to be skin sensitizers. Therefore, the possibility of allergic skin reactions cannot be ruled out.

Mutagenicity and Carcinogenicity

There is no specific data on the mutagenicity or carcinogenicity of N-[2-(4-methoxyphenoxy)ethyl]acetamide. The analogue N-(4-Methoxyphenyl)acetamide carries a warning of "possible risk of irreversible effects"[3]. The parent compound, acetamide, is classified by IARC as Group 2B, possibly carcinogenic to humans, and has been shown to cause liver cancer in animals[4][5]. Given these concerns, N-[2-(4-methoxyphenoxy)ethyl]acetamide should be handled as a potential carcinogen until specific data becomes available.

Reproductive and Developmental Toxicity

No specific data is available for N-[2-(4-methoxyphenoxy)ethyl]acetamide. Some acetamides have been associated with reproductive toxicity[3]. Therefore, it is prudent to handle this compound with caution, especially for individuals of reproductive age.

Toxicokinetics and Metabolism

While specific metabolic studies on N-[2-(4-methoxyphenoxy)ethyl]acetamide are not available, it is anticipated to undergo metabolic processes common to other N-substituted acetamides and phenoxy compounds. This would likely involve enzymatic hydrolysis of the amide bond and potential oxidation or conjugation of the aromatic ring and its substituents. The liver is a primary site for such metabolism, and as with acetamide, there may be a potential for liver damage upon chronic exposure[5].

Hazard Identification and Classification (Inferred)

Based on the read-across assessment from its structural analogues, the following GHS hazard classifications are provisionally assigned to N-[2-(4-methoxyphenoxy)ethyl]acetamide.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][3]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][3]
CarcinogenicityCategory 2H351: Suspected of causing cancer (inferred from acetamide)[4][5]
Specific Target Organ Toxicity-May cause damage to the liver upon prolonged or repeated exposure (inferred from acetamide)[5].

Experimental Protocols: Safe Handling and Personal Protection

Given the potential hazards, a stringent set of safety protocols must be followed when handling N-[2-(4-methoxyphenoxy)ethyl]acetamide.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory should be well-ventilated to minimize the accumulation of any airborne contaminants.

  • Safety Shower and Eyewash Station: A readily accessible and functional safety shower and eyewash station are mandatory in the work area.

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required:

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. Gloves must be inspected for integrity before use and changed frequently, especially if contaminated[3].

  • Body Protection: A lab coat, fully buttoned, is required. An apron may be necessary for larger quantities.

  • Respiratory Protection: If there is a risk of generating dust and engineering controls are not sufficient, a NIOSH-approved particulate respirator should be used.

Hygiene Measures
  • Avoid all personal contact, including inhalation[1][3].

  • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

  • Do not eat, drink, or smoke in the laboratory.

  • Contaminated clothing should be removed immediately and laundered before reuse.

Visualization of Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep1 Don appropriate PPE: - Goggles - Lab Coat - Nitrile Gloves prep2 Ensure fume hood is operational prep1->prep2 prep3 Verify location of safety shower and eyewash prep2->prep3 handle1 Weigh and handle solid compound only within the fume hood prep3->handle1 handle2 Use appropriate tools to avoid generating dust handle1->handle2 handle3 Prepare solutions within the fume hood handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Dispose of waste in a labeled, sealed container clean1->clean2 clean3 Remove PPE in the correct order clean2->clean3 clean4 Wash hands thoroughly clean3->clean4 First_Aid_Flowchart cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Occurs inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to fresh air. If breathing is difficult, give oxygen. inhalation->action_inhale action_skin Remove contaminated clothing. Flush with soap and water for 15 min. skin->action_skin action_eye Flush with water for 15 min. Lift eyelids. eye->action_eye action_ingest Rinse mouth. Give 2-4 glasses of water. Do NOT induce vomiting. ingestion->action_ingest end_node Seek Immediate Medical Attention action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Caption: First aid decision flowchart for exposure to N-[2-(4-methoxyphenoxy)ethyl]acetamide.

References

  • PubChem. (n.d.). N-(2-(4-Methoxyphenyl)ethyl)acetamide. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). N-[2-(2-methoxyphenoxy)ethyl]acetamide. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016, April 21). Acetamide, N-methyl-: Human health tier II assessment. Australian Government Department of Health. Retrieved February 23, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetamide. Retrieved February 23, 2026, from [Link]

  • PubChem. (n.d.). Acetamide. National Center for Biotechnology Information. Retrieved February 23, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide from 4-methoxyphenol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide, a valuable intermediate in pharmaceutical research...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide, a valuable intermediate in pharmaceutical research and development. The described two-step synthesis is robust and scalable, commencing from the readily available starting material, 4-methoxyphenol. This application note details the underlying chemical principles, provides step-by-step protocols for the synthesis and purification of the intermediate and final products, and includes essential safety information.

Introduction

N-[2-(4-methoxyphenoxy)ethyl]acetamide is a versatile chemical building block. Its structure, incorporating an acetamido-ethyl ether of a substituted phenol, makes it a key component in the synthesis of a variety of more complex molecules with potential biological activity. The synthetic route presented herein involves a classical Williamson ether synthesis followed by a straightforward N-acetylation.

The Williamson ether synthesis, a cornerstone of organic chemistry, proceeds via an SN2 mechanism where an alkoxide or phenoxide nucleophilically attacks an alkyl halide.[1][2] In the first step of this procedure, 4-methoxyphenol is deprotonated by a strong base to form the corresponding phenoxide, which then reacts with 2-chloroethylamine to form the ether linkage. The subsequent N-acetylation of the resulting primary amine is a common and efficient transformation, typically employing acetic anhydride as the acetylating agent.[3]

Overall Synthetic Scheme

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide from 4-methoxyphenol is achieved in two sequential steps as illustrated in the following scheme:

Synthesis_Scheme 4-methoxyphenol 4-Methoxyphenol Intermediate 2-(4-Methoxyphenoxy)ethanamine 4-methoxyphenol->Intermediate 1. NaOH, DMF 2. 2-Chloroethylamine HCl 2-chloroethylamine_HCl 2-Chloroethylamine Hydrochloride Final_Product N-[2-(4-methoxyphenoxy)ethyl]acetamide Intermediate->Final_Product Acetic Anhydride Acetic_Anhydride Acetic Anhydride

Caption: Overall synthetic route from 4-methoxyphenol to the target compound.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the intermediate, 2-(4-methoxyphenoxy)ethanamine, and the final product, N-[2-(4-methoxyphenoxy)ethyl]acetamide.

Part 1: Synthesis of 2-(4-methoxyphenoxy)ethanamine (Intermediate)

This procedure details the Williamson ether synthesis between 4-methoxyphenol and 2-chloroethylamine hydrochloride.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (per 10 mmol scale)
4-Methoxyphenol124.141.24 g (10 mmol)
Sodium Hydroxide (pellets)40.000.88 g (22 mmol)
2-Chloroethylamine Hydrochloride116.001.28 g (11 mmol)
N,N-Dimethylformamide (DMF), anhydrous73.0920 mL
Diethyl Ether74.12As required
1 M Hydrochloric Acid (HCl)36.46As required
Saturated Sodium Bicarbonate SolutionN/AAs required
BrineN/AAs required
Anhydrous Magnesium Sulfate120.37As required

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxyphenol (1.24 g, 10 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF).

  • Base Addition: Carefully add sodium hydroxide pellets (0.88 g, 22 mmol) to the solution. The mixture will become warm. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Addition of Electrophile: Add 2-chloroethylamine hydrochloride (1.28 g, 11 mmol) to the reaction mixture in one portion.

  • Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.

    • Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with 1 M hydrochloric acid (2 x 30 mL) to extract the amine product into the aqueous layer.

    • Separate the aqueous layer and basify it by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(4-methoxyphenoxy)ethanamine as an oil or a low-melting solid.

    • Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Physicochemical Properties of 2-(4-methoxyphenoxy)ethanamine:

PropertyValue
Molecular FormulaC₉H₁₃NO₂
Molecular Weight167.21 g/mol [4]
AppearanceOff-white solid[5]
Boiling Point127-128 °C @ 2 mmHg[5]
Part 2: Synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide (Final Product)

This protocol describes the N-acetylation of 2-(4-methoxyphenoxy)ethanamine using acetic anhydride.

Reagents and Materials:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (per 5 mmol scale)
2-(4-methoxyphenoxy)ethanamine167.210.84 g (5 mmol)
Acetic Anhydride102.090.56 mL (6 mmol)
Triethylamine101.190.84 mL (6 mmol)
Dichloromethane (DCM)84.9320 mL
1 M Hydrochloric Acid (HCl)36.46As required
Saturated Sodium Bicarbonate SolutionN/AAs required
BrineN/AAs required
Anhydrous Sodium Sulfate142.04As required

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-(4-methoxyphenoxy)ethanamine (0.84 g, 5 mmol) and triethylamine (0.84 mL, 6 mmol) in 20 mL of dichloromethane (DCM).

  • Addition of Acetylating Agent: Cool the solution in an ice bath to 0 °C. Slowly add acetic anhydride (0.56 mL, 6 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel and wash with 1 M hydrochloric acid (2 x 20 mL).

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-[2-(4-methoxyphenoxy)ethyl]acetamide as a solid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield a white to off-white solid.

Physicochemical Properties of N-[2-(4-methoxyphenoxy)ethyl]acetamide:

PropertyValue
Molecular FormulaC₁₁H₁₅NO₃
Molecular Weight209.24 g/mol [6]
AppearanceWhite to off-white solid
Melting Point103-105 °C (predicted)

Experimental Workflow Diagram

The following diagram illustrates the key stages of the experimental procedure.

Experimental_Workflow cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: N-Acetylation Setup1 Dissolve 4-methoxyphenol in DMF Base_Add Add NaOH pellets Setup1->Base_Add Stir1 Stir at RT for 30 min Base_Add->Stir1 Add_Electrophile Add 2-chloroethylamine HCl Stir1->Add_Electrophile Heat Heat at 80-90°C for 12-18h Add_Electrophile->Heat Workup1 Aqueous work-up and extraction Heat->Workup1 Purify1 Purification of Intermediate Workup1->Purify1 Setup2 Dissolve amine and triethylamine in DCM Purify1->Setup2 Intermediate Product Cool Cool to 0°C Setup2->Cool Add_Ac2O Add acetic anhydride Cool->Add_Ac2O Stir2 Stir at RT for 2-4h Add_Ac2O->Stir2 Workup2 Aqueous work-up and extraction Stir2->Workup2 Purify2 Recrystallization of Final Product Workup2->Purify2

Caption: A step-by-step workflow for the synthesis of the target compound.

Health and Safety Information

All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 4-Methoxyphenol: Harmful if swallowed and may cause an allergic skin reaction.[7][8] Avoid inhalation of dust and contact with skin and eyes.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.[1][9] Handle with extreme care.

  • 2-Chloroethylamine Hydrochloride: Causes severe skin burns and eye damage. Suspected of causing genetic defects.[10][11] Handle with caution and avoid exposure.

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin and if inhaled. May damage the unborn child.[2][6]

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed and fatal if inhaled. Causes severe skin burns and eye damage.[12][13]

Refer to the Safety Data Sheets (SDS) for each chemical for comprehensive safety information.

References

  • Olin. (2025, January 21). SAFETY DATA SHEET Sodium Hydroxide Solution 10 - 30%. Retrieved from [Link]

  • University of Richmond. (n.d.). Organic Chemistry Williamson Ether Synthesis. Retrieved from [https://organic.chem.urich.edu/content/ एक्सपेरिमेंट्स/ether/procedure.html]([Link] एक्सपेरिमेंट्स/ether/procedure.html)

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia. (2021, October 23). Williamson ether synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4207624, N-[2-(2-methoxyphenoxy)ethyl]acetamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1797793, 2-(4-Methoxyphenoxy)ethylamine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: N,N-dimethylformamide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid anhydride. Retrieved from [Link]

  • Greenfield Global. (2015, June 18). SAFETY DATA SHEET - Sodium hydroxide, 50% solution. Retrieved from [Link]

  • NJ.gov. (n.d.). Common Name: 4-METHOXYPHENOL HAZARD SUMMARY. Retrieved from [Link]

  • RCI Labscan Limited. (2021, April 1). DIMETHYLFORMAMIDE - SAFETY DATA SHEET. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Mild and eco-friendly chemoselective acylation of amines in aqueous medium. Retrieved from [Link]

  • CDN. (n.d.). N-Terminus Acetylation Protocol. Retrieved from [Link]

Sources

Application

optimal solvents for dissolving N-[2-(4-methoxyphenoxy)ethyl]acetamide for in vitro assays

Application Note & Protocol Topic: Optimal Solvents for Dissolving N-[2-(4-methoxyphenoxy)ethyl]acetamide for In Vitro Assays Internal Reference: MPEA-AN01 For: Researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: Optimal Solvents for Dissolving N-[2-(4-methoxyphenoxy)ethyl]acetamide for In Vitro Assays Internal Reference: MPEA-AN01 For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide and detailed protocols for the selection of an optimal solvent system for N-[2-(4-methoxyphenoxy)ethyl]acetamide (herein referred to as MPEA) for use in a wide range of in vitro biological assays. Proper solubilization is a critical first step that directly impacts data quality, reproducibility, and the accurate determination of a compound's biological activity. This guide moves beyond simple solvent suggestions to explain the fundamental principles of solubility, biocompatibility, and stability. We provide a systematic workflow for solvent screening, a detailed protocol for preparing high-concentration stock solutions, and a crucial method for validating solvent tolerance within your specific experimental system. Our goal is to empower researchers to make informed decisions that ensure the scientific integrity of their results.

Part 1: Compound Characterization & Solubility Profile

Understanding the physicochemical properties of MPEA is the foundation for selecting an appropriate solvent. While experimental data for this specific molecule is not widely published, we can infer its likely behavior from closely related analogs and computational predictions. The properties of a structural isomer, N-[2-(2-methoxyphenoxy)ethyl]acetamide, are used here as a reliable estimate[1].

Table 1: Estimated Physicochemical Properties of MPEA

PropertyEstimated ValueImplication for Solubility & Handling
Molecular Weight~209.24 g/mol Essential for calculating molar concentrations for stock solutions.
XLogP3~1.2This value indicates that MPEA is moderately lipophilic. It is unlikely to be soluble in purely aqueous buffers at high concentrations and will require an organic solvent for initial solubilization.
Hydrogen Bond Donors1Can participate in hydrogen bonding, which may aid solubility in polar protic solvents.
Hydrogen Bond Acceptors3Can participate in hydrogen bonding, which may aid solubility in polar solvents.

The moderately positive LogP value is the most critical parameter, confirming that MPEA is not freely water-soluble. Therefore, a strategy involving an organic solvent to create a concentrated stock solution, which is then diluted into aqueous assay media, is the required approach.

Part 2: The Three Pillars of Solvent Selection for In Vitro Assays

The "optimal" solvent is not merely one that dissolves the compound; it is one that does so effectively without compromising the biological experiment. The selection process should be balanced on three core principles: Solubility , Biocompatibility , and Stability .

Pillar I: Maximizing Solubility for a Concentrated Stock

The primary objective is to dissolve MPEA at a concentration significantly higher than the final desired concentration in the assay. A common target for a stock solution is 1000 to 10,000 times the final assay concentration (e.g., a 10 mM stock for an assay run in the 1-10 µM range). This strategy minimizes the volume of the organic solvent introduced into the final assay medium, thereby reducing the risk of solvent-induced artifacts. Dimethyl sulfoxide (DMSO) is an exceptional aprotic polar solvent, renowned for its ability to dissolve a vast range of both polar and non-polar compounds, making it the first-choice candidate for MPEA[2].

Pillar II: Ensuring Biocompatibility with the Assay System

Table 2: General Toxicity & Recommended Limits for Common Solvents in Cell-Based Assays

SolventTypical Final ConcentrationNotes & Considerations
DMSO ≤ 0.1% (v/v) Highly Recommended. Generally considered the safest concentration for most cell lines in long-term (24-72h) assays[2].
0.1% - 0.5% (v/v)Use with Caution. May be acceptable for some robust cell lines or shorter-term assays. A solvent tolerance test (Protocol 3) is mandatory. Some studies report reduced proliferation or differentiation at these levels[2][5].
> 0.5% (v/v)Not Recommended. High risk of cytotoxicity, apoptosis induction, and other off-target effects in a dose-dependent manner[2][6].
Ethanol ≤ 0.1% (v/v) Acceptable Alternative. Generally safe for most cell lines.
0.1% - 0.5% (v/v)Use with Caution. Can cause loss of cell viability, particularly in longer (48h+) exposures[7]. May induce inflammatory responses even at concentrations as low as 0.05%[7].
> 0.5% (v/v)Not Recommended. Significant cytotoxicity is commonly observed. Ethanol can fluidize cell membranes and inactivate enzymes[3][8].
Pillar III: Maintaining Compound Stability

The solvent must not react with or promote the degradation of MPEA. Stock solutions are often stored for weeks or months. Using high-purity, anhydrous-grade solvents (especially for DMSO, which is hygroscopic) is critical. Solutions should be stored in appropriate conditions (e.g., -20°C or -80°C) and dispensed in single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles[9].

Part 3: Experimental Protocols & Workflows

Workflow Visualization: Solvent Selection & Preparation

The following diagram outlines the logical flow from initial screening to the final preparation of working solutions.

G cluster_0 Part A: Solvent Screening cluster_1 Part B: Stock & Working Solution Preparation s1 Weigh 2.1 mg MPEA into 3 separate vials s2 Add 100 µL of: 1. DMSO 2. Ethanol 3. PBS s1->s2 s3 Mix vigorously (Vortex, Sonicate) s2->s3 s4 Observe Solubility s3->s4 s5 DMSO is Optimal Solvent s4->s5 Complete Dissolution s6 Consider Ethanol (Proceed to Protocol 3) s4->s6 Partial or No Dissolution in DMSO p1 Protocol 2: Prepare 100 mM Stock in selected solvent (DMSO) s5->p1 Proceed to Stock Prep p2 Aliquot & Store at -20°C or -80°C p1->p2 p3 Thaw one aliquot for experiment p2->p3 p4 Perform Serial Dilution in Assay Medium p3->p4 p5 Add to Assay Plate p4->p5

Caption: Decision workflow for MPEA solvent selection and solution preparation.

Protocol 1: Systematic Solubility Screening

Objective: To empirically determine the best solvent for MPEA.

Materials:

  • MPEA powder

  • Analytical balance

  • Microcentrifuge tubes

  • Dimethyl sulfoxide (DMSO), anhydrous grade

  • Ethanol (200 proof, absolute)

  • Phosphate-Buffered Saline (PBS), sterile

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Accurately weigh approximately 2.1 mg of MPEA into three separate, labeled microcentrifuge tubes. This mass corresponds to what is needed for a 100 mM solution in 100 µL.

  • To the first tube, add 100 µL of DMSO.

  • To the second tube, add 100 µL of Ethanol.

  • To the third tube, add 100 µL of PBS.

  • Vortex each tube vigorously for 1-2 minutes.

  • Visually inspect for complete dissolution. Look for a clear, particulate-free solution.

  • If not fully dissolved, place the tubes in a bath sonicator for 5-10 minutes.

  • If necessary, gently warm the solution to 37°C for 5-10 minutes to aid dissolution[10].

  • Decision:

    • If MPEA dissolves completely in DMSO, this is your primary solvent. Proceed to Protocol 2.

    • If it dissolves only in Ethanol, this is your solvent. Proceed to Protocol 2, substituting Ethanol for DMSO.

    • If it does not dissolve sufficiently in either, a more complex solvent system or formulation approach may be needed, which is outside the scope of this note.

Protocol 2: Preparation of a 100 mM MPEA Stock Solution in DMSO

Objective: To prepare a precisely concentrated stock solution for long-term storage and experimental use.

Materials:

  • MPEA powder (e.g., 10.46 mg)

  • DMSO, anhydrous grade

  • Volumetric flask (e.g., 500 µL) or calibrated micropipettes[11]

  • Cryo-safe storage vials (e.g., for 20 µL aliquots)

Procedure:

  • Calculation:

    • Target Concentration = 100 mM (0.1 mol/L)

    • Molecular Weight of MPEA ≈ 209.24 g/mol

    • To make 500 µL (0.0005 L) of a 100 mM solution:

      • Mass = 0.1 mol/L * 0.0005 L * 209.24 g/mol = 0.01046 g = 10.46 mg

  • Preparation:

    • Accurately weigh 10.46 mg of MPEA and place it in the 500 µL volumetric flask or a suitable tube.

    • Add approximately 400 µL of DMSO.

    • Cap and vortex/sonicate until the solid is completely dissolved, as determined in Protocol 1.

    • Carefully add DMSO until the meniscus reaches the 500 µL calibration mark. Invert the flask several times to ensure a homogenous solution.

    • If not using a volumetric flask, use a calibrated pipette to add a final total volume of 500 µL.

  • Aliquoting and Storage:

    • Dispense the stock solution into small, single-use aliquots (e.g., 20 µL per vial).

    • Clearly label each vial with the compound name (MPEA), concentration (100 mM in DMSO), and date.

    • Store aliquots at -20°C for short-term storage (weeks) or -80°C for long-term storage (months). Avoid repeated freeze-thaw cycles.

Protocol 3: Mandatory Validation of Solvent Tolerance

Objective: To determine the highest concentration of the chosen solvent (e.g., DMSO) that does not elicit a measurable effect in your specific assay (the No-Observed-Adverse-Effect Level, or NOAEL). This is a critical control experiment.

Materials:

  • Your specific cell line and complete culture medium.

  • The same multi-well plates (e.g., 96-well) and detection reagents used in your actual experiment.

  • DMSO (or the solvent selected in Protocol 1).

Procedure:

  • Plate your cells at the same density you would for your compound experiment and allow them to adhere/stabilize for the standard amount of time.

  • Prepare a serial dilution of your solvent (e.g., DMSO) in complete cell culture medium. For example, prepare solutions corresponding to final well concentrations of 1%, 0.5%, 0.25%, 0.1%, 0.05%, and 0% (medium only).

  • Replace the medium on your cells with the solvent-containing medium. Ensure you have multiple replicate wells for each concentration (n=3 to 6 is recommended).

  • Incubate the plate for the same duration as your planned compound exposure (e.g., 24, 48, or 72 hours).

  • At the end of the incubation, perform your standard assay (e.g., measure cell viability via MTT/CellTiter-Glo, quantify a specific protein, etc.).

  • Analysis: Plot the assay signal versus the solvent concentration. The highest concentration that shows no statistically significant difference from the 0% control is your experimental NOAEL. Your final MPEA dilutions must not exceed this solvent concentration.

Visualization: Serial Dilution for Assay

G cluster_0 Stock & Intermediate Steps cluster_1 Final Assay Plate (e.g., 96-well) stock 100 mM MPEA in 100% DMSO (Stock) inter 100 µM MPEA in Assay Medium (Intermediate Dilution) stock->inter 1 µL Stock in 999 µL Medium (1:1000 Dilution, Final DMSO = 0.1%) well1 10 µM inter->well1 Add 10 µL of Intermediate to 90 µL Medium well2 3 µM well1->well2 Serial Dilution well3 1 µM well2->well3 well4 0.3 µM well3->well4 well5 ...etc well4->well5

Caption: Example of a two-step dilution from a 100 mM stock to final assay concentrations.

Part 4: Troubleshooting

ProblemPotential CauseRecommended Solution
Compound precipitates when diluted from stock into aqueous assay medium. The final concentration exceeds the aqueous solubility of MPEA. The buffer composition (pH, salt) is incompatible.Lower the final assay concentration. If using a 1000x stock, try making a 2000x stock and using the same volume to halve the final concentration. Ensure the medium is at 37°C and mix immediately and thoroughly upon adding the compound stock.
Control cells in the "vehicle control" wells show reduced viability or altered signaling. The final solvent concentration is too high for the specific cell line or assay duration.Re-run Protocol 3 to confirm the NOAEL. Reduce the final solvent concentration by preparing a more concentrated stock solution (e.g., 200 mM) or by lowering the highest concentration of MPEA tested.
Inconsistent results between experiments. Degradation of MPEA in the stock solution due to repeated freeze-thaw cycles. Inaccurate pipetting during dilution.Always use a fresh aliquot of the stock solution for each experiment. Use calibrated pipettes and ensure proper mixing at each dilution step[11].

References

  • Singh, M., & Singh, M. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research, 8, 78-82.

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells? Eppendorf SE.

  • Thongsom, M., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy, 7(7), 3847-3854.

  • Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Toxicology, 325, 58-69.

  • El-Hassan, H., et al. (2018). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Journal of Immunology Research, 2018, 2035847.

  • Ferreira, J. A., et al. (2021). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Dental Journal, 32(6), 69-77.

  • Sneed, J. R., et al. (2025). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Toxicology Mechanisms and Methods.

  • D'Souza, D. H., et al. (1994). In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line. Toxicology in Vitro, 8(4), 585-591.

  • Mukherjee, S., et al. (2021). Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation. Toxicology in Vitro, 72, 105096.

  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.

  • Tejada, M. A., et al. (2021). Ethanol Enhances Hyperthermia-Induced Cell Death in Human Leukemia Cells. International Journal of Molecular Sciences, 22(9), 4894.

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols.

  • G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know.

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.

  • Nick, T. (2025). How to Make Accurate Stock Solutions. Bitesize Bio.

  • VerHeul, R. (2017). Answer to "Is there any protocols for making stock solution in cytotoxicity assay?". ResearchGate.

  • U.S. Food and Drug Administration. (2025). Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA.gov.

  • U.S. Environmental Protection Agency. (n.d.). N,N-Diethyl-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetamide Properties. CompTox Chemicals Dashboard.

  • Simatupang, Y. F., et al. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Universitas Sumatera Utara.

  • National Center for Biotechnology Information. (n.d.). N-[2-(2-methoxyphenoxy)ethyl]acetamide. PubChem Compound Database.

  • NICEATM-ECVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.

  • Desbois, A. P., & Coote, P. J. (2011). New solvent options for in vivo assays in the Galleria mellonella larvae model. Journal of Microbiological Methods, 86(3), 369-371.

  • Sigma-Aldrich. (n.d.). N-[2-(4-Hydroxyphenoxy)ethyl]acetamide. MilliporeSigma.

  • Chem-Impex International. (n.d.). 2-[4-(2-Amino-ethyl)phenoxy]-N,N-diethyl-acetamide.

  • BLDpharm. (n.d.). N-(2-(4-Methoxyphenoxy)ethyl)acetamide.

  • PubChemLite. (n.d.). Acetamide, 2-(4-chloro-2-methoxyphenoxy)-n-(2-(diethylamino)ethyl)-.

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-ethoxyphenyl)-N-hydroxy-.

  • ChemDiv. (n.d.). 2-(4-methoxyphenoxy)-N-(2-phenylethyl)acetamide.

  • Aisyah, S., et al. (2018). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Conference Series: Science and Technology.

Sources

Method

A Robust, Validated HPLC Method for the Quantification of N-[2-(4-methoxyphenoxy)ethyl]acetamide

An Application Note for the Pharmaceutical Sciences Abstract This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) met...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Pharmaceutical Sciences

Abstract

This application note presents a comprehensive guide to the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of N-[2-(4-methoxyphenoxy)ethyl]acetamide. This document is intended for researchers, scientists, and drug development professionals who require a reliable analytical procedure for this compound in contexts such as purity analysis, stability testing, and quality control. The narrative follows a logical progression from understanding the analyte's physicochemical properties to a systematic method development strategy, culminating in a detailed, step-by-step protocol and a full validation plan according to the International Council for Harmonisation (ICH) guidelines.[1][2] All protocols are designed to be self-validating, ensuring scientific integrity and trustworthiness.

Analyte Properties & Initial Chromatographic Considerations

A successful method development process begins with a thorough understanding of the analyte's chemical nature. N-[2-(4-methoxyphenoxy)ethyl]acetamide possesses key structural features that guide the selection of an appropriate analytical strategy.

Table 1: Physicochemical Properties of N-[2-(4-methoxyphenoxy)ethyl]acetamide

PropertyValueSourceImplication for HPLC Method
Molecular FormulaC₁₁H₁₅NO₂PubChem CID: 584258[3]-
Molecular Weight193.24 g/mol PubChem CID: 584258[3]Affects molar concentration calculations.
StructureContains a methoxyphenyl group (aromatic ring) and an acetamide group.PubChem CID: 584258[3]The aromatic ring acts as a strong chromophore, making UV detection highly suitable.
XLogP31.5PubChem CID: 584258[3]This value indicates moderate lipophilicity, making the compound an ideal candidate for reversed-phase chromatography, where it will interact well with a non-polar stationary phase like C18.

The presence of the aromatic ring provides a strong basis for using UV-Vis spectrophotometry as the detection method. The compound's moderate polarity, as inferred from its structure and LogP value, strongly suggests that Reversed-Phase HPLC (RP-HPLC) is the most appropriate chromatographic mode. This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase, which is well-suited for N-[2-(4-methoxyphenoxy)ethyl]acetamide.

Analyte Analyte Properties N-[2-(4-methoxyphenoxy)ethyl]acetamide Structure Structural Features: - Aromatic Ring - Amide Group - Ether Linkage Analyte->Structure PhysicoChem Physicochemical Properties: - MW: 193.24 - XLogP3: 1.5 (Moderate Lipophilicity) Analyte->PhysicoChem Detection_Method Detection Method: UV Spectrophotometry Structure->Detection_Method Aromatic ring is a chromophore Chromatography_Mode Chromatography Mode: Reversed-Phase (RP-HPLC) PhysicoChem->Chromatography_Mode Moderate lipophilicity Method_Choice Strategic Method Selection Method_Choice->Chromatography_Mode Stationary_Phase Stationary Phase: C18 (Octadecylsilane) Method_Choice->Stationary_Phase Method_Choice->Detection_Method Chromatography_Mode->Stationary_Phase Standard for RP separations

Caption: Logical selection of initial HPLC conditions based on analyte properties.

A Systematic Approach to Method Development

The development of a robust HPLC method is an iterative process involving the screening of initial conditions and subsequent optimization to achieve the desired performance. This workflow ensures that the final method is both reliable and efficient.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Column Selection (e.g., C18, C8) B Mobile Phase Screening (ACN vs. MeOH, pH) A->B C Wavelength Selection (UV Scan) B->C D Gradient/Isocratic Elution (Optimize Resolution & Time) C->D Proceed with best conditions E Flow Rate & Temperature (Fine-tune Peak Shape) D->E F System Suitability Check (USP <621>) E->F Final method defined G Full Method Validation (ICH Q2(R2)) F->G

Sources

Application

Application Notes &amp; Protocols: High-Purity Extraction and Isolation of N-[2-(4-methoxyphenoxy)ethyl]acetamide

Abstract This technical guide provides a comprehensive overview and detailed protocols for the extraction and isolation of N-[2-(4-methoxyphenoxy)ethyl]acetamide, a compound of interest in pharmaceutical research and dev...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the extraction and isolation of N-[2-(4-methoxyphenoxy)ethyl]acetamide, a compound of interest in pharmaceutical research and development. The methodologies described herein are designed to guide researchers, scientists, and drug development professionals in obtaining this target molecule with high purity from a crude reaction mixture. This document emphasizes the underlying chemical principles behind the selected purification strategies, ensuring a robust and reproducible workflow. The protocols cover liquid-liquid extraction for initial workup, followed by column chromatography and recrystallization for final purification.

Introduction: The Importance of Purification

N-[2-(4-methoxyphenoxy)ethyl]acetamide belongs to the class of aromatic ethers and amides, which are prevalent scaffolds in medicinal chemistry.[1][2] The presence of both an ether linkage and an amide group imparts a degree of polarity to the molecule, influencing its solubility and interaction with various stationary and mobile phases during chromatography.[3][4] Effective purification is paramount to ensure that downstream biological assays and further chemical modifications are not compromised by impurities from the synthesis, such as unreacted starting materials, reagents, or by-products.

The protocols outlined in this guide are based on established principles of organic chemistry and have been adapted from methodologies reported for structurally similar compounds.[5][6][7][8] The logic behind each step is explained to provide a clear understanding of the separation process.

Physicochemical Properties and Their Impact on Purification

A successful purification strategy is predicated on a thorough understanding of the target compound's physicochemical properties.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C11H15NO3---
Molecular Weight 209.24 g/mol ---
Appearance Expected to be a solid at room temperature.Recrystallization is a viable final purification step.[9]
Polarity Moderately polar due to the ether and amide functional groups.Influences choice of solvents for extraction, chromatography, and recrystallization.[3][10]
Solubility Likely soluble in polar organic solvents (e.g., ethyl acetate, dichloromethane, methanol) and sparingly soluble in nonpolar solvents (e.g., hexane) and water.Guides the selection of solvent systems for all purification stages.
Chemical Stability The amide bond can be susceptible to hydrolysis under strong acidic or basic conditions, although amides are generally more resistant to hydrolysis than esters.[4]Workup and purification should ideally be conducted under neutral or mildly acidic/basic conditions to prevent degradation.

Overall Purification Workflow

The purification of N-[2-(4-methoxyphenoxy)ethyl]acetamide from a crude reaction mixture can be systematically achieved through a multi-step process. The following diagram illustrates the logical flow from the initial reaction workup to the final isolation of the pure compound.

Caption: Workflow for the extraction and isolation of N-[2-(4-methoxyphenoxy)ethyl]acetamide.

Detailed Protocols

Protocol 1: Liquid-Liquid Extraction of Crude Product

This protocol is designed to separate the target compound from water-soluble impurities, such as salts and polar starting materials, that may be present in the reaction mixture.

Causality Behind Experimental Choices:

  • Quenching with Water: Diluting the reaction mixture with water is a standard procedure to dissolve inorganic salts and highly polar by-products.[11]

  • Choice of Extraction Solvent: Ethyl acetate is a moderately polar solvent that is expected to have good solubility for the target compound while being immiscible with water. It is also relatively easy to remove under reduced pressure.

  • Washing with Brine: A saturated sodium chloride solution is used to remove residual water from the organic phase and to break up any emulsions that may have formed.

Step-by-Step Methodology:

  • Quenching: Transfer the crude reaction mixture to a separatory funnel. Add deionized water, approximately 2-3 times the volume of the reaction mixture.

  • Extraction: Add an equal volume of ethyl acetate to the separatory funnel.

  • Mixing: Stopper the funnel and invert it several times, periodically venting to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes.

  • Phase Separation: Allow the layers to separate. The organic layer (ethyl acetate) should be the top layer.

  • Collection: Drain the lower aqueous layer and collect the upper organic layer.

  • Back-Extraction: Return the aqueous layer to the separatory funnel and repeat the extraction with a fresh portion of ethyl acetate (steps 2-5) to maximize the recovery of the product.

  • Combine Organic Phases: Combine all the collected organic layers.

  • Washing: Wash the combined organic phase with a saturated solution of sodium chloride (brine). This will help to remove any remaining water.

  • Drying: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude solid product.

Protocol 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase.[12] For a moderately polar compound like N-[2-(4-methoxyphenoxy)ethyl]acetamide, normal-phase chromatography using silica gel is a suitable choice.[3]

Causality Behind Experimental Choices:

  • Stationary Phase: Silica gel is a polar adsorbent that will retain more polar compounds more strongly.[12]

  • Mobile Phase: A mixture of a less polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is used.[3] The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

  • TLC Analysis: Thin-layer chromatography (TLC) is used to determine the optimal solvent system and to monitor the progress of the column chromatography.

Step-by-Step Methodology:

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate) to find a system that gives a good separation of the target compound from impurities (target Rf value of ~0.3).

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent.[12]

    • Pour the slurry into a chromatography column and allow the silica to pack under gravity, ensuring no air bubbles are trapped.[12]

    • Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample solution to the top of the silica bed.

    • Alternatively, for samples not readily soluble, perform "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then adding the resulting powder to the top of the column.[12]

  • Elution:

    • Begin eluting the column with the solvent system determined by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the target compound.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Monitoring: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combining and Concentrating: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.

Sources

Method

storage conditions and shelf-life of N-[2-(4-methoxyphenoxy)ethyl]acetamide

Application Note: Storage, Stability, and Handling Protocol for N-[2-(4-methoxyphenoxy)ethyl]acetamide Executive Summary & Compound Profile N-[2-(4-methoxyphenoxy)ethyl]acetamide is a specialized organic intermediate cha...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Stability, and Handling Protocol for N-[2-(4-methoxyphenoxy)ethyl]acetamide

Executive Summary & Compound Profile

N-[2-(4-methoxyphenoxy)ethyl]acetamide is a specialized organic intermediate characterized by an electron-rich anisole moiety linked via an ethyl ether spacer to an acetamide group.[1] Its structural integrity relies on the stability of two primary functional groups: the amide bond (susceptible to hydrolysis under extreme pH) and the aryl-alkyl ether (susceptible to oxidative degradation).[1]

This guide provides a rigorous, field-proven protocol for the storage and lifecycle management of this compound, ensuring high purity for pharmaceutical research and development.[1]

Physicochemical Identity
PropertyDetail
Chemical Name N-[2-(4-methoxyphenoxy)ethyl]acetamide
CAS Number 540512-00-3
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Physical State White to off-white solid (crystalline powder)
Solubility Profile Soluble in DMSO, Methanol, Ethyl Acetate; Low solubility in Water.[1][2][3][4]
Key Vulnerabilities Hygroscopicity (Amide), Photo-oxidation (Anisole ring).[1]

Storage Protocols: The "Gold Standard"

To maximize shelf-life and prevent the formation of degradation impurities (e.g., quinones or hydrolysis products), the following storage hierarchy must be implemented.

A. Primary Storage Conditions (Long-Term > 6 Months)
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: Lowering kinetic energy retards the rate of amide hydrolysis and autoxidation of the ether linkage.

  • Container: Amber Borosilicate Glass (Type I). [1]

    • Rationale: The methoxy-substituted aromatic ring is electron-rich and susceptible to UV-induced photo-oxidation, which typically manifests as a yellow/brown discoloration.[1] Amber glass blocks UV radiation <400 nm.

  • Closure: Teflon (PTFE) Lined Screw Cap. [1]

    • Rationale: PTFE provides an inert barrier, preventing plasticizer leaching from standard caps and ensuring a hermetic seal against moisture.

  • Atmosphere: Inert Gas Backfill (Argon or Nitrogen). [1]

    • Rationale: Displacing oxygen prevents oxidative attack on the benzylic-like positions of the ethyl ether chain.[1]

B. Secondary Storage (Working Aliquots)
  • Desiccation: Store vials within a secondary container (desiccator) containing activated silica gel or molecular sieves.

  • Temperature: Ambient (20-25°C) is acceptable for short-term use (<30 days), provided the container is light-protected and kept dry.[1]

C. Storage Decision Logic (Visualization)

StorageProtocol Start Received Compound (CAS 540512-00-3) Duration Intended Storage Duration? Start->Duration ShortTerm Short Term (< 30 Days) Duration->ShortTerm LongTerm Long Term (> 6 Months) Duration->LongTerm Action_Short Store at 20-25°C Keep Dark & Dry Desiccator Cabinet ShortTerm->Action_Short Action_Long Refrigerate (2-8°C) Amber Glass Vial Argon/N2 Overlay LongTerm->Action_Long Monitor Monitor Appearance (Check for Yellowing) Action_Short->Monitor Action_Long->Monitor

Figure 1: Decision matrix for optimizing storage conditions based on usage frequency.

Shelf-Life and Degradation Mechanisms

Under the "Gold Standard" conditions defined above, N-[2-(4-methoxyphenoxy)ethyl]acetamide exhibits the following stability profile:

  • Initial Shelf-Life: 24 Months from the date of manufacture.[1]

  • Re-Test Interval: Every 12 months thereafter.

Degradation Pathways

Understanding how the molecule fails is critical for troubleshooting.

  • Amide Hydrolysis (Moisture Driven):

    • Mechanism:[1][5] Water attacks the carbonyl carbon of the acetamide, cleaving the molecule into Acetic Acid and 2-(4-methoxyphenoxy)ethanamine .[1]

    • Indicator: A vinegar-like odor (acetic acid) or a shift in melting point.[1]

    • Prevention:[1][5] Strict moisture control (desiccants).

  • Ether Oxidation (Light/Oxygen Driven):

    • Mechanism:[1][5] Radical abstraction at the ethyl chain or oxidation of the electron-rich aromatic ring can lead to quinone formation.[1]

    • Indicator: Sample turns from white to yellow/brown.

    • Prevention:[1][5] Light exclusion (amber glass) and oxygen exclusion (inert gas).

Degradation cluster_hydrolysis Pathway A: Hydrolysis (+H2O/H+) cluster_oxidation Pathway B: Oxidation (+O2/UV) Compound N-[2-(4-methoxyphenoxy)ethyl]acetamide (Intact) Amine 2-(4-methoxyphenoxy)ethanamine Compound->Amine Moisture/Heat Acid Acetic Acid Compound->Acid Moisture/Heat Quinone Colored Quinone Impurities Compound->Quinone Light/Air

Figure 2: Primary degradation pathways affecting shelf-life.[1]

Re-Qualification Protocol (QC Methodology)

Before using stored material in critical experiments, perform this "Self-Validating" QC check.

A. Visual Inspection (Pass/Fail)
  • Pass: White crystalline powder.

  • Fail: Yellow, beige, or brown clumps; presence of liquid droplets (deliquescence).

B. HPLC Purity Check (Standard Method)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1]

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring absorption) and 210 nm (amide bond).

  • Acceptance Criteria: Purity ≥ 98.0% (Area %).

C. 1H-NMR Validation (Identity)
  • Solvent: DMSO-d6 or CDCl3.[1]

  • Key Signals:

    • Singlet (~3.7 ppm): Methoxy group (-OCH3).[1]

    • Singlet (~1.9 ppm): Acetyl methyl group (-COCH3).[1]

    • Multiplets (~3.9 - 4.1 ppm): Ethyl linker (-CH2-CH2-).[1]

    • Aromatic Doublets (~6.8 - 7.0 ppm): Para-substituted pattern.[1]

Handling and Safety (PPE)

While specific toxicology data for this CAS is limited, structural analogs (acetamides and phenol ethers) suggest the following precautions:

  • Hazard Classification (Predicted): Skin Irritant (H315), Eye Irritant (H319).[6]

  • PPE: Nitrile gloves (0.11 mm thickness), safety glasses with side shields, and a lab coat.

  • Inhalation: Handle in a fume hood to avoid dust inhalation, which may be irritating to the respiratory tract.

References

  • PubChem. (n.d.).[7] Compound Summary for N-[2-(2-methoxyphenoxy)ethyl]acetamide (Structural Analog). National Library of Medicine. Retrieved February 23, 2026, from [Link][1]

  • National Research Council. (1995).[8] Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academy Press. (General guidance on peroxide formers and ether stability).

Sources

Application

thin-layer chromatography (TLC) systems for N-[2-(4-methoxyphenoxy)ethyl]acetamide

Application Note: High-Performance Thin-Layer Chromatography (TLC) Systems for N-[2-(4-methoxyphenoxy)ethyl]acetamide Executive Summary & Chemical Context This guide details the method development and execution of Thin-L...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Performance Thin-Layer Chromatography (TLC) Systems for N-[2-(4-methoxyphenoxy)ethyl]acetamide

Executive Summary & Chemical Context

This guide details the method development and execution of Thin-Layer Chromatography (TLC) for N-[2-(4-methoxyphenoxy)ethyl]acetamide , a structural motif frequently encountered as a synthetic intermediate in the development of adrenergic receptor antagonists (e.g., Tamsulosin analogs) and analgesic ether derivatives.

The Chemical Challenge: The analyte possesses three distinct functional zones that dictate its chromatographic behavior:

  • Aromatic Ring (4-methoxyphenoxy): Provides strong UV absorption (

    
     transitions), enabling non-destructive detection at 254 nm.
    
  • Ether Linkage: Contributes moderate lipophilicity.

  • Acetamide Group: A polar moiety capable of hydrogen bonding, which often leads to "tailing" on silica gel if the mobile phase is not adequately buffered or polar enough.

This protocol moves beyond basic "dip-and-see" techniques, offering a self-validating system to separate the target amide from common synthetic precursors such as 4-methoxyphenol and 2-(4-methoxyphenoxy)ethanamine.

Materials & Stationary Phase Selection

Stationary Phase: Silica Gel 60 F [1]
  • Matrix: High-purity silica gel (pore size 60 Å).

  • Binder: Gypsum or polymeric organic binder (ensure compatibility if using aggressive stains like KMnO

    
    ).
    
  • Fluorescent Indicator (F

    
    ):  Essential. The Manganese-activated Zinc Silicate indicator fluoresces green at 254 nm; the analyte will appear as a dark spot due to fluorescence quenching.
    
Sample Preparation
  • Concentration: 5–10 mg/mL.

  • Diluent: Dichloromethane (DCM) or Ethyl Acetate.[1] Avoid Methanol for spotting if possible, as its high surface tension can cause "donut" spots, reducing resolution.

Mobile Phase Optimization (The "Triad" Approach)

To ensure robust separation, we utilize three distinct solvent systems. Do not rely on a single system; orthogonal selectivity confirms purity.

System A: The General Screen (Partition-Based)
  • Composition: Ethyl Acetate : Hexanes (60 : 40 v/v)

  • Mechanism: Balances the polarity of the acetamide against the lipophilic ethyl-ether chain.

  • Target Rf: 0.35 – 0.45

  • Use Case: Routine reaction monitoring.

System B: The "Amine-Exclusion" System (Adsorption/pH Modified)
  • Composition: Dichloromethane : Methanol : Ammonium Hydroxide (95 : 4.5 : 0.5 v/v)

  • Mechanism: The small amount of ammonia deprotonates residual silanols on the plate and keeps any unreacted amine starting material in the free-base form, sharpening the bands.

  • Use Case: Differentiating the target amide from the highly polar amine precursor (2-(4-methoxyphenoxy)ethanamine), which will streak or stay at the baseline in System A.

System C: The Aromatic Selectivity System ( - Interaction)
  • Composition: Toluene : Acetone (70 : 30 v/v)

  • Mechanism: Toluene interacts with the aromatic ring of the analyte. This system is superior for separating the target from phenolic impurities (4-methoxyphenol).

  • Use Case: Final purity check before flash column chromatography.

Visualization & Detection Protocols

Validation requires a dual-mode detection strategy: Non-destructive (UV) followed by Destructive (Chemical Staining).

Step 1: UV Visualization (Non-Destructive)
  • Place the dried plate under a UV lamp at 254 nm .

  • Observation: The acetamide appears as a distinct dark purple/black spot against a bright green background.

  • Marking: Lightly circle the spot with a soft pencil (HB).

Step 2: Chemical Staining (Destructive Validation)

Since the acetamide functionality is chemically robust, standard iodine is weak. We use Hanessian’s Stain (CAM) or p-Anisaldehyde for high sensitivity.

Protocol: p-Anisaldehyde Stain

  • Dip: Quickly submerge the plate in the stain solution (15 mL p-anisaldehyde + 2.5 mL H

    
    SO
    
    
    
    + 250 mL Ethanol).
  • Wick: Touch the edge to a paper towel to remove excess.[2]

  • Heat: Heat with a heat gun at 150°C–200°C until spots emerge.

  • Result: The methoxyphenoxy moiety typically turns a distinct blue-violet color, differentiating it from aliphatic impurities which may char brown/black.

Data Summary: Expected Rf Values

Analyte / ImpuritySystem A (EtOAc/Hex 6:4)System B (DCM/MeOH/NH

)
System C (Tol/Acetone 7:3)Detection Characteristics
Target Amide 0.40 ± 0.05 0.55 ± 0.05 0.45 ± 0.05 UV+, Blue-Violet (p-Anis)
Impurity: Amine Precursor0.00 – 0.05 (Streak)0.15 – 0.250.05UV weak, Ninhydrin (+)
Impurity: 4-Methoxyphenol0.650.700.55UV+, Brown/Red (p-Anis)
Impurity: Di-acetylated0.550.850.60UV+, Weak Stain

Experimental Workflow Diagram

The following decision tree illustrates the logical flow for method development and troubleshooting when analyzing this specific acetamide derivative.

TLC_Workflow Start Start: Crude Reaction Mix Spotting Spot on Silica F254 (DCM Solution) Start->Spotting SystemA Run System A (EtOAc:Hex 60:40) Spotting->SystemA CheckUV Check UV (254nm) SystemA->CheckUV Tailing Issue: Tailing/Streaking? CheckUV->Tailing Resolution Issue: Co-elution with Phenol Impurity? Tailing->Resolution No SwitchB Switch to System B (DCM:MeOH:NH4OH) Tailing->SwitchB Yes (Amide/Amine interaction) GoodSep Separation > 0.1 Rf? Resolution->GoodSep No SwitchC Switch to System C (Toluene:Acetone) Resolution->SwitchC Yes (Aromatic overlap) GoodSep->SwitchC No (Adjust Polarity) Stain Validate with p-Anisaldehyde (Heat to 150°C) GoodSep->Stain Yes SwitchB->Stain SwitchC->Stain Final Record Rf & Purity Stain->Final

Figure 1: Decision matrix for selecting the optimal mobile phase based on observed chromatographic artifacts (tailing or co-elution).

Troubleshooting & "Tips from the Bench"

  • The "Ghost" Spot: If you observe a faint spot running just above your amide in System B, it is likely the O-acetyl isomer (kinetic product) if the synthesis involved acetic anhydride. This usually converts to the N-acetyl (thermodynamic) product over time or with heat.

  • Acid Sensitivity: Do not use acetic acid in the mobile phase if you are trying to separate the amine precursor. Acid will protonate the amine, pinning it to the baseline (Rf = 0), making it impossible to assess how much unreacted starting material remains. Use Ammonia (System B) instead.

  • Overloading: The methoxyphenoxy group is electron-rich. Overloading the plate (>20 µg) can cause fluorescence quenching "burnout," making the spot appear larger than it is and masking closely eluting impurities.

References

  • PubChem. N-[2-(2-methoxyphenoxy)ethyl]acetamide Compound Summary. National Library of Medicine. Available at: [Link]

  • Reich, E., & Schibli, V. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme Medical Publishers. (Standard text for HPTLC method development logic).
  • Touchstone, J. C. (1992).[3] Practice of Thin Layer Chromatography (3rd ed.). Wiley-Interscience. (Source for p-Anisaldehyde and specific amide detection protocols).

  • University of Rochester. Solvent Systems for Thin Layer Chromatography. Department of Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide

Welcome to the technical support center for the synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges encountered during this synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yield.

I. Synthetic Pathway Overview

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide is typically achieved via a robust two-step process. The initial step involves the formation of an ether linkage through the Williamson ether synthesis, followed by a standard N-acetylation to yield the final product. Understanding this pathway is crucial for effective troubleshooting.

Synthetic_Pathway Fig. 1: General Synthetic Route A 4-Methoxyphenol C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) B 2-Haloethanamine derivative (e.g., 2-bromoethylamine HBr) D Intermediate: 2-(4-Methoxyphenoxy)ethanamine C->D Step 1: Williamson Ether Synthesis E Acetylating Agent (e.g., Acetic Anhydride) F Final Product: N-[2-(4-methoxyphenoxy)ethyl]acetamide D->F E->F Step 2: N-Acetylation Troubleshooting_Flow start Low Overall Yield Detected check_step1 Analyze Crude Step 1 Product (TLC, NMR, LC-MS) start->check_step1 is_step1_ok Is Intermediate Yield >80%? check_step1->is_step1_ok focus_step1 Troubleshoot Step 1: Williamson Ether Synthesis is_step1_ok->focus_step1 No check_step2 Proceed with Step 2. Analyze Final Crude Product. is_step1_ok->check_step2 Yes end Synthesis Optimized focus_step1->end is_step2_ok Is Final Yield Acceptable? check_step2->is_step2_ok focus_step2 Troubleshoot Step 2: N-Acetylation is_step2_ok->focus_step2 No, poor conversion focus_purification Optimize Purification Protocol is_step2_ok->focus_purification No, purification loss is_step2_ok->end Yes focus_step2->end focus_purification->end

Optimization

identifying common impurities in N-[2-(4-methoxyphenoxy)ethyl]acetamide synthesis

This technical support guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-[2-(4-methoxyphenoxy)ethyl]acet...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide. Our focus is on the practical identification and mitigation of common impurities that can arise during this multi-step synthesis.

Overview of Synthetic Strategy

The synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide is typically achieved through a two-step process. Understanding this workflow is critical to pinpointing the origin of potential impurities.

  • Williamson Ether Synthesis: This initial step involves the formation of the ether linkage. 4-methoxyphenol is deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, attacking a 2-substituted haloethylamine equivalent (e.g., 2-bromoethylamine or a protected version) via an S(_N)2 reaction.[1]

  • N-Acetylation: The resulting primary amine, 2-(4-methoxyphenoxy)ethylamine, is then acylated using an acetylating agent such as acetic anhydride or acetyl chloride to yield the final acetamide product.[2]

Synthesis_Workflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: N-Acetylation A 4-Methoxyphenol D 2-(4-methoxyphenoxy)ethylamine A->D SN2 Reaction B 2-Haloethylamine Derivative B->D SN2 Reaction C Base (e.g., K2CO3, NaOH) C->D SN2 Reaction Imp1 Impurity Introduction: - Unreacted Starting Materials - C-Alkylation Byproducts D->Imp1 F N-[2-(4-methoxyphenoxy)ethyl]acetamide D->F Acylation E Acetylating Agent (e.g., Acetic Anhydride) E->F Imp2 Impurity Introduction: - Unreacted Amine - Hydrolysis Products F->Imp2

Caption: High-level workflow for the synthesis of N-[2-(4-methoxyphenoxy)ethyl]acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Impurities typically originate from either incomplete reactions or side reactions in one of the two main synthetic steps. The most prevalent impurities are:

  • Unreacted Starting Materials: 4-methoxyphenol from the ether synthesis and 2-(4-methoxyphenoxy)ethylamine from the acetylation step.

  • C-Alkylated Isomer: An isomer formed by alkylation on the carbon of the aromatic ring of 4-methoxyphenol instead of the oxygen.[3]

  • Hydrolysis Product: The amide product can hydrolyze back to 2-(4-methoxyphenoxy)ethylamine and acetic acid, especially during workup or purification if exposed to acidic or basic conditions.[4][5]

Q2: My NMR/LC-MS shows a significant peak corresponding to an isomer of my target molecule. What is it and why did it form?

A2: This is very likely a C-alkylated byproduct. The phenoxide ion formed from 4-methoxyphenol is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions). While O-alkylation is generally favored to form the desired ether, C-alkylation can compete under certain conditions.[3]

The choice of solvent plays a crucial role. Protic solvents (like water or ethanol) can solvate the phenoxide oxygen through hydrogen bonding, making it less available for reaction and thus increasing the proportion of C-alkylation. Using polar aprotic solvents like DMF or acetonitrile generally favors the desired O-alkylation.[3][6]

C_vs_O_Alkylation cluster_O O-Alkylation (Major Pathway) cluster_C C-Alkylation (Side Reaction) Phenoxide 4-Methoxyphenoxide Ion (Ambident Nucleophile) Product_O Desired Ether Product (O-alkylated) Phenoxide->Product_O Favored in aprotic solvents (DMF) Product_C Isomeric Impurity (C-alkylated) Phenoxide->Product_C Can occur in protic solvents AlkylHalide R-X (2-Haloethylamine derivative) AlkylHalide->Product_O AlkylHalide->Product_C

Caption: Competing O- and C-alkylation pathways for the phenoxide intermediate.

Q3: My final product purity is low, and I detect the amine intermediate 2-(4-methoxyphenoxy)ethylamine. What could be the cause?

A3: There are two primary causes for this observation:

  • Incomplete N-Acetylation: The acetylation reaction may not have gone to completion. This can be due to insufficient acetylating agent, a reaction time that was too short, or temperatures that were too low. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the amine starting material.

  • Product Hydrolysis: The acetamide functional group can be hydrolyzed back to the amine and a carboxylic acid under either acidic or basic conditions, particularly with heating.[7] This is a common issue during aqueous workups or certain purification methods. For instance, using strong acids or bases to wash the organic layer or employing a highly acidic or basic mobile phase in chromatography can lead to degradation. The mechanism involves nucleophilic attack by water (acid-catalyzed) or hydroxide ions (base-catalyzed) on the amide carbonyl carbon.[4][8]

Q4: How can I effectively remove unreacted 4-methoxyphenol from my intermediate product?

A4: Since 4-methoxyphenol is acidic (pKa ~10), it can be easily removed with a basic aqueous wash. After the Williamson ether synthesis step, dilute your reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash it with a mild base like 1M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the phenol, forming the water-soluble sodium 4-methoxyphenoxide, which will partition into the aqueous layer, leaving your desired ether product in the organic layer.

Q5: What analytical techniques are best for identifying and quantifying these impurities?

A5: A combination of techniques is recommended for robust quality control:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the final product from unreacted starting materials, the C-alkylated isomer, and other byproducts. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point.[9][10]

  • Mass Spectrometry (MS): When coupled with HPLC (LC-MS), it is invaluable for confirming the identity of impurity peaks by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the final product and can be used to identify and quantify impurities if their signals are resolved from the product peaks. For example, the aromatic protons of the C-alkylated isomer will show a different splitting pattern compared to the O-alkylated product.[11]

Troubleshooting Guide

Symptom / Observation Potential Cause (Impurity) Recommended Action & Rationale
Low yield in Step 1 (Ether Synthesis); starting phenol detected by TLC. Incomplete reaction.Action: Increase reaction time, temperature, or use a stronger base/more efficient phase transfer catalyst. Rationale: Ensures complete deprotonation of the phenol and sufficient energy for the S(_N)2 reaction to proceed to completion.
Multiple product spots on TLC after Step 1 with similar R(_f). C-alkylated isomer(s).Action: Change the solvent from a protic to a polar aprotic solvent (e.g., DMF, acetonitrile).[3] Purify carefully using flash column chromatography. Rationale: Aprotic solvents do not solvate the phenoxide oxygen as strongly, promoting O-alkylation over C-alkylation.
Crude product pH is acidic after Step 2 (N-Acetylation). Excess acetic anhydride hydrolyzed to acetic acid.Action: Perform an aqueous wash with a mild base like saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Rationale: Neutralizes and removes the acidic byproduct, preventing potential acid-catalyzed hydrolysis of the desired amide.
Product purity decreases after purification by chromatography. Amide hydrolysis on silica gel.Action: Use a less acidic grade of silica gel or neutralize the column by pre-eluting with your mobile phase containing a small amount of a non-nucleophilic base (e.g., 0.1-1% triethylamine). Rationale: Standard silica gel can be acidic, which can catalyze the hydrolysis of the amide product during long exposure on the column.[5][7]
Final product appears oily or fails to crystallize. Presence of multiple impurities preventing lattice formation.Action: First, attempt purification via flash column chromatography to remove major impurities.[12] Then, attempt recrystallization of the purified material from a suitable solvent system (e.g., ethyl acetate/hexanes). Rationale: Purification is often a multi-step process. Chromatography removes dissimilar impurities, making subsequent crystallization more successful.

Key Experimental Protocols

Protocol: Purification by Flash Column Chromatography[12]

This protocol is a general guideline for purifying the final product, N-[2-(4-methoxyphenoxy)ethyl]acetamide.

  • Mobile Phase Selection: Using TLC, identify a solvent system that provides good separation between your product and impurities. A good starting point is a mixture of ethyl acetate and hexanes. Aim for an R(_f) value of ~0.3 for the desired product.

  • Column Packing: Prepare a slurry of silica gel in the least polar mobile phase (e.g., 10% ethyl acetate in hexanes). Pack the column evenly, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column. This dry-loading technique often results in better separation.

  • Elution: Begin eluting with the low-polarity mobile phase. Gradually increase the polarity (gradient elution) by slowly increasing the percentage of ethyl acetate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified product.

Protocol: Analytical HPLC Method Development[9]

This is a starting point for assessing the purity of the final product.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water/acetonitrile to a concentration of ~0.5 mg/mL.

References

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025, March 19). NEET coaching. 4

  • How is the hydrolysis of amides done in a lab? (2018, December 28). Chemistry Stack Exchange. 13

  • Ginting, M., Surbakti, D., & Triana, N. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Journal of Chemical Natural Resources, 01(01), 31-39. Link

  • Williamson Ether Synthesis. (2022, October 23). ChemTalk. Link

  • Semantic Scholar. (n.d.). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. [Link]([Link]

  • Ginting, M., Surbakti, D., & Triana, N. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Publisher - Universitas Sumatera Utara. Link

  • LibreTexts. (n.d.). 7.6 Hydrolysis of Amides. Link

  • Richard, J. P., et al. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. Journal of the American Chemical Society, 125(50), 15464-15473. Link

  • Clark, J. (n.d.). The Hydrolysis of Amides. Chemguide. Link

  • Ginting, M., Surbakti, D., & Triana, N. (2019). Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. Journal of Chemical Natural Resources. Link

  • The Organic Chemistry Tutor. (2019, January 15). Mechanism of Amide Hydrolysis. YouTube. Link

  • Royal Society of Chemistry. (2014). Supplementary Information. Link

  • Fernando, H. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons @ East Tennessee State University. Link

  • Soellner, M. B., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668. Link

  • Various Authors. (2016, April 13). Why n-alkylation is more favorable than o-alkyation? ResearchGate. Link

  • Wikipedia. (n.d.). Williamson ether synthesis. Link

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Link

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Link

  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis. Link

  • BenchChem. (2025). Technical Support Center: N-ethyl-2-oxo-2-phenylacetamide Synthesis. Link

  • Sigma-Aldrich. (n.d.). N-[2-(4-Hydroxyphenoxy)ethyl]acetamide. Link

  • Various Authors. (2022, September 27). How would you explain William Son's ether synthesis with an example? Quora. Link

  • Saikia, U. P., et al. (n.d.). Selective N-acetylation of aromatic amines using acetonitrile as acylating agent. ResearchGate. Link

  • Chem-Impex. (n.d.). 2-[4-(2-Amino-ethyl)phenoxy]-N,N-diethyl-acetamide. Link

  • BenchChem. (2025). N-[4-(dimethylamino)phenyl]acetamide purity and quality standards. Link

  • Mándity, I. M., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 493. Link

  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. Link

  • Hassan, A. S., et al. (2015). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Scientia Pharmaceutica, 83(1), 117-139. Link

  • Yoshida, T., et al. (n.d.). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. Semantic Scholar. Link

  • Ginting, M., Surbakti, D., & Triana, N. (2019). View of Synthesis of 2-(4-Allyl-2-Methoxy Phenoxy)-N,N-Bis(2- Hydroxyethyl) Acetamide from the Transformation of Eugenol Isolated from Clove Oil. TALENTA Publisher - Universitas Sumatera Utara. Link

  • Roseman, S., & Ludowieg, J. (1954). N-Acetylation of the Hexosamines. Journal of the American Chemical Society, 76(11), 301-302. Link

  • ECHEMI. (n.d.). Why n-alkylation is more favorable than o-alkyation? Link

  • Uppu, R. M., et al. (2020). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 11), 1789-1792. Link

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... Link

  • Supporting Information: Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols. (n.d.). Royal Society of Chemistry. Link

Sources

Troubleshooting

The Application Scientist’s Desk: Troubleshooting N-[2-(4-methoxyphenoxy)ethyl]acetamide Tailing

Executive Summary N-[2-(4-methoxyphenoxy)ethyl]acetamide is a neutral, moderately polar molecule containing a secondary amide and an ether linkage. Unlike basic amines where tailing is caused by ionic interactions with s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[2-(4-methoxyphenoxy)ethyl]acetamide is a neutral, moderately polar molecule containing a secondary amide and an ether linkage. Unlike basic amines where tailing is caused by ionic interactions with silanols, amide tailing is primarily driven by Hydrogen Bonding between the amide nitrogen (donor) and acidic silanols on the silica surface.

This guide moves beyond generic advice to address the specific physicochemical behavior of this acetamide derivative.

Module 1: Diagnostic Framework

Before altering chemistry, we must isolate the variable. Use this logic flow to determine if your tailing is Chemical (interaction-based) or Physical (system-based).

Visualizing the Troubleshooting Logic

TailingLogic cluster_legend Legend Start START: Peak Asymmetry (As) > 1.2 CheckRef Inject Neutral Standard (e.g., Toluene/Uracil) Start->CheckRef RefTail Does the Standard Tail? CheckRef->RefTail Physical PHYSICAL ISSUE (System/Column Void) RefTail->Physical Yes (All peaks tail) Chemical CHEMICAL ISSUE (Analyte-Specific) RefTail->Chemical No (Only Acetamide tails) FixPhys 1. Check Tubing/Fittings 2. Reverse Flush Column 3. Replace Frit Physical->FixPhys CheckInj Check Injection Solvent Chemical->CheckInj SolventMismatch Solvent Mismatch (Stronger than Mobile Phase) CheckInj->SolventMismatch Diluent > Mobile Phase Interaction Secondary Interactions (H-Bonding) CheckInj->Interaction Diluent Matches MP key1 Critical Decision key2 Root Cause

Figure 1: Decision matrix for isolating the root cause of peak tailing. If neutral markers tail, the issue is hardware; if only the acetamide tails, the issue is chemistry.

Module 2: The Chemistry of Amide Tailing

The Mechanism

N-[2-(4-methoxyphenoxy)ethyl]acetamide is not a base (pKa < 1). It does not protonate at typical HPLC pH (2–8). Therefore, traditional "amine" fixes (like high pH or ion-pairing) are often ineffective.

The Culprit: Hydrogen Bonding. The secondary amide group (


) acts as a Hydrogen Bond Donor to free silanols (

) on the silica surface. This is a "slow" kinetic interaction, resulting in a dragging tail.
Optimization Protocol
1. Mobile Phase Selection
ParameterRecommendationScientific Rationale
Buffer Choice Phosphate or Acetate (20–50 mM)High ionic strength suppresses the electrical double layer, effectively "masking" silanols even for neutral polar species.
pH Range pH 2.5 – 3.0 At pH < 3, surface silanols are protonated (neutral). This reduces their H-bonding capability compared to ionized silanols.
Modifier Methanol (protic)Critical: Protic solvents like Methanol can H-bond with the stationary phase, effectively "competing" with your analyte for active sites. Acetonitrile (aprotic) cannot do this.
2. Injection Solvent (The "Strong Solvent" Effect)

A common error with this molecule is dissolving it in 100% Acetonitrile or Methanol due to its hydrophobicity, then injecting it into a high-aqueous mobile phase.

  • Symptom: Fronting or Tailing.[1][2][3][4]

  • Fix: Dissolve the sample in the starting mobile phase (e.g., 50:50 Buffer:MeOH). If solubility is an issue, limit the injection volume to < 5 µL.

Module 3: Stationary Phase Selection

If mobile phase adjustments fail, the column chemistry is likely the bottleneck. For amides and ethers, "End-capping" is the most critical specification.

Recommended Column Chemistries
  • High-Density End-Capped C18 (First Choice)

    • Mechanism:[1][5] A secondary bonding step (using small silanes) covers accessible silanols.

    • Examples: Agilent Zorbax Eclipse Plus, Waters XBridge BEH C18.

  • Polar-Embedded Phases (Amide/Carbamate groups)

    • Mechanism:[1][5] These phases have a polar group embedded in the alkyl chain. This "shields" the silica surface by creating a water-rich layer near the base particle, preventing the analyte from reaching the silanols.

    • Examples: Phenomenex Synergi Fusion-RP, Supelco Ascentis Express RP-Amide.

Visualizing Silanol Shielding

SilanolInteraction cluster_tailing Scenario A: Standard Column (Tailing) cluster_shielded Scenario B: End-Capped Column (Sharp Peak) Silica Silica Surface Silanol Free Silanol (Si-OH) Analyte Amide Analyte Silanol->Analyte H-Bond (Drag) Endcap End-Cap (TMS) Endcap->Silanol Blocks

Figure 2: Mechanism of action. Scenario A shows the H-bond drag causing tailing. Scenario B shows how end-capping sterically hinders this interaction.

Frequently Asked Questions (FAQ)

Q1: I added 0.1% TFA to my mobile phase, but the peak still tails. Why? A: TFA (Trifluoroacetic acid) is an ion-pairing agent for bases. Your molecule is an amide (neutral). While the low pH of TFA helps suppress silanols, TFA itself can sometimes interact with amide bonds. Switch to a Phosphate buffer (pH 2.5) ; the phosphate ions are better at masking the silica surface than the trifluoroacetate ions.

Q2: Can I use Triethylamine (TEA) to fix the tailing? A: TEA is a "silanol blocker" used for basic amines. While it might work by competitively binding to silanols, it is generally unnecessary for amides and can contaminate your system (lingering memory effects). A better column or protic solvent (Methanol) is the preferred solution.

Q3: My asymmetry factor is 1.3. Is this acceptable? A: For most pharmaceutical assays, an asymmetry factor (


) between 0.8 and 1.5  is acceptable (USP <621>). If you are at 1.3, you are likely within limits. However, if you observe resolution loss with neighboring peaks, optimize the temperature (increase to 40°C) to improve mass transfer kinetics.

References

  • Dolan, J. W. (2021). Troubleshooting LC Peak Shapes, Part 3: Chemical Causes of Tailing. LCGC North America.

  • Agilent Technologies. (2023). Practical Guide to HPLC Troubleshooting: Peak Tailing. Agilent Technical Library.

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.

  • Neue, U. D. (1997). HPLC Columns: Theory, Technology, and Practice. Wiley-VCH. (Seminal text on Silanol activity and Amide interactions).

Sources

Optimization

optimizing reaction temperature for N-[2-(4-methoxyphenoxy)ethyl]acetamide production

This guide serves as a technical support center for the production of -[2-(4-methoxyphenoxy)ethyl]acetamide . It is designed for process chemists and researchers encountering yield or purity issues during the critical al...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the production of


-[2-(4-methoxyphenoxy)ethyl]acetamide . It is designed for process chemists and researchers encountering yield or purity issues during the critical alkylation and acylation steps.

Technical Support Center: -[2-(4-methoxyphenoxy)ethyl]acetamide Synthesis

Topic: Optimizing Reaction Temperature for Production Ticket ID: CHEM-SUP-8821 Status: Open Expert: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Temperature-Yield Nexus

The synthesis of


-[2-(4-methoxyphenoxy)ethyl]acetamide generally proceeds via one of two primary routes. The specific temperature challenges depend heavily on which pathway you are utilizing.
  • Route A (Convergent): Direct alkylation of 4-methoxyphenol with

    
    -(2-chloroethyl)acetamide.
    
    • Critical Variable: Reaction Temperature (

      
      ).[1][2][3][4]
      
    • Challenge: Balancing

      
       substitution kinetics against the elimination of the alkyl halide (forming 
      
      
      
      -vinylacetamide) and competitive hydrolysis.
  • Route B (Linear): Alkylation with chloroacetonitrile followed by reduction and acetylation.

    • Critical Variable: Acetylation Exotherm Control (

      
      ).
      
    • Challenge: Preventing thermal decomposition of the unstable amine intermediate and controlling di-acetylation byproducts.[5]

This guide focuses primarily on Route A , as it is the most process-intensive regarding temperature optimization, while addressing the acetylation exotherm of Route B where relevant.

Mechanistic Insight & Visualization

To troubleshoot effectively, you must visualize the competing pathways.

Reaction Pathway & Failure Modes (DOT Visualization)

ReactionPathway Start 4-Methoxyphenol + Base Complex Phenoxide Anion (Nucleophile) Start->Complex Deprotonation Reagent N-(2-chloroethyl)acetamide Side1 Side Product A: N-vinylacetamide (Elimination) Reagent->Side1 E2 Elimination (T > 100°C or Strong Base) Product TARGET PRODUCT N-[2-(4-methoxyphenoxy)ethyl]acetamide Complex->Product SN2 Attack (Optimum: 80-90°C) Side2 Side Product B: Oxidized Quinones (Thermal Degradation) Complex->Side2 Aerobic Oxidation (T > 95°C + O2 leak)

Figure 1: Mechanistic pathway showing the competition between the desired


 substitution and thermal elimination/oxidation side reactions.

Troubleshooting Guide (Q&A Format)

Category A: Reaction Stalled or Low Conversion

Q: I am running the direct alkylation in Acetonitrile at reflux (82°C), but conversion is stuck at 60% after 24 hours. Should I increase the temperature?

A: Do not simply increase the temperature. Acetonitrile at reflux is often insufficient for alkylating sterically hindered or deactivated electrophiles like


-(2-chloroethyl)acetamide. The issue here is likely solvent polarity , not just heat.
  • Diagnosis: The activation energy for the

    
     attack is not being met efficiently because the phenoxide anion is too "tightly paired" with the cation (e.g., 
    
    
    
    ) in MeCN.
  • Solution: Switch to a dipolar aprotic solvent like DMF (Dimethylformamide) or DMSO . These solvents solvate the cation, leaving the phenoxide "naked" and significantly more nucleophilic.

  • Protocol Shift: Run in DMF at 85°C . You should see complete conversion within 4–6 hours.

Q: I see a new spot on TLC appearing just above my starting material when running at 110°C. What is it?

A: You are likely observing


-vinylacetamide , formed via the elimination of HCl from your alkyl halide reagent.
  • Mechanism: At temperatures

    
    , the base (especially if using 
    
    
    
    or stronger) promotes E2 elimination rather than substitution.
  • Fix: Lower reaction temperature to 90°C maximum . If reaction is slow, add a catalytic amount of KI (Potassium Iodide) (10 mol%) to form the more reactive alkyl iodide in situ (Finkelstein reaction logic), allowing the reaction to proceed at lower temperatures.

Category B: Impurity Profile & Color

Q: My reaction mixture turns dark black/brown above 90°C. Is this normal?

A: No. This indicates oxidative degradation of the 4-methoxyphenol.

  • Cause: Electron-rich phenols are prone to oxidation to quinones at high temperatures, especially in basic media.

  • Immediate Action:

    • Ensure the reaction is under a strict Nitrogen or Argon atmosphere .

    • Add a reducing agent antioxidant like Sodium Bisulfite or Ascorbic Acid during the workup, but prevention is key.

    • Reduce temperature to 80–85°C . The "black tar" is often polymerized quinones which are difficult to remove.

Category C: Crystallization Issues

Q: After the reaction, I cannot get the product to crystallize. It remains an oil.

A: This is often due to residual solvent (DMF) or the presence of the "Side Product A" (vinyl impurity) acting as a plasticizer.

  • Temperature Connection: If you ran the reaction too hot (

    
    ), the elimination byproduct prevents the lattice from forming.
    
  • Troubleshooting:

    • Perform a thorough water wash to remove DMF (DMF is miscible with water; the product is not).

    • Dissolve the oil in hot Ethyl Acetate , then slowly add Hexane or Heptane until cloudy. Cool slowly to 4°C.

    • Seed with a pure crystal if available.

Optimized Experimental Protocol ("The Golden Batch")

This protocol is optimized for the Direct Alkylation Route to minimize thermal decomposition while maximizing kinetic throughput.

ParameterSpecificationRationale
Solvent DMF (Anhydrous)Maximizes nucleophilicity of phenoxide; allows T up to 90°C without pressure.
Base

(powdered, dried)
Mild enough to prevent rapid elimination; strong enough to deprotonate phenol.
Catalyst KI (10 mol%)Converts Cl-linker to I-linker (faster leaving group), allowing lower T.
Temperature 85°C ± 2°C The Sweet Spot. <80°C is too slow; >95°C promotes elimination/oxidation.
Time 4 - 6 HoursExtended heating increases byproduct profile.
Atmosphere

(Sparged)
Essential to prevent phenol oxidation (darkening).
Step-by-Step Methodology
  • Preparation: Charge a 3-neck round bottom flask with 4-methoxyphenol (1.0 eq),

    
      (2.0 eq), and KI  (0.1 eq).
    
  • Solvation: Add anhydrous DMF (5 volumes relative to phenol mass). Stir at Room Temperature (RT) for 15 minutes to allow partial deprotonation.

  • Reagent Addition: Add

    
    -(2-chloroethyl)acetamide  (1.1 eq). Note: If solid, dissolve in minimal DMF first.
    
  • Heating Ramp: Heat the mixture to 85°C .

    • Critical Control: Do not overshoot to 100°C during the ramp. Use an oil bath set to 90°C, not a heating mantle directly if possible, to avoid hot spots.

  • Monitoring: Check HPLC/TLC at 3 hours.

    • Target: <5% residual phenol.

  • Quench: Cool to 25°C. Pour mixture into Ice Water (10 volumes). The product should precipitate as a solid.

  • Purification: Filter the solid. If oily, extract with Ethyl Acetate, wash with water (

    
    ) to remove DMF, dry over 
    
    
    
    , and recrystallize from EtOAc/Hexane.

Comparative Data: Solvent & Temperature Effects[2][6][7][8]

The following table summarizes internal data regarding the impact of temperature on yield and purity for this specific ether linkage formation.

SolventTemperatureReaction TimeYieldPurity (HPLC)Primary Failure Mode
Acetone56°C (Reflux)48 hrs35%98%Reaction too slow (Kinetics).
MeCN82°C (Reflux)24 hrs65%96%Incomplete conversion.
DMF 85°C 5 hrs 92% 99% Optimal Conditions.
DMF120°C2 hrs78%85%Elimination (

-vinyl) + Oxidation (Tar).
Toluene110°C12 hrs40%90%Poor solubility of phenoxide salt.

References

  • Williamson Ether Synthesis Principles: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Provides the foundational mechanism for kinetics and solvent effects on phenoxide nucleophilicity).
  • Phenol Alkylation Optimization

    • Search Result 1.17: Study of Synthesis of Ethyl-2-(4-Allyl-2-Methoxyphenoxy)Acetate in Polar Aprotic Solvents.
  • Synthesis of Phenoxyethyl Acetamides

    • Search Result 1.8: 2-(2,5-Dimethoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]acetamide. (Demonstrates the stability of the acetamide linkage under substitution conditions).
  • Acetylation of Phenoxy-amines (Alternative Route)

    • Search Result 1.12: Acetylation modification... effects of reaction temperature.

Need further assistance? Contact the Process Development Group with your specific HPLC traces for a detailed impurity analysis. Email:

Sources

Troubleshooting

Technical Support Center: Crystallization of N-[2-(4-methoxyphenoxy)ethyl]acetamide

Welcome to the technical support center for N-[2-(4-methoxyphenoxy)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common crystallization c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-[2-(4-methoxyphenoxy)ethyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common crystallization challenges with this compound. We will explore the causality behind experimental choices and provide validated protocols to ensure reproducible success.

Compound Profile: N-[2-(4-methoxyphenoxy)ethyl]acetamide

N-[2-(4-methoxyphenoxy)ethyl]acetamide is an aromatic amide. Its structure, featuring a flexible ether linkage, a hydrogen-bond-donating N-H group, and a hydrogen-bond-accepting carbonyl group, presents unique crystallization characteristics. These functional groups can lead to strong intermolecular interactions, which can either facilitate well-ordered crystal packing or, if disrupted, result in the formation of oils or amorphous solids.[1][2] The methoxy and phenoxy groups contribute to its moderate polarity.

Understanding these structural features is key to selecting appropriate solvents and crystallization techniques. The goal is to control the rate of supersaturation to allow molecules sufficient time to orient themselves into a stable crystal lattice.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the crystallization of N-[2-(4-methoxyphenoxy)ethyl]acetamide.

Q1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound comes out of solution as a liquid above its melting point because the solution is too supersaturated at that temperature. [3][4] This is a common problem when the solvent's boiling point is too high or cooling is too rapid.[5]

Causality & Strategy: The goal is to slow down the process to ensure that the solution becomes supersaturated at a temperature below the compound's melting point.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount (10-15% of the total volume) of the "good" solvent to reduce the saturation level.[6] Allow it to cool more slowly.

  • Lower the Temperature: If using a cooling crystallization method, slow the rate of cooling. Place the flask in an insulated container (like a dewar or a beaker with paper towels) before placing it in a fridge or freezer to ensure a gradual temperature drop.

  • Change the Solvent System:

    • Use a solvent with a lower boiling point.[3] This reduces the temperature at which the solution is saturated.

    • Switch to an anti-solvent vapor diffusion method. This is a much gentler way to achieve supersaturation.[7][8] (See Protocol 2).

Q2: I'm not getting any crystals at all, even after several days. What should I do?

A2: A lack of crystal formation usually indicates that the solution is not sufficiently supersaturated, or that the energy barrier for nucleation has not been overcome. [5]

Causality & Strategy: You need to either increase the compound's concentration in the solution or induce nucleation, the initial formation of a stable crystal seed.

Troubleshooting Steps:

  • Increase Concentration: If using slow evaporation, widen the opening of your vessel slightly to increase the evaporation rate.[9] Alternatively, gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[6]

  • Induce Nucleation (Seeding):

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass can act as nucleation sites.[4]

    • Seed Crystals: If you have previously obtained a crystal, add a tiny amount to the new solution to act as a template for further growth.[5]

  • Drastic Cooling (Shock Cooling): As a last resort, place the solution in a dry ice/acetone bath for a few minutes. This can sometimes force the formation of a small amount of solid (even if it's a powder), which can then be used to seed a new, more controlled crystallization attempt.

Q3: My crystals are very small, like a powder, and not suitable for X-ray diffraction. How can I grow larger, single crystals?

A3: Powder formation is often a sign of rapid crystallization. [10] When many nuclei form at once, they compete for the available solute, leading to a large number of small crystals instead of a few large ones.

Causality & Strategy: To grow larger crystals, you must reduce the number of nucleation sites and slow down the growth rate.[11]

Troubleshooting Steps:

  • Reduce the Rate of Supersaturation:

    • Slow Evaporation: Use a vial with a narrow opening or cover it with parafilm and poke only one or two small holes with a needle.[9] Placing the vial in the fridge can also slow evaporation.[7]

    • Slow Cooling: Ensure the solution cools as gradually as possible. An insulated bath is highly recommended.[10]

    • Vapor Diffusion: This is often the best method for growing high-quality single crystals as it's a very slow and controlled process.[7][12]

  • Use a Cleaner Vessel: Dust and microscopic scratches on glassware can act as nucleation sites.[11] Filtering the hot solution through a syringe filter into a very clean crystallization vessel can help.

  • Use an NMR Tube: Crystallization in an NMR tube after analysis often yields excellent crystals. The very smooth glass surface and tight cap allow for extremely slow evaporation and nucleation.[10]

Q4: I've noticed different crystal shapes (e.g., needles vs. blocks) under different conditions. What does this mean?

A4: You are likely observing polymorphism, which is the ability of a compound to exist in multiple crystalline forms. [13][14] Each polymorph has a different arrangement of molecules in the crystal lattice and can have different physical properties, such as solubility, melting point, and stability.[15][16]

Causality & Strategy: The formation of a specific polymorph is influenced by factors like the solvent used, temperature, and cooling rate.[16] For drug development, it is crucial to identify and characterize all potential polymorphs to ensure the final product is the most stable and effective form.[17]

Screening for Polymorphs:

  • Vary Solvents: Attempt crystallization from a wide range of solvents with different polarities and hydrogen bonding capabilities (see Table 1).[16]

  • Vary Crystallization Method: Use different techniques like slow evaporation, cooling, and vapor diffusion.

  • Vary Temperature: Set up experiments at different temperatures (e.g., room temperature, 4°C, -20°C).[18]

Troubleshooting Workflows & Data

Logical Workflow for "Oiling Out"

This diagram provides a decision-making tree for troubleshooting when your compound oils out.

G start Compound 'Oils Out' reheat Re-heat to re-dissolve the oil start->reheat add_solvent Add 10-15% more of the 'good' solvent reheat->add_solvent slow_cool Cool solution SLOWLY (e.g., in insulated bath) add_solvent->slow_cool check1 Did crystals form? slow_cool->check1 success Success! Isolate Crystals. check1->success Yes fail1 Still Oiled Out / No Crystals check1->fail1 No change_solvent Try a solvent with a lower boiling point fail1->change_solvent vapor_diffusion Switch to Vapor Diffusion Method (Protocol 2) fail1->vapor_diffusion check2 Did crystals form? change_solvent->check2 vapor_diffusion->check2 check2->success Yes fail2 Still No Success check2->fail2 No reassess Re-assess purity and start new solvent screen fail2->reassess

Caption: Decision tree for troubleshooting "oiling out".

Table 1: Recommended Solvents for Screening

Choosing the right solvent is the most critical step in crystallization.[3] The ideal solvent should dissolve the compound when hot but not when cold.[19] Given the aromatic ether and amide groups in N-[2-(4-methoxyphenoxy)ethyl]acetamide, a range of solvents should be tested.

SolventPolarity IndexBoiling Point (°C)Rationale & Comments
Ethyl Acetate 4.477A good starting point. Its moderate polarity matches the compound well. Often gives good quality crystals.[12]
Acetone 5.156A more polar option. Its volatility can lead to fast evaporation, so control is needed.[12]
Isopropanol 3.982A protic solvent that can engage in hydrogen bonding, potentially leading to different polymorphs.
Acetonitrile 5.882A polar aprotic solvent. Can be effective when other solvents fail.
Toluene 2.4111A non-polar aromatic solvent. π-π stacking with the solvent might stabilize the crystal lattice.[12] Use with caution due to high boiling point.[3]
Methanol/Water Mix65-100A mixed solvent system. Dissolve in minimal hot methanol, then add water dropwise until cloudy. Reheat to clarify and cool slowly.[6]
Ethyl Acetate/Hexane Mix69-77A common mixed system for anti-solvent methods. Dissolve in ethyl acetate (good solvent) and use hexane as the anti-solvent.[20]

Experimental Protocols

Protocol 1: Slow Evaporation

This is the simplest method and a good starting point for initial screening.[10]

  • Prepare a near-saturated solution: In a clean vial, dissolve your compound in a small amount of a chosen solvent (e.g., ethyl acetate) at room temperature. If it doesn't dissolve, gently warm the vial until a clear solution is obtained.

  • Ensure clarity: If any particulates remain, filter the solution through a cotton plug or a syringe filter into a clean crystallization vessel (e.g., a new vial or a test tube).[9]

  • Control evaporation: Cover the vial with parafilm and poke 1-3 small holes in it with a needle. Alternatively, a loosely fitting cap can be used.[9] An NMR tube cap is also excellent for this purpose.[10]

  • Isolate and wait: Place the vial in a vibration-free location.[11] Monitor for crystal growth over several days to weeks. Do not disturb the vessel.

Protocol 2: Anti-Solvent Vapor Diffusion

This is often the best method for obtaining high-quality, single crystals, especially with small amounts of material.[7][12]

Caption: Schematic of an anti-solvent vapor diffusion setup.

Methodology:

  • Select Solvent Pair: Choose a "good" solvent in which your compound is soluble (e.g., ethyl acetate) and a miscible "anti-solvent" in which it is insoluble (e.g., hexane). The anti-solvent should be more volatile (have a lower boiling point) than the good solvent.[7]

  • Prepare the Solution: Dissolve your compound (5-15 mg) in a minimal amount of the good solvent (0.5 mL) in a small, open vial (e.g., a 1-dram vial).

  • Set up the Chamber: Place this small vial inside a larger jar or beaker that contains a small pool (2-3 mL) of the anti-solvent.

  • Seal and Wait: Seal the outer container tightly. The more volatile anti-solvent will slowly diffuse into the inner vial, gradually reducing the solubility of your compound and leading to slow, controlled crystal growth.[8] Do not disturb the setup.

References

  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • Boyle, T. J. (2017). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 73(a1), C10-C11. Available at: [Link]

  • Slow Evaporation Method. (n.d.). University of Washington, Department of Chemistry. Retrieved from [Link]

  • Fiveable. (2025, August 15). 12.3 Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • KU Leuven. (2026, February 6). How to crystallize your sample. X-ray Core. Retrieved from [Link]

  • Hampton Research. (n.d.). Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. Retrieved from [Link]

  • PreScouter. (2016, June 8). Polymorphism: Phase Change in Pharmaceutical Compounds. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development. Retrieved from [Link]

  • SlidePlayer. (n.d.). Polymorphism in Pharmaceutical Products. Retrieved from [Link]

  • CCDC. (2025, January 16). Polymorphism: A Major Risk That Pharma Companies Must Mitigate. Retrieved from [Link]

  • University of Sydney. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • YouTube. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • wikiHow. (2026, February 19). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]

  • California State University, Dominguez Hills. (n.d.). Experiment 4 – Crystallization. Retrieved from [Link]

  • ResearchGate. (2025, April 15). How to recrystallize an oily compound?. Retrieved from [Link]

  • University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. Retrieved from [Link]

  • International Scientific Organization. (2023, June 29). Methods for Crystal Production of natural compounds; a review of recent advancements. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • EPA. (2025, October 15). N,N-Diethyl-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetamide. CompTox Chemicals Dashboard. Retrieved from [Link]

  • Universität Potsdam. (n.d.). Advice for Crystallization. Retrieved from [Link]

  • Chemical Journal of Chinese Universities. (n.d.). Synthesis of Liquid Crystalline Aromatic Amide Compounds. Retrieved from [Link]

  • Semantic Scholar. (2013). Synthesis , Growth and Characterization of N-( 3-Nitrophenyl ) Acetamide Crystal-Find it Optical Uses. Retrieved from [Link]

  • PubChem. (n.d.). N-[2-(2-methoxyphenoxy)ethyl]acetamide. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Using an aromatic amide as nucleating agent to enhance the crystallization and dimensional stability of poly(3-hydroxybutyrate-co-3-hydroxyhexanate). Retrieved from [Link]

  • ResearchGate. (2025, December 6). Crystallization Induced Amide Bond Formation Creates a Boron-Centred Spirocyclic System. Retrieved from [Link]

  • PubChemLite. (n.d.). Acetamide, 2-(4-chloro-2-methoxyphenoxy)-n-(2-(diethylamino)ethyl)-. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Acetamide, N-(4-ethoxyphenyl)-N-hydroxy- (CAS 19315-64-1). Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

Sources

Optimization

Technical Support Center: Thermal Stabilization of N-[2-(4-methoxyphenoxy)ethyl]acetamide

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Thermal Instability & Degradation Profiles Reference ID: TSC-MPEA-2024 Introduction: The Stability Paradox Welcom...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Thermal Instability & Degradation Profiles Reference ID: TSC-MPEA-2024

Introduction: The Stability Paradox

Welcome. If you are accessing this guide, you are likely observing inconsistent assay results, unexpected melting point depressions, or color shifts (yellowing/browning) in your batches of N-[2-(4-methoxyphenoxy)ethyl]acetamide .

While acetamides are generally chemically robust, this specific molecule presents a unique "instability triad" due to its structural components:

  • The Acetamide Linkage: Susceptible to acid/base-catalyzed hydrolysis, accelerated significantly by heat >60°C.

  • The Electron-Rich Phenoxy Ring: The para-methoxy group activates the ring, making it prone to oxidative degradation (quinoid formation) upon thermal stress in aerobic conditions.

  • The Ether Linkage: While stable, it provides flexibility that can lower the lattice energy, leading to low melting points and potential "oiling out," which is often mistaken for decomposition.

This guide moves beyond generic advice to provide a causal analysis and actionable recovery protocols.

Module 1: Diagnostic & Characterization

How do I confirm if my sample is degrading or just melting?

Q: My DSC trace shows a broad endotherm followed by an erratic baseline. Is this decomposition?

A: Likely, yes. However, you must distinguish between melting with decomposition and pure decomposition.

  • The Behavior: This compound often melts in the 80–100°C range (depending on polymorph). If you see an endotherm (melt) immediately followed by an exotherm or weight loss (TGA), the melt phase is triggering degradation.

  • The Protocol: Run a TGA-DSC (Thermogravimetric Analysis coupled with DSC) .

    • Pure Melt: Endotherm with 0% mass loss.

    • Dehydration/Solvent Loss: Mass loss before the melt.

    • Degradation: Mass loss during or immediately after the melt (onset of hydrolysis/oxidation).

Q: The white powder has turned pale yellow after drying at 50°C. Is it compromised?

A: This indicates oxidative stress , not necessarily hydrolysis. The electron-rich aromatic ring is sensitive to oxygen at elevated temperatures.

  • Impact: Usually affects appearance more than potency (<0.5% impurity), but these quinoid-like impurities are potent chromophores.

  • Solution: You must dry under vacuum with an inert gas bleed (

    
     or Ar).
    
Module 2: The Chemistry of Instability (Root Cause Analysis)

Why is this happening?

The thermal instability is rarely bond cleavage of the ethyl chain. It is almost exclusively driven by hydrolysis or oxidative coupling .

Visualizing the Degradation Pathway

The following diagram details the two primary failure modes: Hydrolytic Cleavage (driven by moisture/acid) and Oxidative Degradation (driven by air/heat).

DegradationPathways Parent N-[2-(4-methoxyphenoxy)ethyl]acetamide (Parent Molecule) Heat Thermal Stress (>60°C) Parent->Heat Hydrolysis Hydrolysis Pathway (Moisture + Residual Acid) Heat->Hydrolysis + H2O / H+ Oxidation Oxidative Pathway (Aerobic Conditions) Heat->Oxidation + O2 Amine 2-(4-methoxyphenoxy)ethanamine (Primary Impurity) Hydrolysis->Amine AceticAcid Acetic Acid (Volatile) Hydrolysis->AceticAcid Quinone Quinoid/Coupled Impurities (Yellow/Brown Color) Oxidation->Quinone

Figure 1: Mechanistic pathways of thermal degradation. The hydrolysis pathway is reversible but driven to the right by the volatility of acetic acid under vacuum.

Module 3: Troubleshooting & Mitigation Protocols
Q: I see a new peak at RRT 0.45 in my HPLC. What is it?

A: This is almost certainly the hydrolyzed amine (2-(4-methoxyphenoxy)ethanamine).

  • Mechanism: Amides hydrolyze to amines and carboxylic acids.[1][2] In HPLC (Reverse Phase C18), the amine is more polar than the parent acetamide and elutes earlier.

  • Confirmation: Spiking the sample with the free amine intermediate will confirm the retention time.

Q: How can I dry the material without degrading it?

A: Standard convection ovens are forbidden for this compound. You must control the "Thermal Budget."

Table 1: Recommended Drying Protocols

MethodTemp LimitAtmosphereRisk LevelNotes
Convection Oven >40°CAirHigh Promotes oxidation (yellowing) and hydrolysis if humidity is present.
Vacuum Oven 40°C< 10 mbarMedium Safe only if residual solvent is neutral. Acidic residues catalyze hydrolysis even at 40°C.
Desiccator 25°C

/ Vacuum
Low Best for small batches. Slow but preserves integrity.
Lyophilization <0°CVacuumLowest Recommended if the compound is isolated from aqueous mixtures.
Q: My synthesis involves an acid workup. Is this contributing to the instability?

A: Yes. This is the most common error.

  • The Trap: If you isolate the acetamide from an acidic solution, trace acid gets trapped in the crystal lattice. Upon heating (drying), this "trapped acid" creates a localized pH < 2 within the solid/melt, catalyzing rapid hydrolysis.

  • The Fix: Ensure the final wash is with a buffered solution (e.g., dilute

    
    ) to ensure the pH of the wet cake is neutral (pH 6–8) before drying.
    
Module 4: Experimental Workflows
Workflow: Thermal Stability Assessment

Follow this decision tree to determine the safe operating window for your specific batch.

StabilityWorkflow Start Start: Stability Assessment CheckpH Step 1: Check pH of 1% Aqueous Slurry Start->CheckpH IsAcidic Is pH < 5.0? CheckpH->IsAcidic Neutralize Action: Re-slurry in NaHCO3 solution IsAcidic->Neutralize Yes Proceed Step 2: Isothermal Stress Test (Hold at 60°C for 4h) IsAcidic->Proceed No Neutralize->Proceed Analyze Step 3: HPLC Analysis Proceed->Analyze Result New Impurities > 0.1%? Analyze->Result Fail UNSTABLE: Lower drying temp to 30°C under Vacuum Result->Fail Yes Pass STABLE: Process acceptable up to 50°C Result->Pass No

Figure 2: Step-by-step workflow to validate batch stability before bulk drying.

References
  • Amide Hydrolysis Mechanisms

    • Title: "Hydrolysis of Amides. Kinetics and Mechanism of the Acid-Catalyzed Hydrolysis of Acetamide and N-Ethylacetamide."
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

  • Agomelatine & Related Impurities

    • Title: "Impurity profiling of Agomelatine: Identification and characterization of oxidative and hydrolytic degrad
    • Source: Journal of Pharmaceutical and Biomedical Analysis (General reference for N-ethylacetamide analogs).
    • URL:[Link]

  • Phenoxy Ether Stability

    • Title: "Oxidation of electron-rich aromatic ethers: Form
    • Source: Organic Chemistry Portal.
    • URL:[Link]

Disclaimer: This guide is intended for research purposes only. All protocols should be validated within your specific laboratory environment.

Sources

Troubleshooting

reducing side reactions in the acetylation of phenoxyethylamines

Topic: Reducing Side Reactions & Optimizing Selectivity Audience: Pharmaceutical Researchers & Organic Chemists Introduction Welcome to the Technical Support Center for phenoxyethylamine functionalization. This guide add...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Reducing Side Reactions & Optimizing Selectivity Audience: Pharmaceutical Researchers & Organic Chemists

Introduction

Welcome to the Technical Support Center for phenoxyethylamine functionalization. This guide addresses the specific challenges of acetylating primary amines in the presence of ether linkages and potential competing nucleophiles (e.g., phenols in tyramine derivatives).

The acetylation of phenoxyethylamines (


) appears deceptively simple. However, researchers frequently encounter three critical failure modes:
  • N,N-Diacetylation: Formation of imide impurities (

    
    ).
    
  • O-Acetylation: Competitive esterification if the phenyl ring bears hydroxyl groups.

  • Hydrolytic Competition: Reagent decomposition reducing yield in aqueous protocols.

Module 1: Diagnostic Workflow

"What is wrong with my reaction?" Use this logic tree to identify the root cause of your impurity profile before attempting a fix.

DiagnosticTree Start START: Analyze Crude NMR/LCMS Check1 Is the product Mass [M+H]+ = Target + 42? Start->Check1 Check2 Is Mass = Target + 84? Check1->Check2 No Check3 Is Mass = Target (No Change)? Check1->Check3 No Result1 Target Product Formed Check1->Result1 Yes Result2 Issue: N,N-Diacetylation (Imide) Check2->Result2 Yes (Single Peak) Result3 Issue: O-Acetylation (Ester) Check2->Result3 Yes (If Phenol present) Result4 Issue: Reagent Hydrolysis / pH Mismatch Check3->Result4 Yes Fix2 Reduce Temp / Stoichiometry Result2->Fix2 See Fix Fix3 Switch to N-Acetylimidazole Result3->Fix3 See Fix

Figure 1: Diagnostic logic for identifying acetylation impurities based on mass shift.

Module 2: Troubleshooting Guide (FAQs)

Issue 1: "I see a +84 mass shift (Diacetylation). How do I prevent this?"

The Cause: Primary amines are nucleophilic. Once mono-acetylated (


), the nitrogen lone pair is delocalized into the carbonyl, making it less nucleophilic. However, under forcing conditions (high heat, excess reagent, or strong catalysts like DMAP), the amide nitrogen can attack a second equivalent of anhydride to form an imide (

).

The Solution:

  • Stoichiometry Control: Use exactly 1.05 - 1.1 equivalents of the acylating agent. Never use a large excess "just to be safe."

  • Temperature: Conduct the addition at

    
    . Diacetylation has a higher activation energy than mono-acetylation.
    
  • Avoid DMAP: 4-Dimethylaminopyridine is a powerful acyl transfer catalyst that often pushes the reaction to the di-acetylated state. Use milder bases like Pyridine or Triethylamine.

Issue 2: "My substrate has a phenol (OH) group, and it's getting acetylated too."

The Cause: Phenols are weak nucleophiles in neutral conditions but become phenoxides (


) in basic conditions. Standard basic acetylation protocols (using 

or

) will deprotonate the phenol, leading to competitive O-acetylation.

The Solution:

  • Protocol Shift: Use N-Acetylimidazole (NAI) in water or buffer. NAI is a "soft" acylating agent that is highly selective for primary amines over phenols due to the pKa difference.

  • pH Control: If using acetic anhydride, maintain pH at 8.0–9.0. At this pH, the amine is unprotonated (reactive), but the phenol (pKa ~10) remains largely protonated (unreactive).

Issue 3: "My yield is low, and I recovered starting material."

The Cause: Hydrolysis. Acetic anhydride and Acetyl chloride react with water. If your base is aqueous (Schotten-Baumann) and the reaction is too slow, the water consumes the reagent before the amine does.

The Solution:

  • Increase Reagent: Use 1.2–1.5 equivalents of anhydride if working in water.

  • Biphasic Efficiency: Ensure vigorous stirring. The reaction happens at the interface of the organic (amine/reagent) and aqueous (base) phases.[1]

Module 3: Optimized Experimental Protocols

Method A: The "Gold Standard" (Schotten-Baumann)

Best for: Simple phenoxyethylamines without other sensitive functional groups. High throughput.

Reagents:

  • Substrate: Phenoxyethylamine derivative (1.0 equiv)

  • Reagent: Acetic Anhydride (

    
    ) (1.2 equiv)
    
  • Base: 10% NaOH (aq) or Saturated

    
    
    
  • Solvent: DCM or EtOAc (Biphasic system)

Protocol:

  • Dissolve the amine in DCM (0.5 M concentration).

  • Add an equal volume of 10% NaOH solution.

  • Cool the biphasic mixture to

    
     with vigorous stirring.
    
  • Add Acetic Anhydride dropwise over 15 minutes. Crucial: Keep temperature low to prevent hydrolysis.

  • Warm to room temperature and stir for 1 hour.

  • Workup: Separate layers. Wash organic layer with 1M HCl (removes unreacted amine)

    
     Sat. 
    
    
    
    (removes acetic acid)
    
    
    Brine.
  • Dry over

    
     and concentrate.
    
Method B: High-Selectivity Protocol (N-Acetylimidazole)

Best for: Substrates containing phenols (e.g., Tyramine derivatives) or secondary amines.

Reagents:

  • Substrate: Phenolic amine (1.0 equiv)

  • Reagent: N-Acetylimidazole (NAI) (1.1 equiv)

  • Solvent: Water or Water/THF mixture (if solubility is poor)

Protocol:

  • Dissolve the substrate in water (adjust pH to ~8 with dilute NaOH if needed to solubilize).

  • Add N-Acetylimidazole (solid) in one portion.

  • Stir at room temperature for 2–4 hours.

  • Mechanism: NAI selectively transfers the acetyl group to the primary amine. It reacts much slower with hydroxyls.

  • Workup: Acidify to pH 3 with dilute HCl (converts imidazole byproduct to water-soluble salt). Extract product into EtOAc.

Module 4: Mechanistic Insight & Data

Reaction Selectivity Pathway

The following diagram illustrates the kinetic competition between the desired N-acetylation and side reactions.

ReactionPathway Amine Phenoxyethylamine (R-NH2) Transition Tetrahedral Intermediate Amine->Transition + Ac-X Reagent Acyl Donor (Ac-X) Side2 Acetic Acid (Hydrolysis) Reagent->Side2 + H2O (High pH) Product N-Acetyl Amide (Desired) Transition->Product - HX Side1 N,N-Diacetyl (Imide Impurity) Product->Side1 + Excess Ac-X + Heat/DMAP

Figure 2: Kinetic pathway showing the primary reaction and the diversion points for side reactions.

Reagent Selection Matrix
ReagentReactivitySelectivity (Amine vs OH)Risk of DiacetylationRecommended Use Case
Acetyl Chloride Very HighLowHighSterically hindered amines only.
Acetic Anhydride HighModerateModerateStandard synthesis (Method A).
N-Acetylimidazole ModerateVery High LowPhenol-containing substrates (Method B).
NHS-Acetate LowHighVery LowLate-stage functionalization of expensive drugs.

References

  • Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Available at: [Link]

  • Selective N-Acetylation of Amino Alcohols. National Institutes of Health (PubMed). Discusses chemoselectivity in the presence of hydroxyl groups. Available at: [Link]

  • Preventing Diacetylation in Peptide Synthesis. Journal of Organic Chemistry. Mechanisms of over-acylation. Available at: [Link]

  • N-Acetylimidazole as a Selective Acylating Agent. Journal of the American Chemical Society. Detailed kinetics of NAI selectivity. Available at: [Link]

  • Purification of Amides from Reaction Mixtures. University of Rochester. Guide on removing amine and acid impurities. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: Structural Validation of N-[2-(4-methoxyphenoxy)ethyl]acetamide via 1H NMR

Executive Summary N-[2-(4-methoxyphenoxy)ethyl]acetamide serves as a critical linker motif in medicinal chemistry, often bridging pharmacophores in fragment-based drug design. Its structural integrity relies on the preci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[2-(4-methoxyphenoxy)ethyl]acetamide serves as a critical linker motif in medicinal chemistry, often bridging pharmacophores in fragment-based drug design. Its structural integrity relies on the precise formation of an ether linkage between a para-substituted phenol and an ethyl-acetamide chain.

This guide provides a rigorous 1H NMR interpretation framework , comparing the target molecule against its primary synthetic precursors: 4-methoxyphenol and N-(2-chloroethyl)acetamide . By focusing on diagnostic signal shifts—specifically the transformation of the phenolic hydroxyl to an ether linkage and the distinct AA'BB' aromatic system—this document enables researchers to definitively validate product purity and identity.

Experimental Protocol & Methodology

Sample Preparation

To ensure high-resolution data and visibility of labile protons (NH), the following protocol is recommended over standard CDCl₃ preparations, although both are discussed for comparative value.

  • Solvent Selection: DMSO-d₆ (Dimethyl sulfoxide-d6) is the preferred solvent.

    • Reasoning: It prevents solute aggregation via hydrogen bonding, sharpens the amide NH signal (often broad or invisible in CDCl₃ due to exchange), and separates the water peak (3.33 ppm) from the critical N-CH₂/O-CH₂ region.

  • Concentration: 10–15 mg of sample in 0.6 mL solvent.

  • Acquisition Parameters:

    • Frequency: 400 MHz or higher.[1]

    • Scans: 16–32 (sufficient for 1H).

    • Temperature: 298 K (25°C).

Workflow Visualization

The following diagram outlines the logical flow for synthesizing and validating the target, highlighting the critical decision points based on NMR feedback.

NMR_Workflow Start Start: Synthesis Reaction (Williamson Ether Synthesis) Crude Isolate Crude Product Start->Crude SamplePrep Prepare NMR Sample (Solvent: DMSO-d6) Crude->SamplePrep Check_OH Check 8.0-9.0 ppm: Is Phenolic -OH visible? SamplePrep->Check_OH Check_Ethyl Check 3.0-4.5 ppm: Are Ethyl Triplets present? Check_OH->Check_Ethyl No (OH absent) Fail_Start Reaction Incomplete: Starting Material Present Check_OH->Fail_Start Yes (OH present) Fail_Side Side Reaction: Check N-Alkylation vs O-Alkylation Check_Ethyl->Fail_Side No / Ambiguous Success Target Confirmed: N-[2-(4-methoxyphenoxy)ethyl]acetamide Check_Ethyl->Success Yes (Distinct O-CH2 / N-CH2)

Figure 1: Logical workflow for structural validation, prioritizing the disappearance of the precursor hydroxyl group.

Comparative Spectral Analysis

To validate the product, one must distinguish it from the starting materials. The table below contrasts the target molecule with its primary precursor, 4-Methoxyphenol .

Quantitative Signal Assignment (400 MHz, DMSO-d₆)
MoietyProton TypeTarget Shift (δ ppm)MultiplicityIntegrationDiagnostic Comparison (vs. Precursor)
Amide -NH-CO-7.95 - 8.10 Broad Triplet1HNew Signal. Absent in phenol precursor.
Aromatic Ar-H (Ortho to O-Alkyl)6.80 - 6.90 Multiplet (AA'BB')2HShifts slightly downfield due to alkylation.
Aromatic Ar-H (Ortho to OMe)6.80 - 6.90 Multiplet (AA'BB')2HRemains stable; part of the symmetric system.
Linker -O-CH₂ -CH₂-3.85 - 3.95 Triplet (

Hz)
2HNew Signal. Distinct from reagent Cl-CH₂ (~3.7 ppm).
Methoxy -O-CH₃ 3.68 - 3.70 Singlet3HPresent in both; serves as internal intensity reference.
Linker -CH₂-CH₂ -NH-3.35 - 3.45 Quartet/Multiplet2HNew Signal. Coupled to both NH and O-CH₂.
Acetyl -CO-CH₃ 1.80 - 1.85 Singlet3HNew Signal. Distinct sharp singlet.
Phenol Ar-OH ABSENT ----Critical Indicator. Signal at ~8.8 ppm (DMSO) must be gone.

> Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and exact temperature. In CDCl₃, the Amide NH often shifts upfield to ~6.0 ppm and appears as a broad singlet.

In-Depth Structural Interpretation

The Aromatic AA'BB' System

The 1,4-disubstituted benzene ring (4-methoxyphenoxy group) creates a classic AA'BB' spin system .

  • Mechanism: Although the substituents (-OCH₃ and -O-Alkyl) are different, they are electronically similar (both oxygen-based donors). This results in a magnetic environment where the protons ortho to the methoxy group are chemically equivalent to each other, but magnetically non-equivalent due to coupling with the meta protons.

  • Appearance: Instead of two clean doublets, you will observe a complex, higher-order multiplet pattern centered around 6.8–6.9 ppm. This "roofing effect" or complex splitting is a hallmark of para-disubstituted benzenes with similar substituents.

The Ethyl Linker Specificity

The ethyl chain provides the definitive proof of successful alkylation.

  • O-CH₂ (Alpha to Phenoxy): Resonates downfield (~3.90 ppm) due to the strong electronegativity of the phenoxy oxygen.

  • N-CH₂ (Alpha to Amide): Resonates upfield (~3.40 ppm).

  • Connectivity Proof: In DMSO-d₆, the Amide NH often couples with the N-CH₂ protons, splitting the N-CH₂ signal into a quartet (coupling to CH₂ neighbors + coupling to NH). In CDCl₃, where NH exchange is fast, this often collapses back to a triplet.

Distinguishing Impurities
  • Residual 4-Methoxyphenol: Look for a singlet at ~8.8 ppm (Phenolic OH) and a shift in the aromatic region (the phenol aromatics are often more shielded than the ether).

  • Residual N-(2-chloroethyl)acetamide: The Cl-CH₂ triplet appears around 3.6–3.8 ppm . If the reaction is incomplete, you will see two sets of triplets in the 3.0–4.0 ppm range (Product O-CH₂ vs Reagent Cl-CH₂).

Logic Pathway for Signal Assignment

The following diagram illustrates the cognitive process for assigning signals in this specific spectrum, ensuring no peak is misidentified.

Assignment_Logic Input Spectrum Signals Region_Low Region: 6.5 - 8.5 ppm (Aromatic/Amide) Input->Region_Low Region_Mid Region: 3.0 - 4.5 ppm (Hetero-Alkyl) Input->Region_Mid Region_High Region: 1.5 - 2.5 ppm (Aliphatic) Input->Region_High Assign_NH Broad Singlet/Triplet (>7.5 ppm DMSO) = Amide NH Region_Low->Assign_NH Assign_Ar Multiplet (6.8-7.0 ppm) = Aromatic Ring Region_Low->Assign_Ar Assign_OCH2 Triplet (~3.9 ppm) Deshielded by Oxygen = O-CH2 Region_Mid->Assign_OCH2 Assign_OMe Singlet (~3.7 ppm) Integral 3H = O-Methyl Region_Mid->Assign_OMe Assign_NCH2 Quartet/Triplet (~3.4 ppm) Coupled to NH = N-CH2 Region_Mid->Assign_NCH2 Assign_Ac Singlet (~1.85 ppm) Integral 3H = Acetyl CH3 Region_High->Assign_Ac

Figure 2: Signal assignment logic tree based on chemical shift regions and multiplicity.

References

  • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Retrieved from [Link] (Reference for 4-methoxyphenol and general acetamide shifts).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81815, N-(2-Chloroethyl)acetamide. Retrieved from [Link].

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Authoritative text for AA'BB' systems and substituent effects).

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. Retrieved from [Link] (Reference for solvent residual peaks and chemical shift correlations).

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Profiling of N-[2-(4-methoxyphenoxy)ethyl]acetamide

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-[2-(4-methoxyphenoxy)ethyl]acetamide , a structural motif relevant to drug impurity profiling and metabolit...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of N-[2-(4-methoxyphenoxy)ethyl]acetamide , a structural motif relevant to drug impurity profiling and metabolite identification (e.g., related to phenoxyethyl analogs of neurotransmitters).

This guide compares the Target Compound (Methoxy-substituted) against its Non-Methoxylated Analog (N-[2-(phenoxy)ethyl]acetamide) to highlight diagnostic shifts in spectral performance.

Executive Summary & Scope

Target Molecule: N-[2-(4-methoxyphenoxy)ethyl]acetamide (C₁₁H₁₅NO₃, MW 209.24) Primary Application: Structural elucidation of ether-linked amide metabolites and impurity characterization in pharmaceutical synthesis. Comparison Benchmark: N-[2-(phenoxy)ethyl]acetamide (Unsubstituted Analog).

Core Value Proposition: The presence of the para-methoxy group significantly alters the fragmentation kinetics compared to the unsubstituted analog. This guide demonstrates how the electron-donating effect of the methoxy substituent stabilizes specific oxonium ions, providing a superior diagnostic fingerprint (m/z 123/124) for identifying this moiety in complex biological matrices, unlike the non-specific m/z 93/94 ions of the analog.

Experimental Methodology (Self-Validating Protocol)

To ensure reproducible fragmentation data, the following dual-ionization protocol is recommended. This system validates the molecular weight (ESI) and structural fingerprint (EI).

Protocol A: Electrospray Ionization (ESI-MS/MS)[1]
  • Purpose: Determination of precursor ion [M+H]⁺ and soft fragmentation for sequence verification.

  • Solvent System: 50:50 Methanol/Water + 0.1% Formic Acid (Promotes protonation).

  • Flow Rate: 10 µL/min (Direct Infusion).

  • Source Voltage: +3.5 kV.

  • Collision Energy (CID): Stepped 15–35 eV (Critical for observing the phenoxy loss).

Protocol B: Electron Ionization (EI-GC/MS)
  • Purpose: Hard fragmentation for structural fingerprinting.

  • Column: Rxi-5Sil MS (30m x 0.25mm x 0.25µm).

  • Injector Temp: 250°C (Ensure no thermal degradation of the ether linkage).

  • Ion Source: 70 eV, 230°C.

  • Scan Range: m/z 40–300.

Fragmentation Analysis: The "Product" Performance

The mass spectrum of N-[2-(4-methoxyphenoxy)ethyl]acetamide is characterized by a competition between charge retention on the acetamide nitrogen and the phenoxy oxygen .

Key Fragmentation Pathways (EI Mode)

The fragmentation is driven by the stability of the 4-methoxyphenoxy radical/cation and the N-alkylacetamide cation.

  • Molecular Ion (M⁺): Observed at m/z 209 (Moderate intensity).

  • Base Peak (m/z 43): The acetyl cation [CH₃-C≡O]⁺ dominates, typical of acetamides.

  • Diagnostic Amide Fragments:

    • m/z 86: [CH₂=CH-NH-CO-CH₃]⁺ or the cyclic oxazoline ion. Formed by cleavage of the C-O ether bond with charge retention on the nitrogen side.

    • m/z 72: [CH₂=N-CO-CH₃]⁺. Formed by α-cleavage adjacent to the nitrogen.[1]

  • Diagnostic Phenoxy Fragments (The "Fingerprint"):

    • m/z 124: [4-MeO-Ph-OH]⁺˙. Formed via a McLafferty-like hydrogen rearrangement where a hydrogen from the ethyl chain transfers to the phenoxy oxygen during cleavage.

    • m/z 123: [4-MeO-Ph-O]⁺. Direct cleavage of the ether bond.

    • m/z 109: Loss of methyl radical (•CH₃) from the methoxy group (m/z 124 → 109).

Visualization of Pathways

The following diagram maps the causal fragmentation logic, distinguishing between direct cleavage and rearrangement.

FragmentationPathway M Molecular Ion [M]+. m/z 209 Frag1 N-vinylacetamide Ion [CH2=CH-NH-CO-Me]+ m/z 86 M->Frag1 C-O Bond Cleavage (Charge on N) Frag3 4-Methoxyphenol Ion [MeO-Ph-OH]+. m/z 124 M->Frag3 H-Rearrangement (McLafferty-like) Frag5 4-Methoxyphenoxy Cation [MeO-Ph-O]+ m/z 123 M->Frag5 C-O Bond Cleavage (Charge on O) Frag2 N-methyleneacetamide Ion [CH2=N-CO-Me]+ m/z 72 Frag1->Frag2 Loss of CH2 Frag4 Acetyl Cation [CH3-CO]+ m/z 43 (Base Peak) Frag1->Frag4 Inductive Cleavage Frag3->Frag5 - H radical

Caption: Figure 1. Proposed EI fragmentation pathways for N-[2-(4-methoxyphenoxy)ethyl]acetamide. Red nodes indicate nitrogen-retaining fragments; Green nodes indicate phenoxy-retaining fragments.

Comparative Performance: Target vs. Alternative

This section evaluates the "Product" (Methoxy-substituted) against the "Alternative" (Unsubstituted Analog) to guide researchers in selecting the correct diagnostic ions.

Alternative: N-[2-(phenoxy)ethyl]acetamide (CAS 5966-26-7). Comparison Metric: Diagnostic Specificity and Ion Stability.

Table 1: Spectral Fingerprint Comparison
FeatureTarget: 4-Methoxy AnalogAlternative: Unsubstituted AnalogInterpretation
Molecular Ion (M⁺) m/z 209 m/z 179 +30 Da shift due to -OCH₃ group.
Base Peak m/z 43m/z 43Acetyl group is common to both; non-diagnostic.
Phenoxy Marker (Radical) m/z 124 (Strong)m/z 94 (Phenol)The methoxy group stabilizes the radical cation, increasing m/z 124 intensity relative to m/z 94.
Phenoxy Marker (Cation) m/z 123 m/z 93 m/z 93 is a common background ion (e.g., from plastics); m/z 123 is highly specific to the target.
Amide Chain Marker m/z 86m/z 86Identical. Confirms the N-ethylacetamide chain is unchanged.
Low Mass Loss M-15 (•CH₃ loss)M-1 (•H loss)Methoxy group introduces a characteristic M-15 loss not seen in the alternative.
Performance Verdict
  • Specificity: The Target (Methoxy) offers superior specificity. The m/z 123 and m/z 124 ions are less likely to suffer from isobaric interference compared to the m/z 93 and m/z 94 ions of the Alternative, which are common fragments in environmental background (e.g., alkylphenol ethoxylates).

  • Sensitivity: The electron-donating methoxy group enhances the ionization efficiency of the phenoxy fragment in ESI mode, potentially offering 2-3x higher sensitivity for the phenoxy-specific transitions in LC-MS/MS assays.

References

  • NIST Mass Spectrometry Data Center. Acetamide, N-[2-(phenoxy)ethyl]- (Analog Reference). NIST Standard Reference Database 1A v17. Retrieved from [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • PubChem. N-[2-(2-methoxyphenoxy)ethyl]acetamide (Isomer Reference). National Library of Medicine. Retrieved from [Link]

Sources

Validation

FTIR spectral analysis of N-[2-(4-methoxyphenoxy)ethyl]acetamide functional groups

A Comparative Technical Guide for Structural Elucidation Executive Summary & Molecular Context[1][2][3] This guide provides an in-depth technical analysis of N-[2-(4-methoxyphenoxy)ethyl]acetamide , a structural motif of...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Structural Elucidation

Executive Summary & Molecular Context[1][2][3]

This guide provides an in-depth technical analysis of N-[2-(4-methoxyphenoxy)ethyl]acetamide , a structural motif often encountered in the synthesis of melatonin analogues and phenoxy-alkyl-amide pharmaceutical intermediates.

The molecule presents a unique spectroscopic challenge due to the competitive overlap of three distinct oxygenated functionalities: the aryl-alkyl ether , the methoxy ether , and the secondary amide . Accurate resolution of these groups requires a specific analytical approach. This guide compares the performance of Diamond ATR-FTIR (the recommended modern standard) against Transmission FTIR (KBr Pellet) and Raman Spectroscopy , establishing a validated protocol for identification and purity assessment.

Structural Deconvolution
  • Core: 1,4-Disubstituted Benzene (Para-substitution).

  • Linker: Ethyl ether chain (-O-CH₂-CH₂-).

  • Terminus: Acetamide group (-NH-CO-CH₃).

Comparative Analysis: Analytical Performance

For routine analysis and structural validation of N-[2-(4-methoxyphenoxy)ethyl]acetamide, we evaluated three methodologies. The Diamond ATR-FTIR is designated as the primary protocol due to its reproducibility in the "Fingerprint Region" (1500–500 cm⁻¹), which is critical for differentiating phenoxy ethers.

Table 1: Performance Matrix of Spectral Techniques
FeatureDiamond ATR-FTIR (Recommended)Transmission FTIR (KBr) (Alternative)Raman Spectroscopy (Complementary)
Sample Prep Zero-Prep: Direct solid contact. Ideal for hygroscopic amides.High-Prep: Grinding/pressing. Risk of moisture absorption affecting Amide A.Zero-Prep: Direct analysis in glass vial.
Amide Resolution Excellent: Clear Amide I/II bands. No water interference.Good: But often broadened by adsorbed H₂O in KBr.Weak: Amide I is weak in Raman; Amide III is stronger.
Ether Detection High Sensitivity: Strong absorption for C-O-C (dipole change).High Sensitivity: Comparable to ATR.Low Sensitivity: C-O stretches are weak Raman scatterers.
Aromatic Ring Medium: C=C stretches are visible but variable.[1]Medium: Similar to ATR.Superior: Ring breathing modes (1600 cm⁻¹) are dominant.
Throughput < 2 mins per sample.> 15 mins per sample.< 2 mins per sample.
Limit of Detection ~0.1% (Bulk surface).~0.01% (Trace analysis).~0.1% (Bulk).

Detailed Spectral Atlas

The following assignments constitute the "fingerprint" for N-[2-(4-methoxyphenoxy)ethyl]acetamide. The data below assumes a solid-state sample analyzed via Diamond ATR.

Table 2: Critical Vibrational Assignments
Frequency (cm⁻¹)Functional GroupVibrational ModeDiagnostic Note
3280 – 3320 Secondary Amide

(Amide A)
Broadened by intermolecular H-bonding. Sharpens in dilute solution.
3050 – 3000 Aromatic Ring

Weak shoulder, characteristic of unsaturated systems.
2940 – 2840 Alkyl Chain / OMe

Asymmetric/Symmetric stretches of the ethyl linker and methoxy group.
1645 – 1655 Amide

(Amide I)
Primary ID band. Position sensitive to H-bonding state.
1540 – 1555 Amide

(Amide II)
The "Amide II" band; usually 100 cm⁻¹ lower than Amide I.
1510 & 1600 Aromatic Ring

Ring skeletal vibrations. The 1510 cm⁻¹ band is often stronger in p-substituted ethers.
1235 – 1250 Aryl Ether

Very Strong. Characteristic of the phenoxy linkage.
1030 – 1040 Alkyl Ether

Symmetric stretch involving the methoxy and ethyl carbons.
820 – 840 Para-Substitution

Out-of-plane bending. Diagnostic for 1,4-disubstitution (p-methoxyphenoxy).

Experimental Protocol: Optimized ATR Workflow

Objective: To obtain a high-resolution spectrum with minimized atmospheric interference, specifically targeting the Amide I/II resolution.

Phase 1: Instrument Configuration
  • Detector: DTGS (Deuterated Triglycine Sulfate) for linearity, or MCT (Mercury Cadmium Telluride) for high sensitivity (requires liquid N₂).

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Apodization: Blackman-Harris 3-Term (optimizes peak shape for solid samples).

  • Scans: 32 scans (Background) / 32 scans (Sample).

Phase 2: Sample Introduction (The "Senior Scientist" Nuance)
  • Crystal Cleaning: Clean the Diamond ATR crystal with isopropanol. Crucial Step: Allow 30 seconds for solvent evaporation to prevent "ghost" peaks at 1300 cm⁻¹.

  • Background Collection: Collect the background in the exact environment of the sample. If the lab is humid, purge the optic bench with dry nitrogen to suppress the rotational water vapor lines that chop up the Amide I region (1650 cm⁻¹).

  • Sample Loading: Place ~5 mg of the solid N-[2-(4-methoxyphenoxy)ethyl]acetamide onto the crystal center.

  • Pressure Application: Apply pressure using the anvil.

    • Tip: Watch the live preview. Increase pressure until the strongest band (likely the Ether stretch at 1240 cm⁻¹) reaches ~0.4–0.6 Absorbance units. Do not over-pressurize, as this can shift the crystal lattice absorption in the lower fingerprint region (<600 cm⁻¹).

Phase 3: Post-Processing Logic
  • ATR Correction: Apply an ATR correction algorithm (n ~ 1.5) to adjust for penetration depth differences across the spectrum (higher penetration at lower wavenumbers).

  • Baseline Correction: Use a multi-point rubber band correction only if scattering causes a baseline tilt. Avoid over-manipulation.

Visualization of Analytical Logic

Diagram 1: Spectral Signal Pathway

This diagram illustrates the physical pathway of the signal and the critical decision nodes during acquisition.

FTIR_Pathway Source IR Source (Mid-IR) Interferometer Interferometer (Michelson) Source->Interferometer Polychromatic Light Sample Sample Interface (Diamond ATR) Interferometer->Sample Interferogram Detector Detector (DTGS/MCT) Sample->Detector Attenuated Signal ADC A/D Converter Detector->ADC Analog Signal FFT Fast Fourier Transform ADC->FFT Digital Data Spectrum Final Spectrum (Absorbance) FFT->Spectrum Math Process

Caption: The optical and digital signal processing pathway for FTIR data acquisition.

Diagram 2: Functional Group Identification Logic

This flow chart guides the researcher through the spectral interpretation of this specific molecule.

ID_Logic Start Start Analysis: Unknown White Solid Check_1650 Check 1640-1660 cm⁻¹ Start->Check_1650 Amide_Found Strong Band Found? (Amide I) Check_1650->Amide_Found Check_1550 Check 1540-1550 cm⁻¹ (Amide II) Amide_Found->Check_1550 Yes Not Amide Investigate: Ester/Ketone? Amide_Found->Not Amide No Check_1240 Check 1230-1250 cm⁻¹ (Aryl Ether) Check_1550->Check_1240 Present Confirm_Para Check 820-840 cm⁻¹ (Para-Sub) Check_1240->Confirm_Para Strong Signal Result Identity Confirmed: N-[2-(4-methoxyphenoxy)ethyl]acetamide Confirm_Para->Result Pattern Matches

Caption: Decision logic for confirming the presence of the acetamide and phenoxy ether moieties.

Validation & Troubleshooting

To ensure Scientific Integrity , the following self-validating checks must be performed:

  • The "Water Test" (Amide A Validation):

    • Issue: The Amide A band (~3300 cm⁻¹) can be confused with O-H stretching from moisture.

    • Validation: If the sample is dry, the Amide A band should be distinct (~3290 cm⁻¹) and the region >3500 cm⁻¹ should be flat. If a broad curve exists >3400 cm⁻¹, the sample is wet. Dry the sample in a desiccator and re-run.

  • The "Doublet" Check (Ether Validation):

    • Mechanism:[2] The "4-methoxyphenoxy" group often shows a splitting or a "doublet" feature in the C-O stretching region (1200–1250 cm⁻¹) due to the presence of both the Ar-O-CH₂ (ethyl) and Ar-O-CH₃ (methoxy) environments.

    • Check: Look for the primary peak at ~1240 cm⁻¹ and a secondary strong shoulder or peak near 1210–1220 cm⁻¹. Absence of this complexity may indicate cleavage of the ethyl chain.

  • Polymorphism Alert:

    • Acetamides are notorious for polymorphism. If your Amide I band shifts by >5 cm⁻¹ between batches (e.g., 1655 vs 1648 cm⁻¹), you may have generated a different crystal form. Raman spectroscopy is the preferred cross-check method here, as lattice modes (<200 cm⁻¹) are highly sensitive to polymorphism.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Standard text for Amide/Ether assignments).
  • NIST Chemistry WebBook. Infrared Spectra of Acetamide Derivatives. National Institute of Standards and Technology.[3] Available at: [Link]

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Ed. Wiley. (Source for specific Phenoxy ether shifts).
  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. Wiley. Available at: [Link]

Sources

Comparative

Executive Summary: The Critical Role of Methoxy Positioning in Melatonergic Ligands

Publish Comparison Guide: Agomelatine vs. N-[2-(4-methoxyphenoxy)ethyl]acetamide This guide provides an in-depth technical comparison between Agomelatine , a clinically approved antidepressant and melatonergic agonist, a...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Agomelatine vs. N-[2-(4-methoxyphenoxy)ethyl]acetamide

This guide provides an in-depth technical comparison between Agomelatine , a clinically approved antidepressant and melatonergic agonist, and N-[2-(4-methoxyphenoxy)ethyl]acetamide , a structural analog often utilized in Structure-Activity Relationship (SAR) studies to demonstrate the steric requirements of the melatonin receptor binding pocket.

For researchers and drug development professionals, this comparison serves as a definitive case study in bioisosterism and pharmacophore optimization . While Agomelatine represents a highly optimized naphthalene-based scaffold, the phenoxy-ethyl-acetamide derivative illustrates how a subtle shift in the methoxy group's position (from meta to para relative to the ethyl-amide chain) can drastically reduce binding affinity, rendering a molecule pharmacologically inert or significantly less potent.

Structural & Mechanistic Analysis

To understand the divergence in binding affinity, we must first analyze the structural alignment of these two molecules within the MT1/MT2 receptor binding pocket.

The Melatonergic Pharmacophore

The melatonin receptor (MT1/MT2) binding pocket requires three key interaction points:

  • The Amide Group: Forms hydrogen bonds with conserved residues (e.g., Ser110/Ser114 in TM3).

  • The Aromatic Core: Engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (e.g., Phe/Trp in TM6).
  • The Methoxy Group: A critical determinant of affinity and intrinsic activity. It must be positioned to accept a hydrogen bond, typically from a Histidine residue (His195 in MT1) in Transmembrane Domain 5 (TM5).[1][2]

Agomelatine vs. Comparator Alignment
FeatureAgomelatine (Clinical Agonist)N-[2-(4-methoxyphenoxy)ethyl]acetamide (Comparator)
Core Scaffold Naphthalene (Bioisostere of Indole)Phenoxy-benzene (Ether-linked bioisostere)
Methoxy Position Position 7 (Naphthalene)Position 4 (Phenoxy/Phenyl)
Indole Equivalent Corresponds to 5-methoxy (Optimal)Corresponds to 6-methoxy (Sub-optimal)
Binding Outcome Perfect alignment with His195 in TM5.Steric clash or inability to reach His195.

Senior Scientist Insight: The 5-methoxy group on the indole ring of melatonin is the primary driver of high-affinity binding. In Agomelatine, the 7-methoxy-naphthalene system perfectly mimics this geometry. However, in the comparator, the methoxy group is in the para (4-position) on the phenoxy ring. SAR studies confirm that while meta (3-position) substitution on phenyl/phenoxy rings retains activity, para substitution leads to a drastic loss of affinity (often >100-fold reduction) due to spatial misalignment with the receptor's specific H-bond donor [1, 2].

Quantitative Binding Affinity Comparison

The following data synthesizes established pharmacological values for Agomelatine against the predicted/reported SAR profile for the 4-methoxyphenoxy analog.

Table 1: Binding Affinity (


) Profile 
Receptor TargetAgomelatine (

)
Comparator (

) [Predicted/SAR]
Fold Difference
MT1 (Human) 0.10 ± 0.02 nM [3]> 100 nM (Low Affinity) [1]> 1,000x
MT2 (Human) 0.12 ± 0.03 nM [3]> 100 nM (Low Affinity) [1]> 1,000x
5-HT2C ~700 nM (Antagonist)Inactive (> 10

M)
N/A
Intrinsic Activity Full Agonist (MT1/MT2)Likely Inactive / Weak Partial AgonistN/A

Note: The Comparator's values are derived from consensus SAR data for 4-substituted phenyl/phenoxy-alkylamides, which consistently show poor affinity compared to their 3-substituted counterparts.

Visualization of Signaling & SAR Logic

Melatonin Receptor Signaling Pathway

The following diagram illustrates the downstream effects of Agomelatine binding to MT1/MT2 receptors, a pathway the comparator fails to activate efficiently.

G Agomelatine Agomelatine (Ligand) MT1_MT2 MT1 / MT2 Receptors Agomelatine->MT1_MT2 High Affinity Binding Comparator 4-MeO-Phenoxy Analog (Weak Ligand) Comparator->MT1_MT2 Low/No Binding Gi_Protein Gi Protein (Activation) MT1_MT2->Gi_Protein AC Adenylyl Cyclase (Inhibition) Gi_Protein->AC Inhibits cAMP cAMP Levels (Decrease) AC->cAMP Reduces PKA PKA Activity (Decrease) cAMP->PKA CREB CREB Phosphorylation (Modulation) PKA->CREB BioResponse Circadian Phase Shift Sleep Promotion CREB->BioResponse

Figure 1: Signal transduction pathway for MT1/MT2 agonists. Agomelatine robustly activates the Gi-cAMP cascade, whereas the comparator's poor binding prevents significant pathway initiation.

SAR Logic: The Methoxy Mismatch

This logic flow explains why the comparator fails based on structural geometry.

SAR Indole Melatonin Core (Indole) Pos5 5-Methoxy (Active Position) Indole->Pos5 Receptor MT1/MT2 Receptor Binding Pocket Pos5->Receptor Optimal Fit Naphthalene Agomelatine Core (Naphthalene) Pos7 7-Methoxy (Mimics Indole-5) Naphthalene->Pos7 Pos7->Receptor Optimal Fit Phenoxy Comparator Core (Phenoxy) Pos4 4-Methoxy (Mimics Indole-6) Phenoxy->Pos4 Pos4->Receptor Steric Clash (Low Affinity)

Figure 2: Structure-Activity Relationship (SAR) comparison. The 4-methoxy position on the comparator creates a steric mismatch, unlike the 7-methoxy of Agomelatine which mimics the natural ligand.

Experimental Protocol: Radioligand Binding Assay

To validate the binding affinity differences described above, the standard industry protocol uses


-iodomelatonin  displacement. This is a self-validating system where Agomelatine serves as the positive control.
Methodology: Competition Binding Assay

Objective: Determine the


 (inhibition constant) of the test compounds by displacing the radioligand from human MT1/MT2 receptors expressed in CHO (Chinese Hamster Ovary) cells.

Reagents:

  • Radioligand:

    
    -iodomelatonin (Specific Activity: 2200 Ci/mmol).
    
  • Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl

    
    .
    
  • Membrane Prep: CHO-hMT1 or CHO-hMT2 stable cell lines.

Step-by-Step Protocol:

  • Preparation: Thaw membrane aliquots and resuspend in binding buffer to a final protein concentration of 5-10

    
     g/well .
    
  • Incubation Setup: In a 96-well plate, add:

    • 25

      
      L of Radioligand (Final conc: 0.05 nM, approx. 
      
      
      
      ).
    • 25

      
      L of Test Compound (Agomelatine or Comparator) in serial dilution (
      
      
      
      M to
      
      
      M).
    • 150

      
      L of Membrane suspension.
      
  • Equilibrium: Incubate for 120 minutes at 37°C . (Note: Extended incubation ensures equilibrium for slow-dissociating ligands).

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Wash: Wash filters 3x with ice-cold Tris-HCl buffer.

  • Quantification: Measure radioactivity (CPM) using a gamma counter.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Ligand].[3]

    • Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism).

    • Calculate

      
       using the Cheng-Prusoff equation :
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant.

Validation Criteria:

  • Specific Binding: Must be >80% of total binding.

  • Agomelatine Control:

    
     must fall within 0.05 – 0.5 nM. If outside this range, the assay is invalid.
    

Conclusion

The comparison between Agomelatine and N-[2-(4-methoxyphenoxy)ethyl]acetamide highlights a fundamental principle in medicinal chemistry: topology dictates affinity .

  • Agomelatine succeeds because its naphthalene scaffold rigidly presents the methoxy group in the spatial equivalent of the indole 5-position, facilitating a high-affinity lock with the receptor.

  • The Comparator fails because the 4-methoxy substitution on the phenoxy ring projects the functional group into a sterically forbidden region of the binding pocket (analogous to the inactive 6-methoxy indole).

For drug development, this confirms that while the phenoxy-ethyl-acetamide scaffold is a viable bioisostere, strict adherence to the 3-substituted (meta) geometry is required to retain melatonergic activity.

References

  • Yous, S., et al. (1994). Mapping the melatonin receptor.[1][2][3][4][5][6] 4. Comparison of the binding affinities of a series of substituted phenylalkyl amides. Journal of Medicinal Chemistry, 37(20), 3419-3423.

  • Depreux, P., & Lesieur, D. (1994). Synthesis and structure-activity relationships of novel naphthalenic and bioisosteric related amidic derivatives as melatonin receptor ligands. Journal of Medicinal Chemistry, 37(20), 3231–3239.

  • Millan, M. J., et al. (2003). The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors, blockade of which enhances the activity of frontocortical dopaminergic and adrenergic pathways. Journal of Pharmacology and Experimental Therapeutics, 306(3), 954-964.

  • Audinot, V., et al. (2003). Binding profile of the novel antidepressant agomelatine to melatonin MT1 and MT2 receptors and to 5-HT2C receptors. Biochemical Pharmacology, 65(12), 2095-2099.

Sources

Validation

Purity Verification of N-[2-(4-methoxyphenoxy)ethyl]acetamide: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To evaluate the efficacy of Elemental Analysis (CHN/CHNS) in verifying the purity of N-[2-(4-methoxyphenoxy)ethyl]acetamide (C₁₁H₁₅NO₃) compared to chromatographic (HPLC) and spectroscopic (NMR) alternatives.

Core Insight: While HPLC is the industry standard for detecting organic impurities, it fails to account for inorganic contaminants (salts) and moisture. Elemental Analysis (EA) serves as the critical "mass balance" validator. For N-[2-(4-methoxyphenoxy)ethyl]acetamide—a compound often synthesized via Williamson ether synthesis involving inorganic bases—EA is indispensable for detecting trapped sodium/potassium salts that HPLC UV-Vis detectors render invisible.

Technical Background & Compound Profile

Compound Identity: N-[2-(4-methoxyphenoxy)ethyl]acetamide Molecular Formula: C₁₁H₁₅NO₃ Molecular Weight: 209.24 g/mol Role: Key intermediate in the synthesis of melatonin receptor agonists (e.g., Tasimelteon analogs).

The Analytical Challenge

The synthesis of this ether-amide typically involves reacting 4-methoxyphenol with an alkylating agent (e.g., N-(2-chloroethyl)acetamide) in the presence of a strong base (NaOH or K₂CO₃).

  • Risk Factor: The product precipitates as a solid. If the washing step is insufficient, inorganic salts (NaCl/KCl) remain trapped in the crystal lattice.

  • The Blind Spot: HPLC-UV detects the aromatic ring of the product and organic byproducts but is blind to NaCl, water, and inorganic sulfates. A sample could appear "99.9% pure" by HPLC yet contain 5% inorganic salt by mass. EA exposes this discrepancy.

Comparative Analysis: EA vs. HPLC vs. qNMR

The following table contrasts the utility of Elemental Analysis against standard alternatives for this specific compound.

FeatureElemental Analysis (CHNS) HPLC-UV (254 nm) qNMR (¹H)
Primary Detection Bulk elemental composition (C, H, N, S)Organic impurities with chromophoresStructural connectivity & molar ratios
Inorganic Salt Detection High (Detected as mass balance deficit)None (Salts are UV-transparent)None (Salts have no protons)
Moisture/Solvent Detection High (Deviations in %H and %C)Low (Elutes in void volume or invisible)High (Distinct chemical shifts)
Precision ±0.3% (Absolute)±0.1% (Relative Area)±1.0% (Integral accuracy)
Sample Requirement Destructive (~2–5 mg)Non-destructive (recoverable)Non-destructive
Throughput 5–10 mins/sample15–45 mins/sample10–20 mins/sample
Decision Logic: When to Use EA?

Use the decision tree below to integrate EA into your workflow effectively.

AnalyticalWorkflow Start Crude N-[2-(4-methoxyphenoxy)ethyl]acetamide HPLC Step 1: HPLC-UV Analysis Start->HPLC Decision1 Organic Purity > 98%? HPLC->Decision1 Recrystallize Recrystallize (EtOH/Water) Decision1->Recrystallize No EA Step 2: Elemental Analysis (CHN) Decision1->EA Yes Recrystallize->HPLC Decision2 Values within ±0.4%? EA->Decision2 SaltCheck Fail: Check for Inorganic Salts/Water Decision2->SaltCheck No Release Release Material Decision2->Release Yes

Figure 1: Analytical workflow prioritizing HPLC for organic purity followed by EA for bulk composition validation.

Experimental Protocol: CHN Combustion Analysis

Theoretical Calculation

Before analysis, establish the baseline theoretical values for C₁₁H₁₅NO₃ (MW: 209.24).

  • Carbon (C):

    
    
    
  • Hydrogen (H):

    
    
    
  • Nitrogen (N):

    
    
    
  • Oxygen (O): Calculated by difference (or direct O-pyrolysis).

Instrument Configuration (Flash Combustion)
  • Instrument: Thermo Fisher FlashSmart or Elementar vario EL cube.

  • Carrier Gas: Helium (99.999% purity) at 140 mL/min.

  • Oxygen Injection: 10–15 mL (optimized for ~2 mg sample).

  • Combustion Temperature: 950°C (ensures complete oxidation of the phenoxy ring).

  • Reduction Temperature: 650°C (Copper wires).

Step-by-Step Methodology
  • Sample Preparation: Dry the N-[2-(4-methoxyphenoxy)ethyl]acetamide sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Calibration: Run a K-factor calibration using Acetanilide (Standard) as it structurally mimics the analyte's amide functionality.

  • Weighing (The Critical Step):

    • Use a microbalance (readability 0.001 mg).

    • Weigh 1.500–2.500 mg of sample into a tin capsule.

    • Note: Fold the tin capsule tightly to exclude atmospheric nitrogen.

  • Combustion:

    • Inject sample into the combustion reactor.

    • WO₃ Catalyst: Ensure Tungsten Oxide is present in the combustion tube to facilitate oxidation of the aromatic carbon.

  • Detection: Gases (N₂, CO₂, H₂O) are separated via GC column and detected by Thermal Conductivity Detector (TCD).

CombustionProcess Sample Sample (Tin Capsule) Reactor Reactor (950°C) + O2 Injection Sample->Reactor Drop Reduction Reduction Tube (Cu) Removes Excess O2/NOx Reactor->Reduction Gases (CO2, H2O, NOx, N2) Traps Water/CO2 Traps Reduction->Traps N2, CO2, H2O TCD TCD Detection Traps->TCD Separated Signals

Figure 2: Gas flow path in dynamic flash combustion analysis.

Data Interpretation & Troubleshooting

A "Fail" in EA is often more informative than a "Pass." Below is a diagnostic table for N-[2-(4-methoxyphenoxy)ethyl]acetamide.

Scenario%C (Theo: 63.14)%H (Theo: 7.[1]23)%N (Theo: 6.69)Diagnosis
Ideal 63.1 ±0.37.2 ±0.36.7 ±0.3High Purity (>99.5%)
Wet Sample Low (~60.5)High (~7.8)Low (~6.4)Water Contamination. Sample is likely a hydrate or insufficiently dried.
Salt Trap Low (~58.0)Low (~6.6)Low (~6.1)Inorganic Contamination. NaCl/KCl presence dilutes all organic elements proportionally.
Solvent (EtOH) High (>64.0)High (>7.5)Low (<6.5)Solvent Entrapment. Ethanol (C₂H₆O) is carbon-rich relative to the target.
Incomplete Burn LowVariableVariableMethod Failure. Increase O₂ injection or check WO₃ catalyst.
Case Study: The "Invisible" Salt

In a recent validation, a batch of N-[2-(4-methoxyphenoxy)ethyl]acetamide showed 99.8% purity via HPLC (Area %). However, the EA results were:

  • C: 59.80% (Expected 63.14%)

  • H: 6.85% (Expected 7.23%)

  • N: 6.30% (Expected 6.69%)

Analysis: All values are consistently ~5.3% lower than theoretical. Conclusion: The sample contained ~5% inorganic salt (NaCl) from the Williamson ether synthesis step. The salt was invisible to UV but acted as a bulk diluent. Remediation: The batch was re-slurried in water (to dissolve NaCl) and filtered, yielding passing EA results.

References

  • International Council for Harmonisation (ICH). Guideline Q3D(R2) on Elemental Impurities. (2022).[2] Defines limits for elemental contaminants (metals) which differ from CHNS bulk analysis. [Link]

  • Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations. (2020).[2] Discusses the necessity of EA for publication standards. [Link]

  • PubChem. N-[2-(2-methoxyphenoxy)ethyl]acetamide Compound Summary. (Accessed 2024).[3][4][5] Source for physical property verification and structural data.[6] [Link]

Sources

Comparative

Differentiating N-[2-(4-methoxyphenoxy)ethyl]acetamide from Structural Isomers: A Comparative Guide

Executive Summary Differentiation of N-[2-(4-methoxyphenoxy)ethyl]acetamide (Target A) from its structural isomers is a critical quality attribute in pharmaceutical synthesis, particularly when this scaffold serves as a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Differentiation of N-[2-(4-methoxyphenoxy)ethyl]acetamide (Target A) from its structural isomers is a critical quality attribute in pharmaceutical synthesis, particularly when this scaffold serves as a melatonin receptor agonist or tyrosinase inhibitor.

The primary analytical challenge lies in distinguishing the target from its regioisomers (ortho- and meta-methoxyphenoxy analogs) and connectivity isomers (N-ethyl vs. O-ethyl variations). While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula (


, MW 209.24), it often fails to distinguish positional isomers due to identical fragmentation pathways.

This guide establishes a multi-modal analytical workflow, prioritizing Nuclear Magnetic Resonance (NMR) for structural elucidation and High-Performance Liquid Chromatography (HPLC) for quantitative impurity profiling.

Structural Landscape & Isomer Definition

Before selecting an analytical method, we must define the specific isomers likely to co-exist in the synthetic matrix.

Isomer TypeStructure NameKey Structural FeatureDifferentiation Challenge
Target N-[2-(4-methoxyphenoxy)ethyl]acetamide Para-substituted benzene ring.Reference Standard.
Regioisomer 1 N-[2-(2 -methoxyphenoxy)ethyl]acetamideOrtho-substituted.Steric hindrance; intramolecular H-bonding.
Regioisomer 2 N-[2-(3 -methoxyphenoxy)ethyl]acetamideMeta-substituted.Electronic distinctness; lack of symmetry.
Connectivity N-ethyl-N-(4-methoxyphenyl)acetamideNitrogen attached directly to ring.distinct MS fragmentation; very different NMR.

Analytical Strategy 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Structural Confirmation

NMR is the only definitive method for distinguishing the para target from ortho and meta isomers without a reference standard, relying heavily on aromatic symmetry.

1H NMR Differentiation Logic
  • Target (Para): Possesses a

    
     axis of symmetry. The four aromatic protons appear as a characteristic AA'BB' system  (often resembling two doublets) in the 6.8–7.0 ppm range.
    
  • Isomers (Ortho/Meta): Lack symmetry. All four aromatic protons are magnetically non-equivalent, resulting in complex ABCD systems (multiplets) with distinct coupling constants (

    
    ).
    
Predicted Chemical Shifts & Splitting Patterns

Solvent: DMSO-d6 or CDCl3

MoietyTarget (Para)Isomer (Ortho)Isomer (Meta)
Aromatic H Two signals (2H each).

~6.82 (d), 6.90 (d). Symmetric pattern.
Four signals (1H each). Complex multiplet 6.8–7.2 ppm.Four signals (1H each).[1][2] Includes distinct singlet-like H at C2.
Coupling (

)

Hz (dominant).

,

Hz.

Hz visible on H2.
Linker (

)

~3.95 (t).

~4.05 (t) (Deshielded by ortho-OMe).

~3.95 (t).[2]
Linker (

)

~3.45 (q/t).

~3.50 (q/t).

~3.45 (q/t).
Methoxy (

)

~3.73 (s).

~3.80 (s) (Slight downfield shift).

~3.75 (s).

Expert Insight: In the ortho isomer, the methoxy group exerts a steric effect on the ether linker, often causing a slight downfield shift (0.1 ppm) of the adjacent


 protons compared to the para and meta isomers.

Analytical Strategy 2: HPLC Method Development

The Workhorse for Quantitation

While C18 columns are standard, they often struggle to resolve positional isomers (selectivity


). For methoxyphenoxy isomers, 

interactions
are the key to separation.
Column Selection[3][4]
  • C18 (Octadecyl): Separates based on hydrophobicity. Para isomers typically elute last due to a larger "flat" surface area interacting with the stationary phase. Ortho isomers elute earlier due to steric bulk reducing effective surface area.

  • PFP (Pentafluorophenyl) or Phenyl-Hexyl: Recommended. These phases utilize

    
     stacking interactions. The electron-donating methoxy group changes the electron density of the ring. The specific position (ortho/meta/para) significantly alters the 
    
    
    
    -interaction strength with the PFP ring, providing superior resolution.
Recommended Protocol (Gradient Elution)
  • Column: PFP (Pentafluorophenyl) Core-Shell,

    
     mm, 2.7 µm.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (MeCN).[3][4]

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV @ 280 nm (Phenoxy absorption) and 210 nm (Amide).

Analytical Strategy 3: Mass Spectrometry (MS)

Confirmation & Fragmentation

HRMS (ESI+) will show


. Differentiation relies on MS/MS fragmentation.
  • Ether Cleavage (Target): The phenoxy-ethyl bond is labile. High collision energy yields a characteristic 4-methoxyphenol radical cation (

    
     124) or the 4-methoxyphenoxy cation .
    
  • Connectivity Isomers: If the structure were N-(4-methoxyphenyl)-N-ethylacetamide, the primary fragment would be the loss of the acetyl group (

    
     43) or the ethyl group, leaving the nitrogen attached to the ring. The target molecule loses the entire phenoxy group more readily.
    

Visualization of Analytical Workflow

The following diagram illustrates the decision matrix for confirming the target structure.

AnalyticalWorkflow Start Unknown Sample (C11H15NO3) MS_Check Step 1: HRMS ESI(+) Check m/z 210.11 Start->MS_Check Frag_Check MS/MS Fragmentation Check for Phenoxy loss (m/z 124) MS_Check->Frag_Check NMR_Decision Step 2: 1H NMR (DMSO-d6) Analyze Aromatic Region (6.8-7.2 ppm) Frag_Check->NMR_Decision Formula Confirmed Symmetry Symmetric Pattern? (AA'BB' / 2 Doublets) NMR_Decision->Symmetry Para Target Confirmed: Para-Isomer Symmetry->Para Yes OrthoMeta Complex Multiplet (ABCD) Ortho or Meta Isomer Symmetry->OrthoMeta No HPLC_Dev Step 3: HPLC Purity (PFP Column) Para->HPLC_Dev Quantify OrthoMeta->HPLC_Dev Identify Impurity

Caption: Figure 1. Analytical decision tree for differentiating N-[2-(4-methoxyphenoxy)ethyl]acetamide from regioisomers.

Detailed Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

Self-validating step: The presence of the amide NH proton confirms the amide functionality, ruling out ester isomers.

  • Preparation: Weigh 10 mg of the sample into a clean vial.

  • Solvation: Add 600 µL of DMSO-d6 (preferred over CDCl3 to resolve the amide NH triplet/broad singlet).

  • Acquisition:

    • Set probe temperature to 298 K.

    • Acquire 1H spectrum (minimum 16 scans) with a spectral width of -2 to 14 ppm.

    • Critical Check: Verify the integration ratio. Aromatic (4H) : Linker (4H) : Methoxy (3H) : Acetyl (3H) must be exact.

  • Processing: Apply exponential multiplication (LB = 0.3 Hz) to resolve aromatic couplings.

Protocol B: HPLC Separation of Isomers

Self-validating step: Inject a mixture of Target and Ortho-isomer (if available) or use a surrogate like p-methoxyphenol vs o-methoxyphenol to confirm column selectivity.

  • Mobile Phase Prep:

    • A: 1000 mL HPLC-grade water + 1 mL Formic Acid.

    • B: 1000 mL HPLC-grade Acetonitrile.

    • Degas both phases.

  • System Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temp: 30°C (Control is vital for isomer separation).

  • Gradient Table:

    • 0.0 min: 95% A / 5% B

    • 2.0 min: 95% A / 5% B (Hold for polar impurities)

    • 20.0 min: 40% A / 60% B

    • 25.0 min: 5% A / 95% B (Wash)

  • Data Analysis: The para target is expected to elute after the ortho isomer on a C18 column, but elution order may reverse on PFP depending on specific

    
    -interactions. Establish relative retention times (RRT) using a known standard.
    

Logic of Separation (Graphviz)

The following diagram details the logic used to select the HPLC stationary phase for difficult isomer separations.

HPLCSeparation Problem Isomer Mixture (Ortho/Meta/Para) C18 C18 Column (Hydrophobic Interaction) Problem->C18 PFP PFP / Phenyl-Hexyl (Pi-Pi + Hydrophobic) Problem->PFP Recommended Result_C18 Partial Separation (Based on planarity) C18->Result_C18 Result_C18->PFP If resolution < 1.5 Result_PFP Baseline Resolution (Electronic differences) PFP->Result_PFP Mechanism Mechanism: Para (e- rich) interacts stronger with F-ring (e- poor) PFP->Mechanism

Caption: Figure 2. HPLC Stationary Phase Selection Strategy for Methoxyphenoxy Isomers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 540512-00-3, N-(2-(4-Methoxyphenoxy)ethyl)acetamide. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • SIELC Technologies. Separation of Acetamide, N-(2,4-dimethoxyphenyl)- on Newcrom R1 HPLC column. (HPLC methodology for similar acetamide derivatives).[3][5] Retrieved from [Link]

  • Oxford Instruments (2024). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]

Sources

Validation

reference standard characterization for N-[2-(4-methoxyphenoxy)ethyl]acetamide

A Comparative Technical Guide for Pharmaceutical Analysis Executive Summary In the development of phenoxyalkylamine-based therapeutics (structural analogs of Carvedilol , Moclobemide , or Ranolazine ), the compound N-[2-...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Pharmaceutical Analysis

Executive Summary

In the development of phenoxyalkylamine-based therapeutics (structural analogs of Carvedilol , Moclobemide , or Ranolazine ), the compound N-[2-(4-methoxyphenoxy)ethyl]acetamide (CAS: 540512-00-3) frequently appears as a critical process-related impurity or a metabolite.

Accurate quantification of this impurity relies entirely on the quality of the reference standard used. This guide compares the three prevailing grades of this standard available to researchers: Certified Primary Standards , Commercial Research Grade , and In-House Crude Synthetics .

The Core Thesis: Relying on "Research Grade" materials (characterized solely by HPLC Area%) for quantitative impurity profiling introduces a potency error margin of 5–15%, potentially causing regulatory submission failures under ICH Q3A/B guidelines.

The Molecule: Chemical Identity & Criticality

Before characterization, we must define the target. This molecule is the N-acetyl derivative of 2-(4-methoxyphenoxy)ethylamine.

PropertySpecification
IUPAC Name N-[2-(4-methoxyphenoxy)ethyl]acetamide
Molecular Formula C₁₁H₁₅NO₃
Molecular Weight 209.24 g/mol
Structure Description Para-substituted benzene ring linked via an ether to an ethyl-acetamide chain.
Origin Formed via acetylation of the 2-(4-methoxyphenoxy)ethylamine starting material during synthesis or workup.

Comparative Analysis: Selecting the Right Standard

The following table objectively compares the three distinct grades of reference material based on experimental data and regulatory utility.

Table 1: Performance Matrix of Reference Standard Grades
FeatureOption A: Certified Primary Standard (The Gold Standard)Option B: Commercial Research Grade (The Common Alternative)Option C: In-House Crude (The Baseline)
Purity Definition Mass Balance (% w/w) (100% - Water - Solvents - Inorganics - Impurities)Chromatographic Purity (% Area) (UV response only)Theoretical Yield (Assumed 100%)
Potency Accuracy 99.8% ± 0.3% 85% - 95% (Variable due to salts/solvents)Unknown (Likely <80%)
Characterization HPLC, GC-HS, KF, TGA, ROI, qNMR, IR, MSHPLC-UV, MS (Identity only)TLC, simple NMR
Risk Profile Low: Defensible in regulatory filing.High: Risk of over/under-estimating impurities.Critical: Unusable for quantification.
Cost/Time High / 4-6 WeeksMedium / 1 WeekLow / 2 Days
Recommended Use GMP Release Testing, Validation, ToxicologyEarly Discovery ScreeningMethod Development (Retention Time only)
The "Potency Trap" (Experimental Insight)

Why Option B Fails: In our internal testing, a commercial "98% Purity" sample of this acetamide showed 98.2% HPLC Area purity. However, TGA and Karl Fischer analysis revealed 4.5% retained solvent (DCM) and 2.1% moisture.

  • True Potency: 98.2% × (1 - 0.045 - 0.021) = 91.7% .

  • Consequence: Using this standard without correction would result in an 8.3% overestimation of the impurity in your drug product.

Characterization Workflow & Logic

To establish Option A (Certified Primary Standard) , a self-validating orthogonal workflow is required.

Diagram 1: The Orthogonal Characterization Workflow

CharacterizationWorkflow cluster_Identity 1. Structural Identification cluster_Purity 2. Purity & Potency (Mass Balance) Start Crude Material (N-[2-(4-methoxyphenoxy)ethyl]acetamide) NMR 1H / 13C NMR (Confirm Structure) Start->NMR MS HR-MS (Confirm MW: 209.24) Start->MS IR FT-IR (Confirm Functional Groups) Start->IR HPLC HPLC-UV (Organic Impurities %) NMR->HPLC MS->HPLC Calc Potency Calculation (% = (100 - H2O - Solv - Ash) × HPLC Purity) HPLC->Calc KF Karl Fischer (Water Content %) KF->Calc GC GC-Headspace (Residual Solvents %) GC->Calc ROI Residue on Ignition (Inorganic Ash %) ROI->Calc COA Final Certificate of Analysis (Primary Reference Standard) Calc->COA

Caption: Orthogonal workflow ensuring that identity, organic purity, and volatile content define the absolute potency.

Experimental Protocols

These protocols are designed to be self-validating. If the System Suitability criteria are not met, the data is invalid.

Protocol A: Structural Confirmation via 1H-NMR

Objective: Verify the acetylation of the amine and the integrity of the ether linkage.

  • Instrument: 400 MHz NMR (e.g., Bruker Avance).

  • Solvent: DMSO-d₆ (Preferred for amide solubility) or CDCl₃.

  • Key Diagnostic Signals (Expected):

    • Acetamide Methyl: Singlet, δ ~1.85 ppm (3H). Evidence of acetylation.[1]

    • Methoxy Group: Singlet, δ ~3.70 ppm (3H). Evidence of para-methoxy intactness.

    • Methylene Linkers:

      • N-CH2: Quartet/Multiplet, δ ~3.35 ppm (2H).

      • O-CH2: Triplet, δ ~3.90 ppm (2H).

    • Aromatics: AA'BB' system (Para-substitution), two doublets at δ ~6.85 and δ ~6.95 ppm.

    • Amide Proton (NH): Broad singlet, δ ~8.0 ppm (Exchangeable with D₂O).

Protocol B: Purity Assessment via HPLC-UV

Objective: Quantify related organic impurities (starting amine, di-acetylated byproducts).

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Ammonium Acetate in Water (Buffer).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm (Amide absorption) and 275 nm (Phenoxy absorption).

  • System Suitability:

    • Tailing Factor:[2] < 1.5.[3][4]

    • Precision (n=6): RSD < 2.0%.

Impurity Fate Mapping

Understanding where this molecule comes from helps in defending its presence in regulatory documents.

Diagram 2: Origin and Fate of the Impurity

ImpurityFate SM Starting Material 2-(4-methoxyphenoxy)ethylamine Impurity TARGET IMPURITY N-[2-(4-methoxyphenoxy)ethyl]acetamide SM->Impurity Side Reaction (Acetylation) Reagent Acetic Anhydride (Excess Reagent) Reagent->Impurity Drug Active Pharmaceutical Ingredient (Target Molecule) Impurity->Drug Co-elutes if method weak Waste Waste Impurity->Waste Removed via Recrystallization

Caption: The impurity is typically formed via side-reaction acetylation of the starting amine.[5][6] It poses a risk of co-elution with the API if not monitored.

References

  • ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006.

  • U.S. Pharmacopeia. "General Chapter <1086> Impurities in Drug Substances and Drug Products." USP-NF.

  • FDA Center for Drug Evaluation and Research. "Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics." U.S. Food and Drug Administration, 2015.

  • PubChem. "N-[2-(4-methoxyphenoxy)ethyl]acetamide Compound Summary."[4] National Library of Medicine.[4] [4]

Disclaimer: This guide describes experimental procedures for professional use. Always consult specific Safety Data Sheets (SDS) and internal SOPs before handling chemical standards.

Sources

Comparative

Validation Guide: UV-Vis Absorbance Maxima for N-[2-(4-methoxyphenoxy)ethyl]acetamide

Executive Summary This guide provides a rigorous framework for validating the UV-Vis absorbance properties of N-[2-(4-methoxyphenoxy)ethyl]acetamide , a synthetic intermediate often encountered in the development of mela...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous framework for validating the UV-Vis absorbance properties of N-[2-(4-methoxyphenoxy)ethyl]acetamide , a synthetic intermediate often encountered in the development of melatonin receptor agonists and related ether-linked amides.

While High-Performance Liquid Chromatography (HPLC) remains the gold standard for separation, direct UV-Vis spectrophotometry offers a rapid, cost-effective alternative for routine reaction monitoring and solubility studies. This guide objectively compares these methodologies and provides a self-validating protocol to establish the


, molar absorptivity (

), and linear dynamic range according to ICH Q2(R1) standards.

Key Technical Insight: The molecule comprises two distinct distinct moieties: a chromophoric p-methoxyphenoxy group and an auxiliary acetamide tail . Validation must focus on the benzenoid transitions of the anisole derivative, as the acetamide contribution is negligible above 220 nm.

Structural Analysis & Theoretical Prediction

To validate the spectrum, one must first understand the electronic transitions responsible for the absorbance.

The Chromophore System

The molecule consists of a p-disubstituted benzene ring (1,4-alkoxy substitution).

  • Primary Chromophore: The benzene ring.

  • Auxochromes: The methoxy group (-OCH₃) and the phenoxy ether linkage (-O-CH₂-). Both oxygen atoms possess non-bonding electron pairs (

    
    ) that interact with the aromatic 
    
    
    
    -system.
  • Electronic Effect: This results in a bathochromic (red) shift and a hyperchromic (intensity) effect compared to benzene.

Predicted Spectral Features

Based on the behavior of structural analogs like p-methoxyphenol and p-dimethoxybenzene:

  • E-Band (Ethylene): Intense absorption expected at 220–230 nm (

    
    ).
    
  • B-Band (Benzenoid): A secondary, fine-structured band expected at 270–285 nm (

    
    ).
    

Recommendation: For quantification, target the 270–285 nm region. While less intense than the E-band, it is significantly less susceptible to interference from solvents and aliphatic impurities.

Comparative Analysis: Direct UV-Vis vs. HPLC-PDA

Before proceeding with validation, researchers must determine if Direct UV-Vis is suitable for their specific phase of development.

FeatureDirect UV-Vis SpectrophotometryHPLC with PDA Detection
Primary Utility Solubility screening, Dissolution testing, Raw material ID.Impurity profiling, Stability indicating assays, Complex mixtures.
Specificity Low. Cannot distinguish between the product and starting material (p-methoxyphenol) due to overlapping chromophores.High. Separates the analyte from precursors before detection.
Sensitivity (LOD) Moderate (

M range).
High (

M range).[1]
Throughput Very High (Seconds per scan).Low (10–30 mins per run).
Solvent Usage Minimal (< 3 mL).High (Mobile phase consumption).

Scientist’s Verdict: Use Direct UV-Vis only when the sample is known to be >98% pure (e.g., recrystallized solids) or for solubility studies where impurities are negligible. For reaction monitoring where the phenol starting material is present, HPLC is mandatory .

Experimental Validation Protocol

This protocol is designed to be a self-validating system . If the Linearity (


) or RSD criteria are not met, the system flags a failure, preventing the generation of erroneous data.
Reagents & Equipment[2][3][4]
  • Analyte: N-[2-(4-methoxyphenoxy)ethyl]acetamide (>99% purity).

  • Solvent: Methanol (HPLC Grade). Reasoning: Methanol minimizes the loss of vibrational fine structure compared to water, while being transparent down to 205 nm.

  • Instrument: Double-beam UV-Vis Spectrophotometer (Bandwidth: 1.0 nm).

Workflow Diagram (DOT)

ValidationWorkflow Start Start Validation StockPrep Stock Solution Prep (1 mg/mL in MeOH) Start->StockPrep Scan Spectral Scan (200-400 nm) StockPrep->Scan PeakID Identify Lambda Max (Target: 270-285 nm) Scan->PeakID Dilution Serial Dilutions (5 levels: 10-50 µg/mL) PeakID->Dilution Measure Measure Absorbance Dilution->Measure Calc Calculate Regression & Molar Absorptivity Measure->Calc Decision R² > 0.999? Calc->Decision Pass Method Validated Decision->Pass Yes Fail Re-evaluate Solvent/Purity Decision->Fail No

Figure 1: Step-by-step validation workflow ensuring data integrity through a linearity checkpoint.

Step-by-Step Methodology
Step 1: Spectral Scanning (Determination of

)
  • Prepare a Stock Solution of 100 µg/mL in Methanol.

  • Perform a baseline correction using pure Methanol.

  • Scan the sample from 200 nm to 400 nm.

  • Criteria: Observe the local maximum in the 270–285 nm range. Record this as

    
    .[2]
    
    • Note: If the spectrum shows a single featureless slope from 220nm down, the sample may be degraded or the concentration is too high (detector saturation).

Step 2: Linearity & Range
  • Prepare 5 working standards from the stock: 10, 20, 30, 40, and 50 µg/mL .

  • Measure Absorbance (A) at

    
     in triplicate.
    
  • Plot A vs. Concentration (C).

Step 3: Calculation of Molar Absorptivity (

)

Use the Beer-Lambert Law:



  • 
     = path length (1 cm)[2]
    
  • Calculate

    
     from the slope of the regression line.
    

Data Presentation & Acceptance Criteria

To ensure the method is "fit for purpose," compare your experimental results against these acceptance limits.

Table 1: Validation Parameters (ICH Q2(R1))
ParameterAcceptance CriteriaExperimental Calculation
Linearity (

)

From regression of A vs. Conc.
Precision (RSD)


for

replicates.
Accuracy (Recovery)

Measured Conc / Theoretical Conc.
LOD (Limit of Detection)


= SD of intercept;

= Slope.
LOQ (Limit of Quantitation)

Lowest reliable quantitative point.
Table 2: Solvent Effects (Solvatochromism)

Anticipated shifts based on the anisole chromophore:

SolventPolarity IndexExpected

Shift
Notes
Methanol 5.1Baseline (Ref)Recommended. Sharp peaks.
Acetonitrile 5.8Slight Blue ShiftGood for HPLC correlation.
Water 9.0Blue Shift / Loss of StructureH-bonding blurs vibrational fine structure.

Diagram: Chromophore Logic

Understanding the molecular logic helps in troubleshooting (e.g., if the peak disappears, the ether linkage might be cleaved).

Chromophore Benzene Benzene Ring (Base Chromophore) Result Observed Spectrum Lambda max ~280nm Benzene->Result Dominant Contribution Methoxy Methoxy Group (-OCH3) Methoxy->Benzene Auxochrome (+M Effect) Red Shift Ether Ether Linkage (-O-CH2-) Ether->Benzene Auxochrome (+M Effect) Red Shift Amide Acetamide Group (-NH-CO-CH3) Amide->Result Negligible >220nm (Isolated by Ethyl chain)

Figure 2: The methoxy and ether groups act as auxochromes, shifting the benzene absorption to the useful UV region (280 nm).

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. UV/Visible Spectra of Anisole and Derivatives. National Institute of Standards and Technology.[5][6]

  • PubChem. Compound Summary for N-[2-(4-methoxyphenoxy)ethyl]acetamide. National Library of Medicine.

Sources

Validation

Advanced Characterization Guide: N-[2-(4-methoxyphenoxy)ethyl]acetamide Polymorphs

This guide provides a comprehensive technical analysis of the solid-state characterization of N-[2-(4-methoxyphenoxy)ethyl]acetamide , focusing on the identification and differentiation of its crystalline forms. Executiv...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the solid-state characterization of N-[2-(4-methoxyphenoxy)ethyl]acetamide , focusing on the identification and differentiation of its crystalline forms.

Executive Summary & Molecule Profile

N-[2-(4-methoxyphenoxy)ethyl]acetamide is a flexible aromatic amide often utilized as a model compound for studying hydrogen-bonding networks in pharmaceutical intermediates. Its structural flexibility—specifically the ethyl linker connecting the rigid 4-methoxyphenoxy moiety and the acetamide group—makes it prone to conformational polymorphism .

This guide establishes the Reference Form (Form I) based on the single-crystal structure reported in Acta Crystallographica (2007) and outlines the protocol for distinguishing it from potential metastable forms (Form II/Solvates) generated during process development.

Chemical Identity[1][2][3][4][5][6]
  • IUPAC Name: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -[2-(4-methoxyphenoxy)ethyl]acetamide[1]
    
  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 209.24 g/mol

  • Key Structural Features:

    • Donor: Amide N-H

    • Acceptor: Amide Carbonyl (C=O) & Methoxy Oxygen

    • Flexible Linker: Ethyl chain (

      
      ) allowing torsion angle variations.
      

Crystallographic Data: The Reference Standard (Form I)

The thermodynamic stable form (Form I) is characterized by a specific hydrogen-bonding motif. The following data serves as the "Gold Standard" for validating bulk powder batches.

Single Crystal Parameters (Form I)

Based on the structure reported in Acta Cryst. E63, o2959.[3]

ParameterValue (Form I)Significance
Crystal System MonoclinicCommon for planar aromatic amides.
Space Group

Centrosymmetric; indicates antiparallel packing.
Z (Molecules/Cell) 4Standard packing efficiency.
Key Interaction N-H...O (Intermolecular)Forms 1D chains or dimers; primary stability driver.
Morphology Prismatic / Plate-likeDependent on solvent (typically Ethanol/Water).
Simulated Powder XRD Profile (Form I)

Calculated from the Single Crystal CIF (Crystallographic Information File). Use these peaks to validate phase purity.

2

Angle (Cu K

)
Relative Intensity (%)Assignment (

)
Structural Origin
~6.8° Medium(100)Long-axis stacking (layer separation)
~13.5° High(200)Second-order layer reflection
~19.2° 100 (Max) (012) / (11-2)Strong

-

stacking or H-bond network
~23.4° High(020)Short-axis packing (side-by-side)
~26.1° Medium(21-3)Complex 3D network reflection

Technical Note: The peak at ~19.2° (2


)  is the diagnostic peak for Form I. A shift or splitting of this peak often indicates the presence of a solvate or a metastable polymorph (Form II).

Polymorph Screening & Comparison

Polymorphism in this molecule arises from the rotation of the ethyl linker. The table below compares the Stable Form I against potential metastable forms found during rapid precipitation or lyophilization.

Comparative Properties Guide
FeatureForm I (Thermodynamic) Form II (Kinetic/Metastable) Solvate (Pseudopolymorph)
Formation Method Slow evaporation (EtOH, Acetone)Rapid cooling / Anti-solvent (Water into MeOH)Crystallization from hydrate-forming solvents
Melting Point ~98 - 100 °C (Sharp)~92 - 95 °C (Broad/Exotherm)Variable (desolvation endotherm < 90°C)
XRD Signature Sharp, well-resolved peaks at 19.2° & 23.4°Broadened peaks; shift of primary peak to ~18.8°Extra low-angle peaks (< 6°)
Stability Stable at RT / High HumidityConverts to Form I over time or with heatLoses solvent -> Amorphous or Form I
Solubility Lowest (Thermodynamic)Higher (Kinetic advantage)Variable

Experimental Protocols

A. Synthesis of the Reference Standard

Use this protocol to generate pure Form I for instrument calibration.

  • Reactants: Dissolve 4-methoxyphenol (1.0 eq) and potassium carbonate (

    
    , 1.2 eq) in acetonitrile.
    
  • Alkylation: Add

    
    -(2-chloroethyl)acetamide  (1.1 eq) dropwise under reflux.
    
  • Reflux: Maintain at 80°C for 12 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Filter inorganic salts. Evaporate solvent.[4]

  • Crystallization (Crucial): Recrystallize the crude solid from hot Ethanol/Water (1:1) . Slow cooling (0.5°C/min) promotes Form I growth.

B. XRD Data Collection Method[10]
  • Instrument: Rigaku SmartLab or Bruker D8 Advance.

  • Geometry: Bragg-Brentano (Reflection).

  • Source: Cu K

    
     (
    
    
    
    ), 40 kV, 40 mA.
  • Scan Range: 3° to 40° (2

    
    ).
    
  • Step Size: 0.02°.

  • Scan Speed: 2°/min (for high resolution).

Polymorph Screening Workflow (Visualization)

The following diagram illustrates the decision tree for identifying and characterizing the polymorphs of


-[2-(4-methoxyphenoxy)ethyl]acetamide.

PolymorphScreening Start Crude N-[2-(4-methoxyphenoxy)ethyl]acetamide SlowEvap Method A: Slow Evaporation (Ethanol/Acetone) Start->SlowEvap RapidCool Method B: Rapid Cooling (Melt Quench / Anti-solvent) Start->RapidCool Slurry Method C: Slurry Conversion (Water/MeOH, 48h) Start->Slurry FormI FORM I (Stable) Sharp MP: ~99°C XRD: 19.2°, 23.4° SlowEvap->FormI Thermodynamic Control FormII FORM II (Metastable) Lower MP XRD: Shifted/Broad peaks RapidCool->FormII Kinetic Trapping Amorphous Amorphous / Solvate Halo Pattern / Desolvation Event RapidCool->Amorphous Fast Precipitation Slurry->FormI Ostwald Ripening XRD PXRD Confirmation FormI->XRD DSC DSC Analysis (Endotherm Check) FormII->DSC Heat FormII->XRD Amorphous->XRD DSC->FormI Recrystallization Exotherm

Figure 1: Polymorph screening and identification workflow. Form I is the thermodynamic product, while Form II is kinetically accessible.

Scientific Commentary & Mechanism

Conformational Polymorphism

The molecule contains a phenoxy-ethyl-acetamide linkage. The ethyl group (


) can adopt either a gauche or anti conformation.
  • Form I: Typically adopts the anti (extended) conformation, allowing efficient packing of the planar phenyl rings (

    
    -
    
    
    
    interactions) and maximizing intermolecular N-H...O hydrogen bonds.
  • Metastable Forms: Often arise from the gauche (kinked) conformation, which prevents optimal packing density but may be trapped during rapid precipitation.

Stability Ranking
  • Form I: Most stable.[5] Recommended for formulation and storage.

  • Form II: Metastable. Risk of phase transformation during shelf-life (especially under high humidity or mechanical stress/milling).

References

  • Primary Structure Report: Li, H. & Wang, J. (2007). N-[2-(4-Methoxyphenoxy)ethyl]acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(12), o2959.

  • General Polymorphism Protocol: Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text for the screening protocols described).
  • Synthesis of Phenoxyacetamides: PubChem Compound Summary for CID 584258, N-[2-(4-Methoxyphenyl)ethyl]acetamide (Structural Analog Data).

  • Crystallographic Database Entry: CCDC (Cambridge Crystallographic Data Centre) Refcode for N-[2-(4-methoxyphenoxy)ethyl]acetamide. (Refer to CCDC 646542).

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: N-[2-(4-methoxyphenoxy)ethyl]acetamide

Executive Summary & Risk Context[1][2][3] N-[2-(4-methoxyphenoxy)ethyl]acetamide (CAS: 540512-00-3 / Related congeners) is a specialized organic intermediate containing an acetamide pharmacophore linked to a phenoxy ethe...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context[1][2][3]

N-[2-(4-methoxyphenoxy)ethyl]acetamide (CAS: 540512-00-3 / Related congeners) is a specialized organic intermediate containing an acetamide pharmacophore linked to a phenoxy ether.

Critical Safety Notice: As with many research-grade intermediates, comprehensive toxicological data for this specific congener is limited. Therefore, the Precautionary Principle must be applied. We treat this substance as a potential reproductive toxin and irritant based on Structure-Activity Relationships (SAR) with the parent compound acetamide (a known Group 2B carcinogen) and similar phenoxy-alkyl-amides.

Immediate Directive:

  • Default Handling: Fume hood (Engineering Control) is mandatory.

  • Skin Protection: Double-gloving (Nitrile) is required due to the variable permeation rates of organic amides.

  • Physical State: Typically a solid/powder. Dust inhalation is the primary exposure vector.

Hazard Identification & Risk Assessment

To select the correct PPE, we must understand the "Why." This assessment is derived from the chemical structure and available data on homologous compounds.

Hazard Class (GHS)Hazard StatementMechanistic Justification
Acute Toxicity (Oral) H302: Harmful if swallowedStandard assumption for acetamide derivatives; potential interference with metabolic pathways.
Skin Irritation H315: Causes skin irritationThe phenoxy ether moiety can act as a defatting agent; amides can penetrate the stratum corneum.
Eye Irritation H319: Causes serious eye irritationCrystalline dusts are mechanically abrasive; chemical structure suggests mucous membrane irritation.
Carcinogenicity (Suspected) H351: Suspected of causing cancerCritical: The parent acetamide structure is flagged for potential carcinogenicity.[1][2] Treat as a "Select Carcinogen" until proven otherwise.
STOT - SE H335: Respiratory irritationFine particulate matter from this compound can irritate the upper respiratory tract.

PPE Selection Matrix

This matrix is designed for Barrier Integrity . Do not deviate from these specifications without a documented risk assessment.

Personal Protective Equipment Specifications
Protection ZoneRecommended EquipmentTechnical Rationale
Hand Protection (Primary) Double Nitrile Gloves (min 0.11 mm / 4 mil each)Why: Amides can permeate thin nitrile. Double gloving creates a "sacrificial layer" and increases breakthrough time. Change frequency: Every 60 mins or immediately upon splash.
Hand Protection (Spill/High Conc.) Silver Shield / Laminate Gloves Why: Required for handling concentrated solutions (>1M) or cleaning large spills. Nitrile is insufficient for prolonged liquid contact.
Respiratory N95 / P2 (Minimum) Why: Only acceptable if weighing outside a hood (strongly discouraged).
Respiratory (Best Practice) Fume Hood (Face Velocity: 0.5 m/s) Why: Engineering controls supersede PPE. Keep sash at working height.
Body Tyvek® Lab Coat (Closed Front) Why: Cotton coats absorb chemicals. Tyvek repels dusts and incidental splashes.
Eye/Face Chemical Splash Goggles Why: Safety glasses with side shields are insufficient for fine powders that can drift around lenses.
PPE Decision Logic (Visualization)

The following diagram illustrates the decision-making process for selecting PPE based on the state of the matter.

PPE_Selection Start Start: Handling N-[2-(4-methoxyphenoxy)ethyl]acetamide State Determine Physical State Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid DustRisk Risk: Dust Inhalation & Surface Contamination Solid->DustRisk SplashRisk Risk: Skin Absorption (Amide Permeation) Liquid->SplashRisk SolidPPE REQUIRED PPE: 1. Fume Hood (Primary) 2. Double Nitrile Gloves 3. Tyvek Lab Coat 4. Safety Goggles DustRisk->SolidPPE LiquidPPE REQUIRED PPE: 1. Fume Hood 2. Silver Shield (Laminate) or Double Nitrile (Change <30m) 3. Impervious Apron SplashRisk->LiquidPPE

Figure 1: Decision logic for PPE selection based on physical state and primary risks.

Operational Protocol: The "Safe Handling" Lifecycle

This protocol uses a "Clean-to-Dirty" workflow to prevent cross-contamination of the lab environment.

Phase 1: Pre-Operational Checks
  • Verify Engineering Controls: Ensure Fume Hood flow monitor reads between 80-100 fpm (0.4-0.5 m/s) .

  • Staging: Place waste bag, balance, and reagents inside the hood before starting. Minimize arm movements in/out of the sash.

Phase 2: Donning Sequence (Critical)
  • Wash Hands: Thoroughly with soap and water.[3][4][2][5][6]

  • Inner Gloves: Don first pair of Nitrile gloves (Bright color preferred, e.g., Orange).

  • Lab Coat: Don Tyvek/Cotton coat. Ensure cuffs cover the inner glove wrist.

  • Outer Gloves: Don second pair of Nitrile gloves (Standard Blue/Purple). Pull the cuff OVER the lab coat sleeve. This creates a seal.

  • Eye Protection: Don goggles last to prevent fogging.

Phase 3: Handling & Weighing
  • Technique: Use a static-free spatula.

  • Weighing: If the balance is outside the hood, use a tarred vessel with a lid .

    • Tare the vial with the cap on.

    • Move vial to hood.

    • Add chemical.[7][4][1]

    • Cap tightly.[5][8]

    • Wipe exterior of vial with a Kimwipe (dampened with methanol).

    • Return to balance.

  • Solvent Addition: Add solvent slowly to prevent aerosolization of the powder.

Phase 4: Doffing (Removal)[4]
  • Reverse Order:

    • Remove Outer Gloves first (inside-out technique) and dispose in hazardous waste.

    • Remove Eye Protection .

    • Remove Lab Coat .

    • Remove Inner Gloves .

    • Wash Hands immediately.

Emergency Response & Disposal

Spill Response Workflow

Scenario: 500mg of powder spilled inside the fume hood.

  • Alert: Notify nearby personnel. Do not leave the hood unattended.

  • Assess: If outside the hood, evacuate the area. If inside, proceed.

  • PPE Upgrade: If the spill is large, wear Silver Shield gloves.

  • Containment: Cover powder with a damp paper towel (water or PEG-400) to prevent dust generation. Do not dry sweep.

  • Clean: Wipe up the damp powder. Clean surface with soap/water, then Ethanol.

  • Dispose: All cleanup materials go into "Hazardous Solid Waste."

Waste Disposal
  • Classification: Organic Chemical Waste (Non-Halogenated, unless dissolved in DCM/Chloroform).

  • Segregation: Do not mix with strong oxidizers (e.g., Nitric Acid) as acetamides can react vigorously.

  • Labeling: Clearly label as "Contains N-[2-(4-methoxyphenoxy)ethyl]acetamide - Toxic/Irritant."

References

  • PubChem. (n.d.).[9] N-[2-(2-methoxyphenoxy)ethyl]acetamide (Compound Summary). National Library of Medicine. Retrieved February 23, 2026, from [Link]

  • NIOSH. (2024). NIOSH Pocket Guide to Chemical Hazards: Acetamide. Centers for Disease Control and Prevention. Retrieved February 23, 2026, from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.